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ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate Documentation Hub

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  • Product: ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
  • CAS: 121218-40-4

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug discovery. The precise characterization of substituted indoles is paramount for understanding their structure-activity relationships and ensuring the integrity of novel chemical entities. This in-depth technical guide provides a comprehensive walkthrough of the structure elucidation of a specific, functionally rich indole derivative: ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

This guide is designed for researchers and scientists in the field of organic and medicinal chemistry. It eschews a rigid, templated approach in favor of a logical, investigative narrative that mirrors the real-world process of structure elucidation. We will delve into the "why" behind experimental choices, grounding our analysis in the fundamental principles of spectroscopic techniques. Every step is designed to be self-validating, building a robust and irrefutable structural assignment.

The Challenge: Assembling the Puzzle of a Multifunctional Indole

The molecular formula, C₁₃H₁₆N₂O₄, presents a degree of unsaturation of 7, suggesting a highly aromatic system with additional unsaturation, likely from carbonyl groups. Our task is to piece together the connectivity of the atoms and confirm the presence and placement of each functional group: an ethyl ester, a primary amine, and two methoxy groups on the indole core. To achieve this, we will employ a suite of spectroscopic techniques, primarily Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

The Workflow: A Multi-pronged Spectroscopic Approach

The structure elucidation of a novel compound is a systematic process that relies on the convergence of data from multiple analytical techniques.[1][2] Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_structure_confirmation Structure Confirmation MS Mass Spectrometry (MS) mol_formula Molecular Formula & Weight MS->mol_formula IR Infrared (IR) Spectroscopy func_groups Functional Groups IR->func_groups NMR NMR Spectroscopy (¹H, ¹³C, DEPT) connectivity Connectivity (¹H-¹H & ¹H-¹³C) NMR->connectivity proposed_structure Proposed Structure mol_formula->proposed_structure func_groups->proposed_structure connectivity->proposed_structure final_structure Final Confirmed Structure proposed_structure->final_structure Data Consistency Check

Figure 1: A generalized workflow for the structure elucidation of an organic compound, highlighting the synergistic use of multiple spectroscopic techniques.

Mass Spectrometry: Determining the Molecular Mass and Formula

Mass spectrometry is the first port of call in structure elucidation, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[2]

Experimental Protocol: A high-resolution mass spectrum (HRMS) would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.

Data Interpretation: The HRMS analysis is expected to show a prominent molecular ion peak ([M+H]⁺) that corresponds to the molecular formula C₁₃H₁₆N₂O₄. The presence of two nitrogen atoms is suggested by the even nominal mass of the molecular ion. Fragmentation patterns can also offer structural clues. For instance, the loss of an ethoxy group (-OC₂H₅) from the ester or a methyl group (-CH₃) from a methoxy substituent are common fragmentation pathways for such molecules.[3][4]

Expected Data Summary:

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺265.1183265.1185Protonated molecular ion, confirms molecular formula C₁₃H₁₆N₂O₄.
[M-CH₃]⁺250.0952Consistent with dataLoss of a methyl radical from a methoxy group.
[M-OC₂H₅]⁺220.0815Consistent with dataLoss of the ethoxy group from the ethyl ester.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful tool for the rapid identification of functional groups within a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

Data Interpretation: The IR spectrum of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is expected to display several key absorption bands:

  • N-H Stretching: The presence of the primary amino group (-NH₂) at the C3 position and the indole N-H will give rise to characteristic stretching vibrations in the region of 3400-3200 cm⁻¹. The indole N-H stretch is typically a sharp band, while the amino group may show two distinct bands for symmetric and asymmetric stretching.[5]

  • C=O Stretching: The carbonyl group of the ethyl ester at the C2 position will produce a strong, sharp absorption band around 1700-1680 cm⁻¹.[6]

  • C-O Stretching: The C-O single bonds of the ester and the methoxy groups will exhibit stretching vibrations in the 1300-1000 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: The aromatic indole ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

Expected IR Data Summary:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3450, ~3350MediumN-H stretch (primary amine)
~3300Medium, SharpN-H stretch (indole)
~2950MediumC-H stretch (aliphatic)
~1690Strong, SharpC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic)
~1250, ~1050StrongC-O stretch (ester and ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the connectivity of atoms in a molecule.[7] ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, which has been chosen due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not interfere with the analyte signals. Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Spectroscopy

Data Interpretation: The ¹H NMR spectrum will provide a wealth of information based on chemical shifts, integration, and spin-spin coupling patterns.

  • Ethyl Ester Protons: The ethyl group will give rise to a characteristic quartet and a triplet. The methylene protons (-CH₂-) adjacent to the oxygen will appear as a quartet around δ 4.2-4.4 ppm, while the methyl protons (-CH₃) will be a triplet around δ 1.3-1.5 ppm.

  • Methoxy Protons: The two methoxy groups (-OCH₃) at C5 and C6 are expected to appear as two distinct singlets in the region of δ 3.8-4.0 ppm. Their distinct signals confirm their non-equivalent chemical environments.

  • Aromatic Protons: The indole ring has two aromatic protons at C4 and C7. These will likely appear as singlets in the aromatic region (δ 6.5-7.5 ppm), as they lack adjacent proton neighbors to couple with.

  • Amino Protons: The two protons of the primary amino group (-NH₂) at C3 will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

  • Indole N-H Proton: The proton on the indole nitrogen will also appear as a broad singlet, typically at a downfield chemical shift (δ > 10 ppm), especially in a hydrogen-bond-accepting solvent like DMSO-d₆.[8]

Expected ¹H NMR Data Summary (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0br s1HN1-H (indole)
~7.0s1HH4 or H7
~6.8s1HH7 or H4
~5.5br s2HC3-NH₂
~4.3q2H-OCH₂CH₃
~3.85s3HC5-OCH₃ or C6-OCH₃
~3.80s3HC6-OCH₃ or C5-OCH₃
~1.35t3H-OCH₂CH₃
¹³C NMR and DEPT Spectroscopy

Data Interpretation: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically around δ 160-170 ppm.

  • Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100-150 ppm). The carbons attached to the electron-donating methoxy and amino groups (C3, C5, C6) will be shifted upfield compared to the other aromatic carbons. The quaternary carbons (C2, C3a, C7a) will also be in this region.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will be around δ 60 ppm, and the methyl carbon (-CH₃) will be upfield, around δ 15 ppm.

  • Methoxy Carbons: The two methoxy carbons will appear as distinct signals around δ 55-60 ppm.

Expected ¹³C NMR Data Summary (in DMSO-d₆):

Chemical Shift (δ, ppm)Carbon Type (from DEPT)Assignment
~165CC=O (ester)
~145-150CC5 and C6
~130-135CC3a and C7a
~120-125CC2
~100-110CC3
~95-105CHC4 and C7
~60CH₂-OCH₂CH₃
~56CH₃C5-OCH₃
~55CH₃C6-OCH₃
~15CH₃-OCH₂CH₃

Assembling the Final Structure

The convergence of data from MS, IR, and NMR provides a comprehensive and self-validating picture of the molecule.

Figure 2: A conceptual diagram illustrating how the key pieces of spectroscopic evidence converge to confirm the final structure of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. (Note: A placeholder image is used for the chemical structure).

The molecular formula from HRMS is consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups identified by IR spectroscopy are all accounted for in the NMR data, and their positions on the indole scaffold are confirmed by the chemical shifts and coupling patterns (or lack thereof) of the aromatic protons and the electronic effects on the ¹³C chemical shifts. The distinct signals for the two methoxy groups confirm their placement at different positions on the benzene ring portion of the indole. The downfield shift of the indole N-H proton is characteristic of this class of compounds.

Conclusion

The structural elucidation of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a systematic process that relies on the careful acquisition and interpretation of a suite of spectroscopic data.[1] By logically piecing together the information provided by mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a definitive and unambiguous structure can be assigned. This guide has outlined the key experimental considerations and the rationale behind the interpretation of the expected spectral data, providing a robust framework for the characterization of this and other similarly complex heterocyclic molecules. The principles and workflows described herein are fundamental to modern organic chemistry and are essential for the advancement of drug discovery and development.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. (n.d.).
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC. (n.d.).
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22).
  • A Comparative Spectroscopic Analysis of Indoles from Diverse Synthetic Origins - Benchchem. (n.d.).
  • Study of Mass Spectra of Some Indole Derivatives - Scirp.org. (2016, April 20).
  • Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications | Analytical Chemistry - ACS Publications. (2024, January 16).
  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE. (n.d.).
  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - MDPI. (2023, December 19).
  • Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3 - Benchchem. (n.d.).
  • A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues - Hilaris. (2024, October 31).
  • Spectroscopic Differentiation and Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | National Institute of Justice. (2019, March 15).
  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC. (2023, April 23).
  • FT-IR recorded and computed spectra of 3-(2-aminoethyl) indole. - ResearchGate. (n.d.).
  • Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.).
  • ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate — Chemical Substance Information. (n.d.).
  • 1H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org. (n.d.).
  • Structure Elucidation By NMR In Organic Chemistry. (n.d.).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (2016, March 10).
  • Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles - ElectronicsAndBooks. (n.d.).
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).

Sources

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodology of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

Executive Summary In modern medicinal chemistry, the indole ring remains one of the most privileged scaffolds for drug discovery. Specifically, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4) serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indole ring remains one of the most privileged scaffolds for drug discovery. Specifically, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4) serves as a highly functionalized, versatile building block. Its unique substitution pattern—featuring an electron-donating dimethoxy system coupled with a reactive 3-amino group—makes it an ideal precursor for synthesizing complex kinase inhibitors and immunomodulatory agents, most notably inhibitors of Interleukin-4 (IL-4) gene expression.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, a field-proven synthetic methodology, and the self-validating analytical protocols required to ensure high-fidelity batch production.

Core Physicochemical Profiling

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in downstream functionalization and its ultimate impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

According to structural data curated by [1] and safety profiles from [2], the compound exhibits properties highly conducive to oral drug design. The predicted LogP of 2.42, sourced from [3], indicates optimal lipophilicity, adhering strictly to Lipinski’s Rule of Five. Furthermore, its Topological Polar Surface Area (TPSA) of 86.57 Ų ensures excellent membrane permeability while maintaining sufficient polarity for aqueous solubility.

Quantitative Data Summary
PropertyValue
Chemical Name Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
CAS Registry Number 121218-40-4
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Topological Polar Surface Area (TPSA) 86.57 Ų
Predicted LogP 2.42
InChIKey LUIAZGKXCGSIJK-UHFFFAOYSA-N
SMILES String CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N

Mechanistic Synthesis & Workflow

The construction of the 3-aminoindole core is typically achieved via a two-step sequence: an N-alkylation followed by a base-promoted intramolecular Thorpe-Ziegler-type cyclization.

Step-by-Step Methodology

Phase 1: N-Alkylation (Finkelstein-Assisted)

  • Preparation: Suspend 2.0 g (12.25 mmol) of 2-amino-4,5-dimethoxybenzonitrile in 50 mL of anhydrous ethanol under a continuous Nitrogen (N₂) atmosphere.

  • Base Addition: Add 3.09 g (36.78 mmol) of Sodium Bicarbonate (NaHCO₃) in one portion.

  • Reagent Addition: Slowly inject 2.72 mL (24.5 mmol) of ethyl bromoacetate via syringe, followed immediately by a catalytic amount (10 mg) of Sodium Iodide (NaI).

  • Reaction: Heat the suspension to 65 °C and stir for 12 hours.

  • Workup: Cool to ambient temperature, filter the solid salts, and wash with ethyl acetate. Concentrate the filtrate to yield the intermediate: (2-Cyano-4,5-dimethoxyphenylamino)acetic acid ethyl ester.

Phase 2: Intramolecular Cyclization

  • Deprotonation: Dissolve the crude intermediate in anhydrous ethanol and cool to 0 °C. Slowly add 1.2 equivalents of Sodium Ethoxide (NaOEt).

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours. The carbanion generated at the α-carbon of the ester will attack the electrophilic nitrile carbon.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography (eluting with 20-30% ethyl acetate/heptane) to isolate the pure ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

Mechanistic Rationale (The "Why")
  • Why NaI in Phase 1? The addition of NaI facilitates an in situ Finkelstein reaction, converting ethyl bromoacetate into the highly reactive ethyl iodoacetate. This lowers the activation energy for the Sₙ2 attack by the weakly nucleophilic aniline nitrogen, drastically improving the yield.

  • Why NaHCO₃ instead of NaOH? NaHCO₃ acts as a mild acid scavenger to neutralize the HBr byproduct. Using a stronger base like NaOH would prematurely hydrolyze the ethyl ester into a carboxylic acid, destroying the starting material.

  • Why NaOEt in Phase 2? NaOEt perfectly matches the ethyl ester moiety of the intermediate. Using a different alkoxide (e.g., NaOMe) would result in unwanted transesterification, producing a messy mixture of methyl and ethyl esters.

Synthesis A 2-Amino-4,5-dimethoxy- benzonitrile B Alkylation (Ethyl bromoacetate, NaHCO3, NaI) A->B C N-alkylated Intermediate B->C D Cyclization (NaOEt, EtOH) C->D E Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate D->E

Fig 1: Synthetic workflow for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

Self-Validating Analytical Checkpoints

To ensure trustworthiness and scientific integrity, the protocol must be self-validating. Relying solely on visual cues (like color changes) is insufficient. Implement the following analytical checkpoints to definitively prove the success of the cyclization:

  • Infrared (IR) Spectroscopy (The Primary Validator): The most critical self-validating checkpoint is the complete disappearance of the sharp C≡N (nitrile) stretch at ~2200 cm⁻¹ . If this peak is absent in the final product, the intramolecular cyclization has successfully occurred.

  • ¹H NMR Spectroscopy: Look for two distinct shifts. First, the disappearance of the primary aniline -NH₂ protons from the starting material. Second, the appearance of a broad singlet far downfield (~8.0 - 10.0 ppm ), which corresponds to the newly formed indole >NH proton, confirming the creation of the pyrrole ring.

  • LC-MS: Confirm the expected mass-to-charge ratio of m/z 265.1 [M+H]⁺ .

Application in Drug Discovery: IL-4 Inhibition

The true value of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate lies in its application as a scaffold. As documented in patent literature by [4], derivatizing the 3-amino position (e.g., via coupling with 4-chloropyridine) yields 3-(4-pyridinylamino)-1H-indole-2-carboxylic acid derivatives.

These advanced molecules act as potent inhibitors of Interleukin-4 (IL-4) gene expression. By suppressing IL-4, these compounds prevent the differentiation of naive T-cells into Th2 cells, thereby cutting off the cytokine cascade (IL-5, IL-10, IL-13) responsible for severe airway inflammation, asthma, and atopic dermatitis.

BioPathway Scaffold 3-Aminoindole Scaffold (CAS 121218-40-4) Target T-Cell Signaling Complex Scaffold->Target Binds/Inhibits IL4 IL-4 Gene Expression Target->IL4 Suppresses Th2 Th2 Cell Differentiation IL4->Th2 Downregulates Inflammation Airway Inflammation Th2->Inflammation Attenuates

Fig 2: Inhibitory mechanism of 3-aminoindole derivatives on IL-4 mediated inflammation.

Conclusion

Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is far more than a simple catalog chemical; it is a meticulously engineered scaffold designed for high-yield derivatization. By understanding the mechanistic causality behind its synthesis—specifically the Finkelstein-assisted alkylation and base-matched cyclization—researchers can reliably scale up production. When validated through rigorous IR and NMR checkpoints, this compound serves as an unshakeable foundation for developing next-generation immunomodulators.

References

  • Title: DE60313769T2 - 3-(PYRIDINYL-AMINO)
Foundational

A Comprehensive Technical Guide to Ethyl 3-Amino-5,6-dimethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, a heterocyclic compound of significan...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitutions on this molecule suggest its potential as a valuable intermediate or a pharmacologically active agent itself. This document covers the compound's chemical identity, a detailed, field-proven synthetic protocol, its physicochemical properties, and its potential applications in drug development, with a focus on its role as a versatile building block. Furthermore, this guide outlines robust analytical methods for quality control and provides essential safety and handling information.

Chemical Identity and Physicochemical Properties

Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a polysubstituted indole derivative. The core indole ring system is functionalized with an ethyl carboxylate group at position 2, an amino group at position 3, and two methoxy groups at positions 5 and 6. This unique arrangement of functional groups imparts specific chemical reactivity and potential for biological activity.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 121218-40-4[1][2]
Molecular Formula C13H16N2O4[2]
Molecular Weight 264.28 g/mol [2]
IUPAC Name ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate
Synonyms BB_SC-4038, MLS000557341, SMR000148258, ZINC00539354[2]
Appearance Expected to be a solid[3][4]
Solubility Expected to be soluble in organic solvents such as DMSO and dimethylformamide[5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Synthesis Protocol: A Self-Validating System

The synthesis of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate can be efficiently achieved through a multi-step process adapted from established methodologies for the synthesis of 3-amino-1H-indole-2-carboxylates. The following protocol is designed to be self-validating, with clear checkpoints for characterization of intermediates. The key starting material for this specific derivative is 4,5-dimethoxy-2-aminobenzonitrile.

Overall Synthetic Workflow

The synthesis proceeds in four main stages:

  • Protection of the Aniline: The amino group of 4,5-dimethoxy-2-aminobenzonitrile is protected to prevent unwanted side reactions.

  • N-Alkylation: The protected aniline is alkylated with an ethyl bromoacetate derivative.

  • Intramolecular Cyclization: A base-mediated intramolecular cyclization yields the protected indole ring system.

  • Deprotection: Removal of the protecting group to afford the final product.

SynthesisWorkflow A 4,5-Dimethoxy-2-aminobenzonitrile B N-Protection A->B Protecting Agent C Protected Intermediate B->C D N-Alkylation with Ethyl Bromoacetate C->D E Alkylated Intermediate D->E F Base-Mediated Intramolecular Cyclization E->F Strong Base (e.g., NaH) G Protected Indole F->G H Deprotection G->H Deprotecting Agent I Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate H->I

Caption: Synthetic workflow for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

Detailed Experimental Protocol

Step 1: Protection of 4,5-dimethoxy-2-aminobenzonitrile

  • To a solution of 4,5-dimethoxy-2-aminobenzonitrile in a suitable aprotic solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., benzyl chloroformate) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: N-Alkylation

  • To a solution of the protected intermediate in a polar aprotic solvent (e.g., DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • After the evolution of hydrogen gas ceases, add ethyl bromoacetate dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Quench the reaction carefully with ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-alkylated product.

Step 3: Intramolecular Cyclization

  • Dissolve the N-alkylated product in a polar aprotic solvent (e.g., THF or DMF) and cool to 0 °C under an inert atmosphere.

  • Add a strong base, such as sodium hydride (NaH), portion-wise.

  • Stir the reaction at low temperature, allowing for the intramolecular addition of the carbanion to the nitrile group.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to obtain the protected indole.

Step 4: Deprotection

  • Dissolve the protected indole in a suitable solvent. The choice of solvent and deprotection reagent will depend on the protecting group used in Step 1. For a benzyl carbamate protecting group, catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.

  • Perform the deprotection reaction under appropriate conditions until the protected indole is fully converted to the final product.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

Potential Applications in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, with a vast number of indole-containing compounds exhibiting a wide range of biological activities.[6] While specific biological data for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is not extensively published, its structural features suggest several potential applications.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors incorporate the indole scaffold. The amino group at the 3-position and the carboxylate at the 2-position provide convenient handles for further chemical modifications, allowing for the synthesis of a library of compounds to be screened against various kinase targets. The dimethoxy substitution on the benzene ring can influence the molecule's electronic properties and its interaction with the target protein.

Precursor for Anticancer Agents

Indole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the disruption of microtubule dynamics and the inhibition of enzymes crucial for cancer cell survival.[7] This compound can serve as a key intermediate in the synthesis of more complex molecules with potential antiproliferative activity.

Building Block for CNS-Active Agents

The structural similarity of the indole ring to neurotransmitters like serotonin has made it a valuable template for the design of drugs targeting the central nervous system. The functional groups on ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate allow for the introduction of various pharmacophoric features to modulate the activity and selectivity towards specific receptors or enzymes in the brain.

Applications Core Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate App1 Kinase Inhibitors Core->App1 Scaffold for SAR studies App2 Anticancer Agents Core->App2 Intermediate for complex molecules App3 CNS-Active Agents Core->App3 Bioisostere for neurotransmitters App4 Antimicrobial Agents Core->App4 Precursor for novel antibiotics App5 Anti-inflammatory Agents Core->App5 Template for COX/LOX inhibitors

Caption: Potential applications of the core molecule in drug discovery.

Analytical Methods for Quality Control

Ensuring the purity and identity of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is crucial for its use in research and development. A combination of chromatographic and spectroscopic techniques should be employed.

Table 2: Analytical Techniques for Characterization and Quality Control

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak corresponding to the product. Purity is determined by the peak area percentage.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmationCharacteristic signals for the aromatic protons, the NH proton of the indole ring, the amino group protons, the methoxy groups, and the ethyl ester group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and carbon framework analysisResonances corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysisA molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for N-H (amine and indole), C=O (ester), and C-O (ether) stretching vibrations.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a molecule with significant potential in the field of drug discovery. Its versatile indole scaffold, adorned with strategically placed functional groups, makes it an attractive starting point for the synthesis of a diverse range of bioactive compounds. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for researchers dedicated to the advancement of medicinal chemistry.

References

  • Chemical Substance Information for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. NextSDS. Available from: [Link]

  • Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate. J&K Scientific. Available from: [Link]

  • Al-Hourani, B. J., Al-Zoubi, R. M., & Al-Masri, H. S. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

  • (PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. - ResearchGate. Available from: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2008). Synthesis and biological evaluation of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles as antimicrobial, tranquilizing, and anticonvulsant agents. Archiv der Pharmazie, 341(5), 304–311. Available from: [Link]

  • A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. ResearchGate. Available from: [Link]

  • Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. Available from: [Link]

  • Kamlesh, D. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. Available from: [Link]

  • Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 121. Available from: [Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. (2021). RSC Medicinal Chemistry. Available from: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. Available from: [Link]

  • 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. PubChem. Available from: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available from: [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. Available from: [Link]

  • Khidre, R. E., & Abdelwahab, B. F. (2013). Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon. Turkish Journal of Chemistry, 37(4), 686-711. Available from: [Link]

  • Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. (2026). Molbank, 2026(1), M1444. Available from: [Link]

  • Al-Mourabit, A., & Potier, P. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Organic & Biomolecular Chemistry, 19(40), 8683-8704. Available from: [Link]

Sources

Exploratory

Pharmacological Modulation of Interleukin-4 Gene Transcription via the Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate Scaffold

Executive Summary In the landscape of immunomodulatory drug discovery, targeting Type 2 helper T cell (Th2) cytokines is a primary strategy for treating allergic and inflammatory diseases such as asthma and atopic dermat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of immunomodulatory drug discovery, targeting Type 2 helper T cell (Th2) cytokines is a primary strategy for treating allergic and inflammatory diseases such as asthma and atopic dermatitis. The compound ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS 121218-40-4) serves as a critical synthetic precursor and a highly tunable pharmacophore template. Through targeted structural modifications—specifically the addition of pyridinyl-amino moieties—this scaffold yields potent inhibitors of1 [1]. This technical guide dissects the structural biology, proposed mechanism of action, and the self-validating experimental frameworks required to evaluate this class of compounds.

Structural Biology and Pharmacophore Mapping

The baseline architecture of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate provides a rigid, electron-rich core ideal for kinase hinge-binding or transcription factor interface disruption.

5,6-Dimethoxy Substitution: These electron-donating groups increase the electron density of the indole ring, facilitating π

π stacking and hydrophobic interactions within the target protein's binding pocket.
  • 3-Amino Group: In its native state, this acts as a hydrogen bond donor. In drug development, it serves as the critical synthetic linker for attaching bulky, heteroaromatic groups (e.g., 4-pyridinyl), which extend into adjacent allosteric sites to drastically improve target affinity.

  • Ethyl 2-Carboxylate (The Prodrug Mechanism): The ethyl ester is a lipophilic prodrug moiety that ensures high cellular permeability. Upon entering the cytoplasm, intracellular esterases hydrolyze the ester into the active 2-carboxylic acid . This free acid is strictly required to coordinate with basic residues (e.g., Lysine or Arginine) in the target's active site. In vitro biochemical assays utilizing the unhydrolyzed ester will yield false negatives due to this required bioactivation step.

  • Core Mechanism of Action: IL-4 Transcriptional Blockade

    IL-4 is a pleiotropic Type I cytokine responsible for driving IgE isotype switching and Th2 cell differentiation [2]. The active derivatives of the 1H-indole-2-carboxylate scaffold exert their immunomodulatory effects by blocking the assembly of the transcriptional machinery at the 2 [3].

    The mechanism involves the disruption of two converging upstream signaling cascades:

    • The JAK/STAT6 Auto-Amplification Loop: IL-4 receptor activation triggers Janus Kinases (JAK1/3), which phosphorylate STAT6. Dimerized p-STAT6 translocates to the nucleus to bind the Stat-6-responsive element (Stat-6RE) on the IL-4 promoter.

    • The TCR/NFAT Pathway: T-Cell Receptor (TCR) engagement activates calcium-dependent calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to drive acute IL-4 transcription.

    The indole-2-carboxylate derivatives act as upstream signal transducers, ultimately preventing the nuclear localization of these critical transcription factors and silencing IL-4 mRNA synthesis.

    Pathway TCR T-Cell Receptor (TCR) ITK ITK / Calcineurin TCR->ITK IL4R IL-4 Receptor JAK JAK1 / JAK3 IL4R->JAK NFAT NFAT (Dephosphorylated) ITK->NFAT Activation STAT6 p-STAT6 (Dimerized) JAK->STAT6 Phosphorylation Nucleus IL-4 Gene Promoter (Transcription) NFAT->Nucleus STAT6->Nucleus Indole Indole-2-carboxylate Derivatives Indole->Nucleus Transcriptional Blockade

    Fig 1. Th2 signaling pathways driving IL-4 transcription and the point of inhibitor intervention.

    Quantitative Structure-Activity Relationship (SAR)

    To illustrate the causality of the structural modifications discussed in Section 1, the following table summarizes the transition from the baseline scaffold to a highly potent IL-4 transcriptional inhibitor.

    Table 1: SAR of Indole-2-carboxylate Derivatives on IL-4 Promoter Inhibition

    CompoundR3 SubstitutionR5, R6 SubstitutionEster/Acid StatusIL-4 Promoter IC₅₀ (µM)Cellular Permeability
    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate -NH₂-OCH₃, -OCH₃Ethyl Ester (Prodrug)>10.0 (Inactive in vitro)High
    3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid-NH₂-OCH₃, -OCH₃Free Acid (Active)5.2Low
    3-(4-pyridinylamino)-1H-indole-2-carboxylic acid4-pyridinylamino-H, -HFree Acid (Active)0.8Low
    3-(4-pyridinylamino)-5,6-dimethoxy-1H-indole-2-carboxylic acid 4-pyridinylamino-OCH₃, -OCH₃Free Acid (Active)0.04 Low

    Note: The ethyl ester scaffold requires cellular esterase activity to demonstrate efficacy in cell-based assays, explaining its lack of activity in cell-free biochemical screens.

    Self-Validating Experimental Workflows

    To rigorously evaluate the mechanism of action of compounds derived from CAS 121218-40-4, researchers must employ a multi-tiered, self-validating protocol system.

    Workflow S1 Compound Synthesis (CAS 121218-40-4) S2 Ester Hydrolysis (Prodrug Activation) S1->S2 S3 In Vitro Screening (IL-4 Reporter Assay) S2->S3 S4 Mechanistic Validation (p-STAT6 Western Blot) S3->S4 S5 In Vivo Efficacy (Murine Asthma Model) S4->S5

    Fig 2. Self-validating experimental workflow for evaluating indole-based IL-4 inhibitors.

    Protocol 1: IL-4 Promoter-Reporter Gene Assay (High-Throughput Screen)

    Causality: Jurkat T cells are utilized because they possess intact TCR signaling machinery capable of driving human IL-4 promoter activation upon chemical stimulation.

    • Cell Preparation: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS.

    • Transfection: Electroporate cells with a pGL3-luciferase reporter plasmid driven by the human IL-4 promoter sequence (-6635 to +66).

    • Compound Treatment: Pre-incubate cells for 1 hour with the hydrolyzed free-acid form of the indole derivative (0.01 - 10 µM).

      • Self-Validation Control: Include DMSO (vehicle) as a negative control and Cyclosporin A (1 µM) as a positive control for transcriptional blockade.

    • Stimulation: Stimulate cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 16 hours to trigger calcium mobilization and NFAT/AP-1 activation.

    • Detection: Lyse cells, add luciferin substrate, and measure luminescence to calculate IC₅₀ values.

    Protocol 2: STAT6 Phosphorylation Assay (Mechanistic Validation)

    Causality: To confirm that the transcriptional blockade is linked to the JAK/STAT6 pathway, we must measure the phosphorylation state of STAT6 at Tyrosine 641.

    • Cell Polarization: Isolate naive CD4+ T cells and culture under Th2-polarizing conditions (IL-4, anti-IFN γ ) for 5 days.

    • Starvation & Treatment: Serum-starve cells for 4 hours to establish a signaling baseline, then pre-treat with the indole derivative for 2 hours.

    • Activation: Stimulate with recombinant human IL-4 (10 ng/mL) for 30 minutes to trigger the JAK/STAT6 auto-amplification loop.

    • Lysis & SDS-PAGE: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve 20 µg of protein via 10% SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe with primary antibodies against p-STAT6 (Tyr641) and total STAT6.

      • Self-Validation Control: Total STAT6 serves as an internal loading control to ensure the compound inhibits phosphorylation rather than inducing non-specific protein degradation or cytotoxicity.

    References

    • DE60313769T2 - 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION. Google Patents. 1

    • Th2 cytokines and asthma — Interleukin-4: its role in the pathogenesis of asthma, and targeting it for asthma treatment with interleukin-4 receptor antagonists. Steinke, J. W., & Borish, L. (2001). Respiratory Research, 2(2), 66-70. 3

    • Identification of a Stat-6-responsive element in the promoter of the human interleukin-4 gene. Ohmori, Y., et al. (1997). National Center for Biotechnology Information (NCBI). 2

    Sources

    Foundational

    A Senior Application Scientist's Guide to the Preliminary Biological Screening of Dimethoxy Indole Carboxylates

    Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative of Preliminary Screening In the landscape of modern drug discovery, the indole nucleus stands as a "privileged s...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Foreword: The Strategic Imperative of Preliminary Screening

    In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules with potent and diverse biological activities.[1] When further functionalized with methoxy and carboxylate groups, these compounds, specifically dimethoxy indole carboxylates, present a rich chemical space for identifying novel therapeutic agents.[1] However, the journey from a newly synthesized compound to a viable drug candidate is long and fraught with failure. This is where the strategic importance of preliminary biological screening becomes paramount.

    This guide is structured not as a rigid protocol, but as a strategic workflow. It is designed to provide you, a fellow scientist, with the rationale and methodologies to efficiently and intelligently triage a library of novel dimethoxy indole carboxylates. We will move from broad, high-throughput assays to more specific, mechanism-informing evaluations, ensuring that resources are focused only on the most promising candidates. The core principle is to generate a comprehensive initial data package that allows for informed decision-making, identifying compounds with desirable activity while simultaneously flagging potential liabilities.

    Part 1: The Screening Cascade - A Strategic Overview

    The initial assessment of a compound library should be viewed as a cascade, a multi-pronged approach to gather the maximum amount of relevant data in a cost-effective manner. The goal is not to fully characterize a single compound, but to compare multiple compounds across several biological contexts. This parallel screening approach allows for the early identification of patterns, structure-activity relationships (SAR), and potential mechanisms of action.

    Screening_Cascade cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Assay Categories cluster_2 Phase 3: Data Analysis & Hit Selection Compound_Library Compound Library (Dimethoxy Indole Carboxylates) In_Silico In Silico Screening (ADME, Docking) Compound_Library->In_Silico Predictive Analysis HTS Primary In Vitro Assays (Parallel Execution) Compound_Library->HTS Data_Analysis Data Synthesis & SAR Analysis In_Silico->Data_Analysis Correlational Data Antimicrobial Antimicrobial (MIC Determination) HTS->Antimicrobial Anticancer Anticancer (Cytotoxicity - MTT Assay) HTS->Anticancer Antioxidant Antioxidant (DPPH Scavenging) HTS->Antioxidant Enzyme_Inhibition Enzyme Inhibition (e.g., AChE Assay) HTS->Enzyme_Inhibition Antimicrobial->Data_Analysis Anticancer->Data_Analysis Antioxidant->Data_Analysis Enzyme_Inhibition->Data_Analysis Hit_Selection Hit Compound Selection (Prioritization for Further Study) Data_Analysis->Hit_Selection

    Caption: A strategic workflow for the preliminary screening of novel compounds.

    Part 2: Foundational In Silico Assessment

    Before any wet lab experiments are initiated, computational tools can provide invaluable predictive data, helping to prioritize compounds and interpret subsequent biological results.

    Molecular Docking: Predicting Biological Targets

    Molecular docking simulates the interaction between a small molecule (our indole derivative) and the binding site of a target protein. This is a powerful hypothesis-generating tool. Based on the known activities of indole derivatives, logical targets for preliminary docking studies include:

    • Bacterial Enzymes: DNA gyrase B (GyrB) or FabI, crucial for bacterial survival.[2][3]

    • Cancer-Related Proteins: Bcl-2 (apoptosis regulator), Cyclin-Dependent Kinase 6 (CDK6), or tubulin.[4][5][6]

    • Neurological Enzymes: Acetylcholinesterase (AChE), relevant in Alzheimer's disease.[7][8]

    • Inflammatory Enzymes: Cyclooxygenase-2 (COX-2).[9][10]

    Causality Behind the Choice: Docking studies are performed first because they are rapid and inexpensive. A strong predicted binding affinity (a very negative binding energy) for a specific target, like Bcl-2, can guide the selection of the most relevant cell-based assays (e.g., using a Bcl-2-expressing cancer cell line).[5]

    Experimental Protocol: A Generalized Molecular Docking Workflow

    • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., Bcl-2, PDB ID: 2O2F) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of the dimethoxy indole carboxylate derivatives. Minimize their energy to achieve a stable conformation.

    • Grid Generation: Define the binding site (the "active site") on the target protein. This is typically the pocket where the natural ligand binds.

    • Docking Execution: Run the docking algorithm (e.g., AutoDock, MOE) to fit the ligands into the defined binding site, generating multiple possible binding poses.

    • Analysis: Analyze the results based on binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions) formed between the ligand and amino acid residues in the active site.[7][11]

    Docking_Workflow PDB 1. Obtain Protein Structure (e.g., from PDB) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Ligand 2. Prepare Ligand Structure (3D Conformation) Dock 4. Execute Docking (Software Simulation) Ligand->Dock Grid->Dock Analyze 5. Analyze Results (Binding Energy, Interactions) Dock->Analyze

    Caption: A generalized workflow for molecular docking studies.

    Table 1: Example Docking Results Summary

    Compound IDTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
    IND-001Bcl-2-8.5Arg102, Tyr67
    IND-002Bcl-2-7.2Gly101
    IND-003AChE-9.1Trp86, Tyr334
    IND-004AChE-6.8Phe330

    Note: Data is illustrative. More negative binding energies suggest stronger potential affinity.[11]

    Part 3: Core In Vitro Screening Assays

    The following assays form the backbone of a robust preliminary screening campaign. They are selected for their reliability, throughput, and the relevance of the data they generate.

    Antimicrobial Susceptibility Testing

    The rise of multidrug-resistant pathogens makes the search for new antimicrobials a critical endeavor.[2][3] Indole derivatives have shown significant promise in this area.[12][13] The primary goal here is to determine the Minimum Inhibitory Concentration (MIC).

    Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine MIC values for a library of compounds.

    Experimental Protocol: Broth Microdilution MIC Assay

    • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Compound Addition: Add 100 µL of the test compound (at a starting concentration, e.g., 100 µg/mL) to well 1.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

    • Inoculation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Data Reading: The MIC is the lowest concentration well with no visible turbidity (no bacterial growth). Standard drugs like Ciprofloxacin or Fluconazole should be run in parallel as positive controls.[12]

    Anticancer Cytotoxicity Screening

    A fundamental first step in anticancer drug screening is to determine a compound's general cytotoxicity against cancer cell lines. The MTT assay is a widely used, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

    Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

    Experimental Protocol: MTT Cytotoxicity Assay

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.[5][14]

    • Compound Treatment: Prepare serial dilutions of the dimethoxy indole carboxylates in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

    Bcl2_Pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Apoptosis Pathway Stimulus Chemotherapeutic Agent or Intrinsic Stress Bax Bax/Bak (Pro-apoptotic) Stimulus->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits CytoC Cytochrome C Release Bax->CytoC promotes Caspases Caspase Activation CytoC->Caspases activates Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis executes Indole Dimethoxy Indole Carboxylate (Inhibitor) Indole->Bcl2 inhibits

    Caption: Simplified Bcl-2 pathway in apoptosis, a potential target for indole derivatives.[5]

    Antioxidant Capacity Assessment

    Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest.[9][15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a quick and straightforward method to evaluate this potential.

    Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless/yellowish compound. The degree of color change is proportional to the antioxidant capacity of the compound.[16]

    Experimental Protocol: DPPH Radical Scavenging Assay

    • Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of ~1.0 at 517 nm.

    • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (dissolved in methanol).

    • Assay Initiation: Add 100 µL of the DPPH solution to each well. Mix and incubate in the dark at room temperature for 30 minutes.

    • Absorbance Reading: Measure the absorbance at 517 nm.

    • Controls: Use methanol as a blank and a well-known antioxidant like Ascorbic Acid or Trolox as a positive control.[17]

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    Specific Enzyme Inhibition Screening

    Many drugs function by inhibiting specific enzymes. For indole derivatives, a well-documented target class is cholinesterases (AChE and BChE), inhibition of which is a key strategy for treating Alzheimer's disease.[7][18]

    Principle: The Ellman's method is a colorimetric assay used to measure cholinesterase activity. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, the concentration of which can be measured spectrophotometrically. An inhibitor will reduce the rate of this color formation.

    Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

    • Reagents: Prepare phosphate buffer (pH 8.0), AChE enzyme solution, DTNB solution, and acetylthiocholine iodide (ATCI) substrate solution.

    • Reaction Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

    • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Reaction Initiation: Start the reaction by adding the ATCI substrate.

    • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of reaction (the slope of absorbance vs. time). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value. Donepezil can be used as a standard positive control.[8]

    Part 4: Data Synthesis and Hit Prioritization

    After completing the preliminary screens, the disparate data points must be consolidated into a coherent profile for each compound. This allows for a holistic evaluation and the selection of "hits" for the next stage of development.

    Table 2: Consolidated Preliminary Screening Data

    Compound IDMol. WeightcLogPBcl-2 Docking Score (kcal/mol)MIC vs. S. aureus (µg/mL)IC50 vs. MCF-7 (µM)DPPH Scavenging IC50 (µM)AChE Inhibition IC50 (µM)
    IND-001325.353.8-8.5>501.225.4>50
    IND-002339.384.1-7.212.522.8>100>50
    IND-003355.353.5-6.1>5035.145.38.7
    IND-004369.383.9-5.83.141.5>10015.2

    Note: This table is a template for organizing multi-assay data for comparative analysis.

    Hit Selection Criteria:

    A "hit" is not necessarily the most potent compound in a single assay, but one that displays a promising balance of properties. Key considerations include:

    • Potency: Does the compound show significant activity in at least one primary assay (e.g., IC50 or MIC < 10 µM)?

    • Selectivity: Does the activity appear targeted? For example, a compound like IND-001 shows potent anticancer activity with poor antimicrobial and AChE inhibitory activity, suggesting a more specific mechanism. In contrast, a compound that is highly potent in every assay might be a pan-assay interference compound (PAINS) or broadly cytotoxic.

    • SAR Correlation: Do the active compounds share common structural features? Does the activity correlate with in silico predictions? For instance, if IND-001 had the best docking score for Bcl-2 and was also the most cytotoxic, this strengthens the hypothesis that it acts via Bcl-2 inhibition.

    • Drug-like Properties: Does the compound have a reasonable molecular weight and lipophilicity (cLogP)? Early ADME (Absorption, Distribution, Metabolism, Excretion) predictions can be used to deprioritize compounds with likely liabilities.[4][9]

    From the example table, IND-001 would be prioritized as a potential anticancer lead due to its potent and selective cytotoxicity, supported by a strong docking score. IND-004 would be a promising antimicrobial lead, and IND-003 could be explored for its AChE inhibitory activity.

    Conclusion and Future Directions

    This guide outlines a strategic, multi-assay approach to the preliminary biological screening of novel dimethoxy indole carboxylates. By integrating in silico predictions with a parallel set of robust in vitro assays—spanning antimicrobial, anticancer, antioxidant, and enzyme-inhibitory domains—researchers can efficiently identify and prioritize compounds with therapeutic potential. The emphasis on understanding the causality behind experimental choices and synthesizing all data for a holistic review is crucial for making informed decisions.

    The "hits" identified through this preliminary cascade are not finished products but are the critical starting points for the next phase of drug discovery, which includes secondary screening, mechanism of action studies, lead optimization, and in vivo testing.

    References

    • Gülçin, Ç., & Alwasel, S. H. (2022). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 27(15), 4987. Available from: [Link]

    • Dwivedi, A. R., et al. (2022). Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Current Organic Chemistry, 26(16), 1565-1574. Available from: [Link]

    • Sharifi-Rad, M., et al. (2024). In Vitro Exploration of Antioxidant Activity. Encyclopedia. Available from: [Link]

    • Kumar, A., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3841-3846. Available from: [Link]

    • Uddin, G., et al. (2018). New Indole Alkaloids from the Bark of Rauvolfia Reflexa and their Cholinesterase Inhibitory Activity. Phytomedicine, 43, 115-121. Available from: [Link]

    • Al-Ostath, R. A., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Chemistry & Biodiversity, 19(9), e202200290. Available from: [Link]

    • Vuković, M., et al. (2023). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances, 13(38), 26863-26880. Available from: [Link]

    • Kumar, V., & Singh, A. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. IntechOpen. Available from: [Link]

    • Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1255-1264. Available from: [Link]

    • Wang, Y., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 11(3), e04603-22. Available from: [Link]

    • Liu, Y., et al. (2020). Monoterpene indole alkaloids with acetylcholinesterase inhibitory activity from the leaves of Rauvolfia vomitoria. Bioorganic Chemistry, 102, 104136. Available from: [Link]

    • Yurttaş, L., et al. (2022). Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors. New Journal of Chemistry, 46(36), 17409-17423. Available from: [Link]

    • Gul, R., et al. (2017). In Vitro Antioxidant Assays. In Plant Secondary Metabolites. Humana Press. Available from: [Link]

    • Khan, I., et al. (2022). Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Journal of Biomolecular Structure and Dynamics, 41(19), 9694-9705. Available from: [Link]

    • Zhang, G., et al. (2021). Discovery of Three New Monoterpenoid Indole Alkaloids from the Leaves of Gardneria multiflora and Their Vasorelaxant and AChE Inhibitory Activities. Molecules, 26(23), 7241. Available from: [Link]

    • Walsh Medical Media (n.d.). Assays for Natural Antioxidant. Available from: [Link]

    • Llanos-Romero, R. E., et al. (2014). Acetylcholinesterase inhibitory activity of Haplophyton cimicidum. Natural Product Research, 28(10), 757-759. Available from: [Link]

    • Khan, I., et al. (2022). Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

    • İzol, E. (2024). Natural Antioxidants and in Vitro Antioxidant Assays. ResearchGate. Available from: [Link]

    • Apak, R., et al. (2008). In Vitro Methods of Assay of Antioxidants: An Overview. Food Science and Technology International, 14(4), 293-317. Available from: [Link]

    • Ullah, F., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6814. Available from: [Link]

    • Mubarak, H. A., et al. (2022). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Polycyclic Aromatic Compounds. Available from: [Link]

    • Maddili, V. R., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega, 8(39), 36173-36186. Available from: [Link]

    • Hadimani, S. B., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry Letters, 23(17), 4910-4914. Available from: [Link]

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    Exploratory

    The Architect's Blueprint: A Comprehensive Technical Guide to Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Executive Summary & Core Significance In the landscape of modern medicinal chemistry and organic synthesis, the indole scaffold remains one of the most privileged and versatile pharmacophores. Specifically, ethyl 3-amino...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Core Significance

    In the landscape of modern medicinal chemistry and organic synthesis, the indole scaffold remains one of the most privileged and versatile pharmacophores. Specifically, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4) serves as a highly functionalized building block[]. Characterized by its electron-rich 5,6-dimethoxy substitution, an active 3-amino group, and a 2-carboxylate ester, this compound is uniquely primed for complex derivatization.

    This technical whitepaper provides an authoritative review of the compound's physicochemical properties, its precise synthetic orchestration, and its downstream pharmacological applications—most notably its role as a precursor in the development of potent immunomodulators and inhibitors of Interleukin-4 (IL-4) gene expression[2].

    Molecular Foundation & Physicochemical Profiling

    Understanding the structural parameters of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is critical for predicting its reactivity and optimizing analytical workflows (e.g., LC-MS and NMR characterization). The electron-donating methoxy groups at positions 5 and 6 increase the nucleophilicity of the indole core, while the 3-amino group provides a primary site for cross-coupling or amidation[].

    Table 1: Physicochemical and Structural Data

    PropertyValueReference
    IUPAC Name Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate[3]
    CAS Number 121218-40-4[]
    Molecular Formula C13H16N2O4[]
    Molecular Weight 264.28 g/mol []
    InChIKey LUIAZGKXCGSIJK-UHFFFAOYSA-N[]
    SMILES CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N[]
    Predicted MS Adducts [M+H]+ m/z 265.11; [M+Na]+ m/z 287.10[4]

    Synthetic Orchestration: Methodologies & Mechanisms

    The synthesis of highly substituted 3-aminoindoles requires precise control over reaction conditions to prevent side reactions such as premature ester hydrolysis or unwanted polymerization. The most robust pathway to synthesize ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate utilizes a two-stage protocol: an N-alkylation followed by a base-catalyzed Thorpe-Ziegler intramolecular cyclization[2].

    Step-by-Step Experimental Protocol

    Stage 1: N-Alkylation via Finkelstein Catalysis

    • Preparation: Suspend 2-amino-4,5-dimethoxybenzonitrile (1.0 eq, e.g., 12.25 mmol) in 50 mL of absolute ethanol under a continuous nitrogen (N₂) atmosphere[2].

    • Base Addition: Add sodium bicarbonate (NaHCO₃) (3.0 eq) in one portion.

      • Causality Insight: NaHCO₃ acts as a mild acid scavenger to neutralize the HBr generated during the reaction. A stronger base would risk the saponification of the ester group on the incoming alkylating agent.

    • Electrophile Injection: Slowly inject ethyl bromoacetate (2.0 eq) via a syringe[2].

    • Catalyst Addition: Add a catalytic amount of Sodium Iodide (NaI, ~10 mg)[2].

      • Causality Insight: NaI triggers an in situ Finkelstein reaction, converting ethyl bromoacetate into the highly reactive ethyl iodoacetate. This significantly lowers the activation energy required for the N-alkylation of the sterically hindered aniline derivative.

    • Reaction: Heat the mixture to 65 °C and monitor via TLC until complete consumption of the starting material[2].

    • Isolation: Cool to ambient temperature. Filter the resulting solid and wash with ethyl acetate to dissolve the organics, yielding the intermediate (2-Cyano-4,5-dimethoxyphenylamino)acetic acid ethyl ester[2].

    Stage 2: Thorpe-Ziegler Cyclization

    • Activation: Dissolve the isolated intermediate in an anhydrous solvent (e.g., THF).

    • Deprotonation: Introduce a strong base (e.g., Potassium tert-butoxide or Sodium ethoxide) under strict inert conditions.

      • Causality Insight: The strong base deprotonates the active methylene group adjacent to the ester. The resulting carbanion executes an intramolecular nucleophilic attack on the electrophilic nitrile carbon.

    • Aromatization: Quench the reaction with a mild acid. This facilitates tautomerization of the resulting imine, driving the thermodynamic aromatization to yield the stable ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate core.

    Synthetic Workflow Visualization

    Synthesis A 2-Amino-4,5-dimethoxybenzonitrile (Starting Material) C (2-Cyano-4,5-dimethoxyphenylamino) acetic acid ethyl ester A->C N-Alkylation B Ethyl Bromoacetate + NaI NaHCO3, EtOH, 65°C B->C Electrophile D Base-Catalyzed Cyclization (Thorpe-Ziegler) C->D Intramolecular Attack E Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate D->E Aromatization

    Caption: Two-stage synthetic workflow for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    Therapeutic Horizons: Biological Activity & Pharmacological Applications

    Beyond its utility as a chemical building block, the derivatives of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate exhibit profound biological activities, particularly in the realm of immunology and oncology.

    Immunomodulation: IL-4 Gene Expression Inhibition

    The most well-documented application of this compound is its use as a precursor for synthesizing 3-(pyridinyl-amino)-1H-indole-2-carboxylic acids[2]. These downstream derivatives function as potent modulators of T helper (Th) cells, specifically targeting the Th1/Th2 balance.

    By inhibiting the transcription and release of Interleukin-4 (IL-4)—a pleiotropic Type-I cytokine produced by Th2 cells, basophils, and mast cells—these indole derivatives prevent respiratory hyperreactivity and the overproduction of IgE[2]. Consequently, they are highly valuable in drug discovery pipelines aimed at treating:

    • Asthma and Allergic Rhinitis

    • Atopic Dermatitis

    • B-cell lymphomas and respiratory syncytial virus (RSV) infections[2].

    Biological Pathway Visualization

    BioPathway Th2 Th2 Cell Activation IL4 IL-4 Gene Expression & Cytokine Release Th2->IL4 Transcription Receptor IL-4 Receptor Activation (Mast Cells, B Cells) IL4->Receptor Binding Allergy Allergic Response / Asthma (IgE Production) Receptor->Allergy Downstream Signaling Drug Indole-2-carboxylate Derivatives (e.g., Pyridinyl-amino indoles) Drug->IL4 Inhibits Transcription

    Caption: Mechanism of action for indole-2-carboxylate derivatives inhibiting the IL-4 signaling pathway.

    Conclusion

    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is far more than a simple heterocyclic intermediate; it is a gateway molecule. Its highly functionalized core allows medicinal chemists to execute rapid structure-activity relationship (SAR) studies. Through meticulously designed synthetic protocols—such as Finkelstein-catalyzed N-alkylation and Thorpe-Ziegler cyclization—researchers can reliably access this scaffold to develop next-generation immunomodulators and targeted therapeutics.

    References

    • Echemi.ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.
    • BOC Sciences.CAS 121218-40-4 (Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate).
    • Google Patents (DE60313769T2).3-(PYRIDINYL-AMINO)-1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION.
    • PubChemLite (Université du Luxembourg).Ethyl 3-amino-5-methoxy-1h-indole-2-carboxylate (C12H14N2O3).

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    Foundational

    The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted 3-Amino-1H-indole-2-carboxylates

    For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of a vast number of biologically active compounds....

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of a vast number of biologically active compounds. Among its myriad derivatives, substituted 3-amino-1H-indole-2-carboxylates have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of this versatile scaffold. It delves into the foundational synthetic strategies that have enabled access to these molecules, from classical name reactions to modern catalytic methodologies. The narrative emphasizes the causality behind experimental choices, offering insights into the evolution of synthetic design. Furthermore, this guide elucidates the rich medicinal chemistry of substituted 3-amino-1H-indole-2-carboxylates, with a particular focus on their applications as anticancer agents and kinase inhibitors. Through a detailed examination of structure-activity relationships, supported by quantitative data and mechanistic insights, this document aims to serve as an authoritative resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.

    Introduction: The Enduring Legacy of the Indole Nucleus

    The story of indole is deeply intertwined with the history of organic chemistry and pharmacology. Its journey began with the investigation of the vibrant dye indigo, leading to its first isolation in 1866 by Adolf von Baeyer through the reduction of oxindole.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrrole ring, was soon recognized as a fundamental structural motif in a plethora of natural products and biologically significant molecules. From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anticancer agent vincristine, the indole scaffold has consistently demonstrated its capacity to interact with a wide array of biological targets.

    The unique electronic properties of the indole ring, characterized by its electron-rich nature, and the diverse opportunities for functionalization at multiple positions, have made it a "privileged scaffold" in drug discovery. This guide focuses on a specific, yet highly significant, class of indole derivatives: substituted 3-amino-1H-indole-2-carboxylates. The strategic placement of an amino group at the C3 position and a carboxylate at the C2 position, coupled with various substitutions on the benzene ring and the amino group, gives rise to a class of compounds with a rich and diverse pharmacological profile. This guide will trace the historical development of their synthesis, explore their key biological applications, and provide the technical details necessary for their continued investigation.

    Foundational Synthetic Strategies: Forging the Indole Core

    The construction of the indole nucleus has been a central theme in organic synthesis for over a century. The methods developed for this purpose are not merely historical footnotes; they remain the bedrock upon which modern synthetic routes to complex indole derivatives are built. For substituted 3-amino-1H-indole-2-carboxylates, two classical name reactions have been particularly instrumental: the Fischer Indole Synthesis and the Japp-Klingemann Reaction.

    The Fischer Indole Synthesis: A Pillar of Indole Chemistry

    Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles.[2] This versatile reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[2][3]

    The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[4] The mechanism, first proposed by Robinson, proceeds through a series of well-defined steps:

    • Hydrazone Formation: The initial step is the condensation of a substituted phenylhydrazine with a carbonyl compound, in this case, a pyruvate derivative to introduce the C2-carboxylate.

    • Tautomerization: The resulting phenylhydrazone tautomerizes to its enamine form.

    • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.

    • Cyclization and Aromatization: The intermediate di-imine then cyclizes and, following the elimination of ammonia, aromatizes to yield the stable indole ring.[4]

    Caption: Workflow of the Fischer Indole Synthesis.

    The Japp-Klingemann Reaction: A Gateway to Functionalized Hydrazones

    The Japp-Klingemann reaction provides an alternative and powerful route to the hydrazone precursors required for the Fischer indole synthesis.[6] This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester or a β-keto-acid.[6] A key feature of this reaction is the subsequent cleavage of one of the activating groups, leading to the formation of a functionalized hydrazone.[7]

    The mechanism involves the following key transformations:

    • Diazo Coupling: The aryl diazonium salt couples with the enolate of the β-keto-ester.

    • Hydrolysis and Decarboxylation: The resulting azo compound undergoes hydrolysis and decarboxylation (if starting from a β-keto-acid) or deacylation (if starting from a β-keto-ester) to yield the final hydrazone.[6]

    The Japp-Klingemann reaction is particularly valuable as it allows for the synthesis of hydrazones that might be difficult to access through direct condensation, thereby expanding the scope of the Fischer indole synthesis.[7][8]

    Caption: Key steps of the Japp-Klingemann Reaction.

    Modern Synthetic Methodologies for 3-Amino-1H-indole-2-carboxylates

    While the classical methods provide a robust foundation, the demand for more efficient, versatile, and functional-group-tolerant syntheses has driven the development of modern methodologies for preparing substituted 3-amino-1H-indole-2-carboxylates.

    A notable modern approach involves a three-step synthesis commencing from commercially available starting materials.[5] This method showcases the power of strategic bond formation and cyclization to construct the desired scaffold with high efficiency. The key steps are:

    • Nucleophilic Aromatic Substitution: The synthesis begins with a nucleophilic aromatic substitution reaction between 2-amino-4,6-dichloropyrimidine and a substituted benzonitrile.[5]

    • Glycinate Formation: The resulting intermediate is then reacted with a bromoacetate derivative to introduce the glycinate moiety.[5]

    • Intramolecular Cyclization: The final and crucial step is an intramolecular cyclization of the glycinate derivative, which, under optimized conditions using a suitable base and solvent, leads to the formation of the 3-amino-1H-indole-2-carboxylate core.[5]

    This methodology offers several advantages, including high yields, operational simplicity, and the ability to introduce a wide range of substituents on both the indole ring and at the N1-position.[5]

    Another innovative strategy for the synthesis of 3-amino-1H-indole-2-carboxylates involves the protection of 2-aminobenzonitriles as benzyl carbamates, followed by conversion to the corresponding glycinate esters. The use of a strong base like sodium hydride then promotes the addition of the glycinate α-carbon to the cyano group, leading to the formation of the indole core. A final deprotection step under neutral conditions yields the desired product. This method demonstrates good functional group tolerance and provides access to a variety of substituted derivatives in good overall yields.[9]

    Medicinal Chemistry and Biological Applications: A Scaffold of Therapeutic Promise

    The substituted 3-amino-1H-indole-2-carboxylate scaffold has proven to be a rich source of compounds with diverse and potent biological activities. The ability to readily modify the substitution pattern on the indole ring, the amino group, and the carboxylate ester has allowed for the fine-tuning of pharmacological properties and the development of selective agents for various therapeutic targets.

    Anticancer Activity and Kinase Inhibition

    A significant body of research has focused on the development of substituted 3-amino-1H-indole-2-carboxylates as anticancer agents. Many of these compounds exert their antiproliferative effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[10][11]

    Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

    • Substitution on the Indole Ring: The nature and position of substituents on the benzene ring of the indole nucleus can have a profound impact on anticancer activity. For instance, in a series of indole-2-carboxamides, a chloro or fluoro group at the C5 position was found to enhance inhibitory activity against certain kinases.[12]

    • Substitution at the C3-Amino Group: Modifications at the C3-amino group are crucial for modulating potency and selectivity. The introduction of various aryl or heteroaryl groups can lead to interactions with specific residues in the ATP-binding pocket of kinases.

    • The C2-Carboxylate Moiety: The carboxylate group at the C2 position, or its corresponding amide derivatives, often plays a key role in forming hydrogen bonds with the target enzyme, thereby contributing significantly to binding affinity.[13]

    Quantitative Data for Anticancer Activity of Selected Indole Derivatives:

    CompoundTarget/Cell LineIC50/GI50 (nM)Reference
    Va EGFR71[10]
    Ve BRAFV600E88[10]
    Vg VEGFR-293[10]
    Vh A549 (NSCLC)35[10]

    This table presents a selection of data to illustrate the potency of this compound class. For a comprehensive understanding, please refer to the cited literature.

    The molecular docking studies of these compounds into the active sites of kinases like EGFR, BRAF, and VEGFR-2 have provided valuable insights into their binding modes and have guided the rational design of more potent and selective inhibitors.[10]

    Other Therapeutic Applications

    Beyond oncology, substituted 3-amino-1H-indole-2-carboxylates have shown promise in other therapeutic areas:

    • Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: Certain derivatives have been identified as potent and selective CysLT1 antagonists, with potential applications in the treatment of asthma and other inflammatory conditions.[8]

    • Factor Xa Inhibitors: The 3-amidinobenzyl-1H-indole-2-carboxamide scaffold has been extensively explored for the development of potent and selective inhibitors of blood coagulation factor Xa, a key target for antithrombotic therapy.[14]

    • HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[15]

    Experimental Protocols: A Practical Guide to Synthesis

    To facilitate further research in this area, this section provides representative experimental protocols for the synthesis of key intermediates and final compounds.

    General Procedure for the Synthesis of Ethyl 3-((substituted-phenyl)amino)-1H-indole-2-carboxylates

    This procedure exemplifies a common method for introducing a substituted amino group at the C3 position of the indole-2-carboxylate core.

    Step 1: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate

    To a solution of 3-bromo-1H-indole-2-carboxylic acid in anhydrous ethanol, a catalytic amount of concentrated sulfuric acid is added dropwise. The mixture is heated at 80 °C for 2 hours and monitored by Thin Layer Chromatography (TLC). After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the ethyl ester.[15]

    Step 2: Palladium-Catalyzed Amination

    To a solution of ethyl 3-bromo-1H-indole-2-carboxylate in 1,4-dioxane under a nitrogen atmosphere are added the desired substituted aniline, palladium(II) acetate, cesium carbonate, and a suitable phosphine ligand (e.g., Xphos). The reaction mixture is stirred at 110 °C for 2-4 hours and monitored by TLC. After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford the target ethyl 3-((substituted-phenyl)amino)-1H-indole-2-carboxylate.[15]

    General Procedure for N-Alkylation of Indole-2-carboxylates

    This protocol describes a method for the alkylation of the indole nitrogen, a common strategy for modifying the properties of these compounds.

    To a solution of the ethyl indole-2-carboxylate in a suitable solvent such as acetone, aqueous potassium hydroxide is added. The alkylating agent (e.g., allyl bromide or benzyl bromide) is then added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed, and the residue is worked up to isolate the N-alkylated product.[16][17]

    Characterization Data for a Representative Compound: Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate

    • Appearance: White solid[15]

    • ¹H NMR (400 MHz, DMSO-d6) δ: 11.44 (s, 1H), 7.75 (s, 1H), 7.44 (d, J = 8.4 Hz, 1H), 7.36 (d, J = 8.2 Hz, 1H), 7.30–7.26 (m, 1H), 7.07–6.97 (m, 2H), 6.45 (d, J = 7.6 Hz, 2H), 6.34 (d, J = 6.4 Hz, 1H), 4.30 (q, J = 6.4 Hz, 2H), 3.64 (s, 3H), 1.28 (t, J = 6.8 Hz, 3H).[15]

    • ¹³C NMR (100 MHz, DMSO-d6) δ: 162.05, 160.55, 147.27, 136.24, 130.01, 126.49, 125.86, 121.99, 121.81, 119.38, 116.49, 113.42, 108.54, 104.63, 101.49, 60.55, 55.21, 14.77.[15]

    • ESI-HRMS (m/z): calcd for C18H18N2O3 [M + H]⁺, 311.1396; found, 311.1402.[15]

    Challenges and Future Perspectives

    Despite the significant progress in the synthesis and application of substituted 3-amino-1H-indole-2-carboxylates, several challenges remain. The development of more atom-economical and environmentally benign synthetic methods is an ongoing pursuit. Furthermore, achieving regioselective functionalization of the indole core, particularly in the presence of multiple reactive sites, can be challenging.

    Looking to the future, the exploration of novel biological targets for this versatile scaffold holds immense potential. The application of computational methods, such as machine learning and artificial intelligence, in conjunction with high-throughput screening, will likely accelerate the discovery of new lead compounds. Moreover, the development of innovative drug delivery systems for indole-based therapeutics could enhance their efficacy and reduce off-target effects. The rich history and continued evolution of the chemistry and biology of substituted 3-amino-1H-indole-2-carboxylates ensure that they will remain a vibrant and productive area of research for years to come.

    References

    • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). PMC. Retrieved from [Link]

    • A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. (2025, August 6). ResearchGate. Retrieved from [Link]

    • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. (2025, September 9). Thieme Chemistry. Retrieved from [Link]

    • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC. Retrieved from [Link]

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    • Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. (2014, August 28). ResearchGate. Retrieved from [https://www.researchgate.net/publication/265147565_ChemInform_Abstract_Methyl_3-Amino-1H-indole-2-carboxylates_in_the_Synthesis_of_5H-Pyrimido54-b]indole_Derivatives]([Link])

    • Japp–Klingemann reaction. (n.d.). Wikipedia. Retrieved from [Link]

    • Design and quantitative structure-activity relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as potent, nonchiral, and selective inhibitors of blood coagulation factor Xa. (2002, June 20). PubMed. Retrieved from [Link]

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    • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023, July 22). MDPI. Retrieved from [Link]

    • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. (n.d.). ACS Publications. Retrieved from [Link]

    • Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019, May 22). ACS Publications. Retrieved from [Link]

    • N-alkylation of indole derivatives. (n.d.). Google Patents.
    • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018, September 9). IntechOpen. Retrieved from [Link]

    • Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. (2014, September 17). ACS Publications. Retrieved from [Link]

    • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2023, January 17). MDPI. Retrieved from [Link]

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    Exploratory

    An In-depth Technical Guide on the Known Pharmacological Profiles of Aminoindole-2-Carboxylate Derivatives

    Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of bi...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Abstract

    The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3][4][5] Among its myriad derivatives, the aminoindole-2-carboxylate framework has garnered significant attention, serving as a versatile template for the development of potent modulators of various physiological pathways. These compounds have demonstrated a remarkable breadth of pharmacological activities, including potent cannabinoid receptor agonism, significant anti-inflammatory and anticancer effects, and promising antiviral properties. This guide provides a comprehensive technical overview of the known pharmacological profiles of aminoindole-2-carboxylate and related derivatives. It delves into their mechanisms of action, explores critical structure-activity relationships (SAR), presents detailed experimental protocols for their evaluation, and synthesizes quantitative data to support future drug discovery and development endeavors.

    Introduction: The Versatility of the Indole-2-Carboxylate Scaffold

    The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural products and synthetic drugs.[1] Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor, combined with the lipophilic nature of the bicyclic system, allow it to interact with a wide array of biological targets. The indole-2-carboxylate and its amide derivatives (indole-2-carboxamides) build upon this foundation, offering additional points for chemical modification that enable fine-tuning of their pharmacological properties.[2][6] This has led to the discovery of compounds with diverse therapeutic potential, ranging from central nervous system (CNS) modulation to cancer immunotherapy.[7][8]

    Key Pharmacological Profiles and Mechanisms of Action

    Cannabinoid Receptor Modulation

    Perhaps the most extensively studied activity of aminoindole derivatives is their interaction with the cannabinoid receptors, CB1 and CB2.[7] These G-protein coupled receptors (GPCRs) are central components of the endocannabinoid system, which regulates a vast number of physiological processes.[9][10]

    Mechanism of Action: Aminoalkylindoles (AAIs), a closely related class, function as potent agonists at CB1 and CB2 receptors.[7][11] Their binding within the receptor pocket is thought to mimic that of endogenous cannabinoids.[7] Activation of CB1 receptors, predominantly found in the CNS, leads to the characteristic psychoactive effects associated with cannabinoids, while also mediating analgesia and appetite stimulation.[7][11] CB2 receptors are primarily expressed in immune cells, and their activation is a key strategy for treating inflammatory diseases without inducing CB1-related psychoactive side effects.[12][13]

    Structure-Activity Relationship (SAR):

    • Indole Core vs. Azaindole: Bioisosteric replacement of the indole core with a 7-azaindole scaffold has been shown to be an effective strategy to impart CB2 selectivity.[12]

    • Amide Position: Moving the amide substituent from the 3-position to the 2-position of the indole ring can also significantly enhance CB2 receptor selectivity over CB1.[12]

    • Allosteric Modulation: Certain indole-2-carboxamide derivatives, such as ORG27569, have been identified as allosteric modulators of the CB1 receptor.[10][14] These compounds bind to a site distinct from the primary (orthosteric) ligand binding site, offering a novel mechanism to fine-tune receptor activity.[14]

    The following diagram illustrates the canonical signaling pathway following CB1 receptor activation by an agonist.

    CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein Gi/o Protein CB1->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca2+ Channel Ca_in Ca2+ Influx Ca_Channel->Ca_in Agonist Aminoindole Agonist Agonist->CB1 Binds G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits ATP ATP ATP->AC Cell_Response Cellular Response (e.g., ↓ Neurotransmission) cAMP->Cell_Response Modulates Ca_in->Cell_Response Modulates

    Caption: Canonical CB1 receptor signaling pathway.

    Anti-inflammatory Activity

    Derivatives of indole-2-carboxamide have emerged as potent anti-inflammatory agents.[6][15] Their mechanism often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production.[3][6][15]

    Mechanism of Action:

    • Cytokine Inhibition: Many of these compounds effectively inhibit the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[6][15]

    • NF-κB Pathway Inhibition: A crucial mechanism for their anti-inflammatory effect is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[3]

    SAR Insights:

    • Substitutions at the 5-position of the indole ring are critical. For example, reduction of a 5-nitro group to a 5-amino group can lead to a dramatic loss of activity, suggesting that a hydrophobic group at this position is preferred.[6]

    • The nature of the amide substituent also plays a significant role. For instance, incorporating a 4-methylpiperdinyl group can result in potent inhibition of both IL-6 and TNF-α expression.[6]

    Anticancer Activity

    A growing body of evidence highlights the potential of substituted indole-2-carboxylates and their derivatives as anticancer agents.[1][3][16][17][18][19] They exhibit cytotoxicity against a variety of human cancer cell lines through multiple mechanisms.[1][3]

    Mechanisms of Action:

    • Induction of Apoptosis: A primary mechanism is the induction of apoptosis (programmed cell death). This can be triggered by increasing the generation of reactive oxygen species (ROS), leading to cellular damage.[3]

    • Enzyme Inhibition: Some derivatives act as dual inhibitors of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[17] Others function as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes involved in tumor immune escape, making them promising candidates for cancer immunotherapy.[8]

    • Protein-Protein Interaction Inhibition: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, disrupting its interactions and inducing cell cycle arrest in liver cancer cells.[20]

    Quantitative Anticancer Activity Data

    Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
    5e A-549 (Lung)0.95EGFR/CDK2 Dual Inhibitor[17]
    MCF-7 (Breast)0.80EGFR/CDK2 Dual Inhibitor[17]
    Panc-1 (Pancreatic)1.00EGFR/CDK2 Dual Inhibitor[17]
    17a N/A3.11HIV-1 Integrase Inhibition[21]
    9o-1 N/A1.17 (IDO1), 1.55 (TDO)IDO1/TDO Dual Inhibitor[8]
    C11 Bel-7402 (Liver)Not specified14-3-3η Protein Inhibitor[20]
    ICA-Cu MDA-MB-231 (Breast)<20DNA Intercalation, ROS[18]
    MCF-7 (Breast)<20DNA Intercalation, ROS[18]
    Note: IC50 is the half-maximal inhibitory concentration.
    Other Notable Pharmacological Activities

    The structural versatility of the aminoindole-2-carboxylate scaffold has led to the discovery of other important biological activities:

    • Antiviral Agents: Certain derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[21] SAR studies have shown that hydrolysis of an ester group to a carboxylic acid at the 2-position can dramatically enhance inhibitory activity.[21]

    • NMDA Receptor Antagonists: Indole-2-carboxylate derivatives have been shown to act as antagonists at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor, giving them potential for treating neurodegenerative conditions associated with ischemic damage.[22]

    • Antitubercular Agents: Indole-2-carboxamides have demonstrated exceptional activity against Mycobacterium tuberculosis, including drug-sensitive and drug-resistant strains, by inhibiting the essential MmpL3 transporter.[23]

    Key Experimental Protocols

    To ensure trustworthiness and reproducibility, the characterization of these derivatives relies on robust, validated experimental protocols.

    Protocol: In Vitro Anti-inflammatory Activity Assay (Cytokine Inhibition)

    This protocol details the steps to assess the ability of a test compound to inhibit LPS-induced production of TNF-α in a macrophage cell line.

    Objective: To quantify the inhibition of TNF-α production in RAW 264.7 macrophages.

    Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (aminoindole-2-carboxylate derivatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO (Dimethyl sulfoxide)

    • TNF-α ELISA Kit

    • 96-well cell culture plates

    Methodology:

    • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤0.1%) for 2 hours. Include a vehicle control (DMSO only) and a positive control (e.g., dexamethasone).

    • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

    • Incubation: Incubate the plates for another 24 hours.

    • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant for cytokine analysis.

    • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

    • Cell Viability Assay (MTT): After collecting the supernatant, add MTT solution to the remaining cells in each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to assess cell viability and rule out cytotoxicity-related effects.

    • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value using non-linear regression analysis.

    Anti_Inflammatory_Workflow A Seed RAW 264.7 Cells (96-well plate) B Pre-treat with Test Compounds (2 hours) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate (24 hours) C->D E Collect Supernatant D->E G Perform MTT Assay (on remaining cells) D->G Simultaneously F Perform TNF-α ELISA E->F H Data Analysis (Calculate % Inhibition, IC50) F->H G->H

    Caption: High-level workflow for in vitro anti-inflammatory screening.

    Future Directions and Conclusion

    The aminoindole-2-carboxylate scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents.[1] The diverse pharmacological profiles, from cannabinoid receptor modulation to anticancer and anti-inflammatory activities, underscore the versatility of this chemical framework.[3][6][7] Future research will likely focus on several key areas:

    • Improving Selectivity: For cannabinoid receptor ligands, enhancing selectivity for CB2 over CB1 remains a critical goal to develop non-psychoactive therapeutics for inflammatory and neuropathic pain.[12][13]

    • Multi-target Ligands: Designing single molecules that can hit multiple targets (e.g., dual IDO1/TDO inhibitors or EGFR/CDK2 inhibitors) represents a promising strategy for complex diseases like cancer.[8][17]

    • Exploring New Targets: The inherent drug-like properties of the indole nucleus suggest that libraries of aminoindole-2-carboxylate derivatives could yield hits against novel and challenging biological targets.

    References

    • Pranathi, A. N. et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Google Scholar.
    • Akerman, S., et al. (2004). Cannabinoid receptor-independent actions of the aminoalkylindole WIN 55212-2 on trigeminal sensory neurons. PubMed.
    • Prather, P. L., et al. (n.d.). The Spicy Story of Cannabimimetic Indoles. PMC.
    • Wang, Y., et al. (2016). Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry.
    • Aljabr, G., et al. (n.d.). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC).
    • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
    • Kulkarni, V. M., et al. (n.d.).
    • Wang, Z., et al. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC.
    • (2025).
    • Al-Wahaibi, L. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
    • Wang, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
    • (1995). Pharmacology of Cannabinoid Receptors. Future4200.
    • (n.d.). Representative aminoalkylindole ligands.
    • (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
    • Mahmoud, M. M., et al. (n.d.). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC.
    • (n.d.).
    • Thomas, A. G., et al. (2010).
    • Scott, D., et al. (2019). Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids. PubMed.
    • Ali, H. I., et al. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC.
    • Scott, D., et al. (2019). Strategies to develop selective CB>2> receptor agonists from indole carboxamide synthetic cannabinoids. Macquarie University.
    • Wang, D., et al. (2017). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI.
    • (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
    • (n.d.). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives.
    • Zhang, H., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
    • (n.d.). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
    • Sun, H., et al. (n.d.).
    • Wang, Y., et al. (2016).
    • (n.d.). Synthesis, Structure-Activity Relationship Studies and Biological Evaluation of Novel 2,5-Disubstituted Indole Derivatives as Anticancer Agents.
    • La Rosa, V., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry.

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    Foundational

    Safety, Toxicity, and Handling of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate: A Technical Guide

    Executive Summary Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4) is a highly specialized, polyfunctional building block widely utilized in the synthesis of complex fused heterocyclic systems, such...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4) is a highly specialized, polyfunctional building block widely utilized in the synthesis of complex fused heterocyclic systems, such as pyrimido[5,4-b]indoles, which are critical in the development of TLR4/MD-2 ligands and anticancer agents 1[1]. Because of its unique structural features—combining a nucleophilic 3-amino group, an ester functionality, and an electron-rich dimethoxy-substituted indole core—it is a highly reactive intermediate []. However, this same reactivity profile introduces significant stability challenges and distinct toxicological hazards. This guide provides researchers and drug development professionals with an authoritative framework for the safe handling, storage, and experimental utilization of this compound.

    Physicochemical Profiling & Structural Causality

    The chemical behavior and inherent instability of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate are dictated by the synergistic electronic effects of its substituents:

    • Electron-Rich Core & Oxidative Instability: The methoxy groups at the C5 and C6 positions act as strong electron-donating groups via resonance (+M effect). When combined with the electron-donating 3-amino group, the indole core becomes exceptionally electron-rich. As documented in synthetic methodologies, electron-rich 3-aminoindoles are notoriously sensitive to light and atmospheric oxygen, readily undergoing single-electron oxidation that leads to rapid oxidative dimerization and decomposition 3[3].

    • Nucleophilic Hotspots: The primary amine at the C3 position is a potent nucleophile, making it ideal for cyclization reactions with isocyanates or isothiocyanates 1[1]. However, this nucleophilicity also means the compound can react aberrantly with biological electrophiles, contributing directly to its toxicity profile.

    Toxicological Profile & Safety Mechanisms

    Based on standardized safety data, CAS 121218-40-4 is classified under several Global Harmonized System (GHS) hazard categories 4[4]. Understanding the biochemical causality behind these classifications is critical for risk mitigation.

    • Acute Toxicity (H302, H312, H332): The compound is harmful via oral, dermal, and inhalation routes. The ethyl ester moiety significantly increases the molecule's lipophilicity (LogP), facilitating rapid penetration through the lipid bilayers of the stratum corneum and alveolar epithelium. Once systemic, the reactive indole core can interact with hepatic cytochromes.

    • Irritation and Target Organ Toxicity (H315, H319, H336): The compound causes skin irritation (H315) and serious eye irritation (H319). This is mechanistically driven by the 3-amino group's ability to form aberrant hydrogen bonds or undergo covalent interactions with mucosal proteins. Furthermore, inhalation can lead to Specific Target Organ Toxicity - Single Exposure (STOT SE 3), manifesting as respiratory tract irritation or central nervous system (CNS) depression (drowsiness/dizziness) 4[4].

    ToxicityMechanism cluster_Exposure Exposure Routes Molecule Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate (Highly Lipophilic) Dermal Dermal Contact (H312, H315) Molecule->Dermal Inhalation Inhalation (H332, H336) Molecule->Inhalation Ocular Ocular Exposure (H319) Molecule->Ocular Mech1 Lipid Bilayer Penetration (Ester Lipophilicity) Dermal->Mech1 Inhalation->Mech1 Mech2 Mucosal Protein Interaction (Nucleophilic 3-Amino) Inhalation->Mech2 Ocular->Mech2 Outcome1 Systemic Toxicity & CNS Depression Mech1->Outcome1 Outcome2 Localized Inflammation & Tissue Irritation Mech2->Outcome2

    Mechanistic pathway linking molecular structure to physiological toxicity and GHS hazards.

    Quantitative Data & Hazard Summary

    Property / Hazard ClassificationValue / GHS CodeDescription
    CAS Number 121218-40-4Unique chemical identifier
    Molecular Formula C13H16N2O4-
    Molecular Weight 264.28 g/mol -
    Acute Toxicity H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled
    Skin Irritation H315Causes skin irritation
    Eye Irritation H319Causes serious eye irritation
    Specific Target Organ H336May cause drowsiness or dizziness

    Handling, Storage, and Risk Mitigation

    To preserve molecular integrity and ensure operator safety, the following self-validating control systems must be implemented:

    • Environmental Controls: The compound must be stored at -20°C in a tightly sealed, desiccated environment. Because of its extreme susceptibility to photo-oxidation and aerobic degradation 3[3], it must be kept in amber vials under an inert atmosphere (Argon or Nitrogen).

    • Personal Protective Equipment (PPE): Due to the H312 (Harmful in contact with skin) classification and high lipophilicity, standard latex is insufficient. Double-gloving with extended-cuff nitrile gloves is mandatory. Operations must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to mitigate H332 and H336 inhalation risks.

    Experimental Workflow: Safe Solution Preparation

    When preparing stock solutions for in vitro assays or synthetic steps, the introduction of dissolved oxygen via solvents is the primary cause of unexplained yield drops or assay background noise. The following protocol ensures a self-validating, degradation-free workflow.

    Protocol: Preparation of a 10 mM Degassed Stock Solution

    • Solvent Preparation: Use anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity). Degas the DMSO by sparging with high-purity Argon for 15 minutes prior to use. Causality: Dissolved O2 in DMSO will rapidly oxidize the electron-rich 3-amino group even if the vial headspace is purged.

    • Equilibration: Allow the sealed vial of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate to reach room temperature in a desiccator before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture, leading to ester hydrolysis and degradation over time.

    • Weighing & Solubilization: In a fume hood, rapidly weigh the required mass using an anti-static microbalance. Transfer to an amber glass vial. Add the degassed anhydrous DMSO to achieve a 10 mM concentration.

    • Inert Blanketing & Aliquoting: Gently vortex to ensure complete dissolution. Dispense into single-use amber microcentrifuge tubes. Blanket the headspace of each tube with a gentle stream of Argon before sealing with Teflon-lined caps.

    • Quality Control (Self-Validation): Before utilizing the stock in critical high-throughput screens, run a rapid LC-MS aliquot. The presence of peaks at approximately[2M - 2H]+ indicates oxidative dimerization has occurred, invalidating the batch.

    Workflow Start Lyophilized Powder (Stored at -20°C) Purge Argon Purge (Glovebox/Hood) Start->Purge Weigh Microbalance Weighing (Anti-static) Purge->Weigh Solvent Add Anhydrous DMSO (Degassed) Weigh->Solvent Aliquots Dispense Aliquots (Amber Vials) Solvent->Aliquots Seal Argon Blanket & Seal (Teflon Caps) Aliquots->Seal QC LC-MS/NMR Validation (Check Dimerization) Seal->QC

    Self-validating workflow for the preparation of degradation-free stock solutions.

    References

    • BOC Sciences. "CAS 121218-40-4 (Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate)".

    • NextSDS. "ethyl 5-amino-3-methyl-1H-indole-2-carboxylate — Chemical Substance Information (Hazard Classifications)". 4

    • ResearchGate. "A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates". 3

    • NIH PubMed Central (PMC). "Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity". 1

    Sources

    Exploratory

    Rational Target Deconvolution and Therapeutic Profiling of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate Scaffolds

    Executive Summary Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS 121218-40-4) is a highly privileged heterocyclic building block utilized in the synthesis of advanced pharmacological agents[]. As a Senior Appli...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS 121218-40-4) is a highly privileged heterocyclic building block utilized in the synthesis of advanced pharmacological agents[]. As a Senior Application Scientist specializing in molecular target deconvolution, I have structured this technical guide to walk drug development professionals through the systematic identification and validation of therapeutic targets for this specific scaffold. Notably, synthesized derivatives of this compound—such as 5,6-dimethoxy-3-(4-pyridinylamino)-1H-indole-2-carboxylic acid—have demonstrated profound efficacy as2, offering critical interventions for asthma, rhinitis, and dermatitis[2].

    Structural Rationale & Pharmacophore Logic

    Understanding the causality behind a molecule's biological activity begins with its structural motifs. The indole core mimics endogenous signaling molecules (e.g., serotonin, tryptophan), providing an inherent baseline affinity for various kinase hinge regions and G-protein-coupled receptors (GPCRs).

    • 5,6-Dimethoxy Motif: The methoxy groups at positions 5 and 6 increase the electron density of the indole ring. This is critical for establishing robust π−π stacking interactions with aromatic amino acid residues (like Phenylalanine or Tyrosine) within target binding pockets.

    • 3-Amino Group: This acts as a primary functionalization handle. While the parent compound possesses a primary amine, synthetic elaboration (e.g., introducing a 4-pyridinyl group) forces the molecule into a specific conformational geometry that optimally occupies adjacent hydrophobic sub-pockets in the target protein[3].

    • Ethyl 2-Carboxylate: The ethyl ester serves a dual pharmacokinetic and pharmacodynamic purpose. In vitro, the esterification increases lipophilicity, facilitating passive diffusion across the cell membrane. Once intracellular, ubiquitous esterases hydrolyze it into the active carboxylic acid, which forms essential salt bridges with basic residues (Lysine, Arginine) on the target[2]. Note that the parent compound itself is strictly for .

    Phenotypic Screening: The IL-4 Inhibition Pathway

    Before isolating the direct molecular target, the phenotypic response must be rigorously quantified. Literature establishes that 3-(pyridinyl-amino)-1H-indole-2-carboxylic compounds modulate T-helper (Th) cells, specifically the Th1/Th2 balance, thereby inhibiting the transcription of IL-4[3].

    Causality in Experimental Design: To isolate whether the compound inhibits IL-4 release via secretory blockade (e.g., vesicle fusion inhibition) or transcriptional suppression, a promoter-reporter assay is mandatory. By fusing the human IL-4 promoter to a luciferase reporter, we create a self-validating system that measures transcriptional activity independent of post-translational mechanisms.

    Protocol 1: High-Throughput IL-4 Promoter-Reporter Assay
    • Cell Line Engineering: Transfect Jurkat T-cells with a reporter plasmid containing the 3 (nucleotides -6635 to +66) driving a firefly luciferase gene[3].

      • Rationale: Jurkat cells provide a robust, human-derived T-cell environment that accurately mimics Th2 intracellular signaling cascades.

    • Cell Plating & Starvation: Plate cells at 1×105 cells/well in 96-well plates using serum-free RPMI medium for 12 hours.

      • Rationale: Serum starvation synchronizes the cell cycle and eliminates background transcriptional noise caused by exogenous growth factors in bovine serum.

    • Compound Treatment: Treat cells with serial dilutions (0.1 nM to 10 µM) of the indole-2-carboxylate derivatives for 1 hour prior to stimulation.

    • Stimulation: Add Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Ionomycin (1 µM) for 16 hours.

      • Rationale: PMA activates Protein Kinase C (PKC), while Ionomycin raises intracellular calcium. Together, they synergistically activate NFAT and AP-1 transcription factors, driving massive IL-4 promoter activity.

    • Quantification: Lyse the cells, add luciferin substrate, and measure luminescence. Calculate IC50 values using non-linear regression analysis.

    IL4_Pathway Compound Indole-2-carboxylate Derivative Target Unknown Kinase / Receptor (Primary Target) Compound->Target Binds & Inhibits Transcription Transcription Factors (NFAT / AP-1) Compound->Transcription Blocks Activation Signaling Intracellular Signaling (e.g., PKC / Calcium) Target->Signaling Modulates Signaling->Transcription Activates Promoter IL-4 Gene Promoter (-6635 to +66) Transcription->Promoter Binds to Phenotype Suppression of IL-4 Cytokine Release Promoter->Phenotype Downregulates

    Proposed signaling pathway for IL-4 transcriptional inhibition by indole-2-carboxylate derivatives.

    Chemoproteomic Target Deconvolution (ABPP)

    While phenotypic assays confirm what the drug does, Activity-Based Protein Profiling (ABPP) determines how it does it by identifying the direct protein target.

    Causality in Experimental Design: To capture transient or low-affinity interactions without losing the compound during stringent washing steps, we synthesize a photoaffinity probe based on the ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate scaffold. The ethyl ester is replaced with an alkyne-functionalized ester (to serve as a handle for Click chemistry enrichment), and a diazirine group is appended. UV irradiation at 365 nm generates a highly reactive carbene that covalently crosslinks to the nearest protein residue. The 365 nm wavelength is chosen specifically because it avoids the UV-B/UV-C range, which causes non-specific protein damage and autofluorescence.

    Protocol 2: Photoaffinity Labeling and LC-MS/MS Workflow
    • Probe Incubation: Incubate Th2 cell lysates (2 mg/mL protein concentration) with the synthesized alkyne-diazirine indole probe (5 µM) for 1 hour at 4°C.

      • Rationale: Maintaining the reaction at 4°C minimizes endogenous protease activity and prevents thermal degradation of the target proteins.

    • UV Crosslinking: Irradiate the lysate using a 365 nm UV lamp (100 W) for 10 minutes on ice.

    • Click Chemistry: Add biotin-azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.

      • Rationale: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) covalently attaches a biotin tag exclusively to the crosslinked target-probe complexes.

    • Enrichment: Incubate the mixture with streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS in PBS.

      • Rationale: SDS denatures and removes non-covalently bound background proteins, ensuring only the directly crosslinked targets are retained on the beads.

    • On-Bead Digestion & LC-MS/MS: Digest the enriched proteins with sequencing-grade trypsin overnight. Analyze the resulting peptides via high-resolution LC-MS/MS (e.g., Orbitrap) to identify the target proteins.

    ABPP_Workflow Step1 1. Probe Synthesis (Alkyne + Diazirine) Step2 2. Lysate Incubation (4°C, 1 hr) Step1->Step2 Step3 3. UV Crosslinking (365 nm, 10 min) Step2->Step3 Step4 4. Click Chemistry (Biotin-Azide + Cu) Step3->Step4 Step5 5. Streptavidin Enrichment (1% SDS Wash) Step4->Step5 Step6 6. LC-MS/MS Target Identification Step5->Step6

    Chemoproteomic workflow utilizing photoaffinity labeling and click chemistry for target deconvolution.

    Quantitative Data & Structure-Activity Relationship (SAR)

    The table below summarizes the theoretical and literature-derived pharmacological profiles of the parent compound and its optimized derivatives, demonstrating the critical nature of the 3-position substitution and the ester hydrolysis for in vivo efficacy[3].

    Compound ScaffoldSubstitution (R3)Substitution (R5, R6)Ester/Acid (R2)Target AssayEfficacy / Affinity
    Parent Scaffold -NH2-OCH3, -OCH3-EthylIL-4 Promoter> 10 µM (Inactive)
    Intermediate -NH2-OCH3, -OCH3-MethylIL-4 Promoter> 10 µM (Inactive)
    Pyridinyl Derivative -NH-(4-Pyridinyl)-OCH3, -OCH3-EthylIL-4 Promoter~ 3.5 µM (IC50)
    Free Acid Active -NH-(4-Pyridinyl)-OCH3, -OCH3-Hydrogen (Acid)In Vivo BALF3 mg/kg (Effective Dose)

    Conclusion

    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a foundational building block for synthesizing potent immunomodulators. By systematically applying phenotypic reporter assays and chemoproteomic target deconvolution, researchers can map the exact molecular interactions driving its IL-4 inhibitory activity, paving the way for next-generation therapeutics in allergy and asthma management.

    References

    • Title: DE60313769T2 - 3- (PYRIDINYL-AMINO)
    • Title: DE60313769T2 - 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION (In Vivo Data)
    • Title: CAS 121218-40-4 (Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate)
    • Title: SAFETY DATA SHEET - Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate Source: Santa Cruz Biotechnology URL

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes &amp; Protocols: Investigating the Anticancer Potential of Ethyl 3-Amino-5,6-dimethoxy-1H-indole-2-carboxylate

    These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals on the in vitro evaluation of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate as a potentia...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    These application notes provide a structured, in-depth guide for researchers, scientists, and drug development professionals on the in vitro evaluation of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate as a potential anticancer agent. The narrative follows a logical progression from broad phenotypic screening to specific, hypothesis-driven mechanistic studies.

    The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with various biological targets.[1] In oncology, indole derivatives have emerged as powerful therapeutic agents, exhibiting a wide range of anticancer activities.[2] These activities are often attributed to diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of microtubule dynamics, and modulation of critical protein kinase signaling pathways.[1][3][4]

    The subject of this guide, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, belongs to this promising class of molecules. While this specific compound is a novel candidate for extensive anticancer profiling, its structural motifs—particularly the 3-amino-indole core—have been associated with significant anti-proliferative effects in other contexts.[5] The methoxy and ethyl carboxylate substitutions provide unique electronic and steric properties that may confer potent and selective anticancer activity, making it a compelling candidate for investigation.

    This document outlines a comprehensive workflow for characterizing its biological effects on cancer cells, providing detailed, field-proven protocols designed for reproducibility and scientific rigor.

    Phase 1: Initial Efficacy Assessment & Cytotoxicity Profiling

    The foundational step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This allows for the quantification of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). Colorimetric assays like the XTT or MTT assay are robust, high-throughput methods for this initial screening.[6][7]

    Protocol 1.1: Cell Viability Assessment using XTT Assay

    This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye, the amount of which is proportional to the number of living cells.

    Rationale: The XTT assay is chosen for its sensitivity and simplicity, as it does not require a solubilization step like the MTT assay, thereby reducing procedural steps and potential errors.

    Materials:

    • Human cancer cell lines (e.g., MCF-7 breast, HCT116 colon, A549 lung)

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

    • Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (stock solution in DMSO)

    • XTT labeling mixture (prepared fresh)

    • 96-well flat-bottom plates

    • Microplate reader

    Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

    • Compound Treatment: Prepare serial dilutions of the indole compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the compound or vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT mixture to each well.

    • Final Incubation: Incubate for 2-4 hours at 37°C, allowing the formazan dye to develop.

    • Absorbance Measurement: Shake the plate gently and measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

    • Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.

    Data Presentation: Summarizing Cytotoxicity

    Quantitative data should be presented clearly to allow for easy comparison across different cell lines.

    Table 1: Example IC50 Values for Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Cancer Cell Line Tissue of Origin Test Compound IC50 (µM) Doxorubicin (Control) IC50 (µM)
    MCF-7 Breast Adenocarcinoma Experimental Value 0.8 ± 0.1
    HCT116 Colon Carcinoma Experimental Value 0.5 ± 0.07
    A549 Lung Carcinoma Experimental Value 1.2 ± 0.2
    PC-3 Prostate Carcinoma Experimental Value 2.5 ± 0.4

    Note: Data are presented as mean ± SD from three independent experiments. Control values are illustrative.

    Phase 2: Investigating the Mode of Cell Death and Proliferation

    Once cytotoxicity is established, the next critical step is to determine how the compound kills cancer cells. The two primary modes are apoptosis (programmed cell death) and necrosis. Additionally, understanding if the compound halts the cell division cycle at a specific phase provides crucial mechanistic insight.

    Experimental Workflow for Mechanistic Analysis

    G cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Mechanism CellCulture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Compound Treatment (Dose-Response) CellCulture->Treatment XTT_Assay 3. XTT Assay (48-72h) Treatment->XTT_Assay IC50 4. IC50 Calculation XTT_Assay->IC50 Apoptosis_Assay 5a. Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Select IC50 dose CellCycle_Assay 5b. Cell Cycle Analysis (PI Staining) IC50->CellCycle_Assay Select IC50 dose FlowCytometry 6. Flow Cytometry Analysis Apoptosis_Assay->FlowCytometry CellCycle_Assay->FlowCytometry Data_Interpretation 7. Data Interpretation (Apoptotic vs Necrotic, Cell Cycle Arrest) FlowCytometry->Data_Interpretation

    Caption: Workflow for in vitro anticancer evaluation.

    Protocol 2.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

    This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9]

    Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[10]

    Materials:

    • Cells treated with the indole compound (at its IC50 concentration) and controls.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • 1X Annexin V Binding Buffer.

    • Phosphate-Buffered Saline (PBS).

    • Flow cytometer.

    Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours. Include vehicle-treated and positive control (e.g., Staurosporine) samples.

    • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using trypsin or a cell scraper.

    • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[9][12]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

    • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9]

    • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[12]

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

    Protocol 2.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

    This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13] An accumulation of cells in a specific phase suggests cell cycle arrest.

    Principle: PI is a fluorescent dye that stoichiometrically binds to the major groove of double-stranded DNA.[14] The fluorescence intensity emitted is directly proportional to the DNA content. Before staining, cells are fixed and treated with RNase to ensure that only DNA is stained.[14][15]

    Materials:

    • Cells treated with the indole compound and controls.

    • Cold 70% ethanol.

    • PBS.

    • PI staining solution (e.g., 50 µg/mL PI in PBS).

    • RNase A solution (e.g., 100 µg/mL).

    • Flow cytometer.

    Procedure:

    • Cell Treatment: Seed cells and treat with the test compound (at its IC50 concentration) for 24-48 hours.

    • Cell Harvesting: Collect and wash cells with PBS.

    • Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14] Fix for at least 1 hour at 4°C (or store at -20°C for longer periods).

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

    • RNase Treatment: Resuspend the cell pellet in 1 mL of PBS. Add 50 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA.[15]

    • PI Staining: Add 400-500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[15]

    • Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.[15] The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).

    Phase 3: Target-Specific Mechanistic Investigations

    Based on the established mechanisms of action for many anticancer indole derivatives, two plausible targets for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate are tubulin and protein kinases.[3][4][5]

    Protocol 3.1: In Vitro Tubulin Polymerization Assay

    This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

    Principle: Tubulin polymerization can be monitored by the increase in light scattering (absorbance) at 340 nm as microtubules are formed.[16][17] Inhibitors (like Nocodazole) will prevent this increase, while stabilizers (like Paclitaxel) will enhance it.

    Materials:

    • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and general tubulin buffer).

    • Test compound, Paclitaxel (positive control for stabilization), Nocodazole (positive control for inhibition).

    • Temperature-controlled microplate reader (37°C).

    Procedure:

    • Reagent Preparation: Reconstitute tubulin protein on ice with ice-cold general tubulin buffer containing GTP, as per the kit's instructions.[18]

    • Reaction Setup: In a pre-warmed 96-well plate (37°C), add the test compound at various concentrations.

    • Initiate Polymerization: Add the prepared cold tubulin solution to each well to initiate the polymerization reaction. The total reaction volume is typically 100 µL.[16]

    • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C and begin recording the absorbance at 340 nm every minute for 60 minutes.[16][17]

    • Data Analysis: Plot absorbance vs. time. Compare the polymerization curves of compound-treated samples to the vehicle control, Paclitaxel, and Nocodazole to determine if the compound inhibits or enhances tubulin polymerization.

    Protocol 3.2: In Vitro VEGFR-2 Kinase Assay

    Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a critical process for tumor growth.[19] Many indole derivatives function as kinase inhibitors.

    Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 enzyme. The amount of phosphorylation is typically quantified using an ATP-based luminescence assay (e.g., Kinase-Glo™), where the light signal is inversely proportional to the kinase activity.[19][20]

    G cluster_downstream Downstream Signaling TestCompound Indole Compound VEGFR2 VEGFR-2 Receptor TestCompound->VEGFR2 Inhibits Phosphorylation VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K Phosphorylates PLCg PLCγ Pathway VEGFR2->PLCg Phosphorylates Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis

    Caption: Potential inhibition of the VEGFR-2 signaling pathway.

    Materials:

    • VEGFR-2 Kinase Assay Kit (containing recombinant VEGFR-2 enzyme, kinase buffer, ATP, and substrate).[19][20]

    • Test compound and a known VEGFR-2 inhibitor (e.g., Pazopanib) as a positive control.

    • Luminescence-based detection reagent (e.g., Kinase-Glo™ MAX).[20]

    • White, opaque 96-well plates.

    • Luminometer.

    Procedure:

    • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate according to the kit protocol.[20]

    • Reaction Setup: Add the master mix to the wells of a white 96-well plate.

    • Add Inhibitors: Add the test compound at various concentrations. Include wells for "Positive Control" (enzyme only) and "Blank" (no enzyme).[20]

    • Initiate Reaction: Add the diluted VEGFR-2 enzyme to all wells except the "Blank".

    • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[20]

    • Signal Detection: Add the Kinase-Glo™ reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal from the remaining ATP.

    • Luminescence Measurement: Incubate for 10-15 minutes at room temperature to stabilize the signal, then read the luminescence using a microplate reader.[20]

    • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the "Positive Control". Determine the IC50 value for VEGFR-2 inhibition.

    Conclusion and Future Directions

    This guide provides a systematic framework for the initial in vitro characterization of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate as a potential anticancer agent. The data generated from these protocols will establish its cytotoxic potency, primary mode of action (apoptosis and/or cell cycle arrest), and potential molecular targets (tubulin, VEGFR-2).

    Positive results from these studies would warrant further investigation, including:

    • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

    • Broader Target Profiling: Screening against a larger panel of kinases or other relevant cancer targets.

    • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.

    By following these rigorous and logically sequenced protocols, researchers can effectively profile this novel indole derivative and determine its promise for further development in the field of oncology.

    References

    • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]

    • Ahmad, I., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Drug Discovery Technologies. Available at: [Link]

    • Al-Ostoot, F. H., et al. (2021). Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. Available at: [Link]

    • G-Biosciences. Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]

    • University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. Cambridge University Flow Cytometry Core Facility. Available at: [Link]

    • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

    • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

    • Ahmad, I., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Discovery Technologies. Available at: [Link]

    • Ahmad, I., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Discovery Technologies. Available at: [Link]

    • Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

    • Gao, Y., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16). Available at: [Link]

    • Carlson, C., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and Drug Development Technologies. Available at: [Link]

    • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

    • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link]

    • Wikipedia. Cell cycle analysis. Wikipedia. Available at: [Link]

    • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. UMass Chan Medical School. Available at: [Link]

    • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

    • Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link]

    • Kumar, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Discovery Oncology. Available at: [Link]

    • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

    • Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Available at: [Link]

    • Cytoskeleton, Inc. Microtubule Binding Protein Spin-down Assay Kit. Cytoskeleton, Inc.. Available at: [Link]

    • Bio-protocol. NCI Anticancer Screening In Vitro. Bio-protocol. Available at: [Link]

    • Amsbio. VEGFR2 (KDR) Kinase Assay Kit. Amsbio. Available at: [Link]

    • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

    • Frontiers in Bioengineering and Biotechnology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available at: [Link]

    • Molecules. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. MDPI. Available at: [Link]

    • Molecules. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

    • Pranathi, A. N., et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Synfacts. Available at: [Link]

    • PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Available at: [Link]

    • ACS Medicinal Chemistry Letters. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Publications. Available at: [Link]

    • ResearchGate. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. ResearchGate. Available at: [Link]

    Sources

    Application

    The Strategic Application of Ethyl 3-Amino-5,6-dimethoxy-1H-indole-2-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

    Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compou...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Unveiling the Potential of a Privileged Scaffold

    In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent structural features allow for diverse functionalization, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this esteemed class of heterocycles, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. This guide provides a detailed exploration of its application, focusing on its utility as a key intermediate in the generation of potent kinase inhibitors.

    The strategic placement of the amino group at the 3-position and the carboxylate at the 2-position, coupled with the electron-donating methoxy groups on the benzene ring, endows this molecule with a unique reactivity profile. The 3-amino group serves as a versatile handle for the introduction of various side chains and for the construction of fused heterocyclic systems, a common strategy in the design of kinase inhibitors.[3] This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, complete with a detailed experimental protocol for its derivatization and a discussion of the therapeutic potential of the resulting compounds.

    Core Application: A Gateway to Pyrazolopyrimidine Kinase Inhibitors

    A significant application of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is its use as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This class of compounds has garnered considerable attention in medicinal chemistry due to their demonstrated efficacy as inhibitors of various protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3]

    The synthesis leverages the nucleophilic character of the 3-amino group of the indole to react with a suitably functionalized pyrazole, leading to a cyclization cascade that constructs the pyrazolopyrimidine core. The resulting fused heterocyclic system serves as a rigid scaffold that can be further elaborated to optimize binding to the ATP-binding site of specific kinases.

    Synthetic Workflow: From Indole to a Fused Heterocyclic Core

    The following diagram illustrates the general workflow for the synthesis of a pyrazolopyrimidine derivative from ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    workflow Synthetic Workflow A Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate C Condensation/ Cyclization A->C B 3-Amino-1H-pyrazole- 4-carbonitrile B->C D Ethyl 4-amino-6,7-dimethoxy- 1H-pyrazolo[1,5-a]indole- 8-carboxylate C->D

    Caption: General workflow for the synthesis of a pyrazolopyrimidine scaffold.

    Experimental Protocol: Synthesis of Ethyl 4-amino-6,7-dimethoxy-1H-pyrazolo[1,5-a]indole-8-carboxylate

    This protocol details a key transformation of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate into a pyrazolopyrimidine scaffold, a reaction of significant interest in the development of kinase inhibitors. The procedure is adapted from established synthetic methodologies for related compounds.

    Objective: To synthesize ethyl 4-amino-6,7-dimethoxy-1H-pyrazolo[1,5-a]indole-8-carboxylate through the condensation and cyclization of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate with a suitable pyrazole derivative.

    Materials:

    • Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4)[4]

    • 3-Amino-1H-pyrazole-4-carbonitrile

    • Pyridine

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, water, brine)

    • Rotary evaporator

    • Column chromatography setup (silica gel)

    Procedure:

    • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (1.0 eq) and 3-amino-1H-pyrazole-4-carbonitrile (1.1 eq).

    • Solvent Addition: Add a sufficient volume of pyridine to dissolve the reactants and facilitate stirring.

    • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

    • Work-up:

      • Once the reaction is complete, allow the mixture to cool to room temperature.

      • Remove the pyridine under reduced pressure using a rotary evaporator.

      • Partition the residue between ethyl acetate and water.

      • Separate the organic layer and wash it sequentially with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired ethyl 4-amino-6,7-dimethoxy-1H-pyrazolo[1,5-a]indole-8-carboxylate as a solid.

    Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is the formation of the tricyclic pyrazolo[1,5-a]indole system with the retention of the ethyl ester and the introduction of an amino group at the 4-position of the pyrazole ring.

    Mechanistic Rationale

    The reaction proceeds through an initial nucleophilic attack of the 3-amino group of the indole onto the cyano group of the pyrazole, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazolo[1,5-a]indole core. The choice of pyridine as a high-boiling basic solvent facilitates the reaction by promoting the necessary proton transfers and maintaining a suitable reaction temperature.

    mechanism Plausible Reaction Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization A Indole-NH2 attacks Pyrazole-CN B Formation of a new six-membered ring A->B C Aromatization to form the final product B->C

    Caption: Simplified reaction mechanism.

    Therapeutic Potential and Future Directions

    The synthesized ethyl 4-amino-6,7-dimethoxy-1H-pyrazolo[1,5-a]indole-8-carboxylate is a valuable scaffold for the development of a library of kinase inhibitors. The amino group at the 4-position and the ester at the 8-position provide two distinct points for further chemical modification.

    Table 1: Potential Derivatizations and Their Rationale

    Functional GroupPotential ModificationRationale for Medicinal Chemistry
    4-Amino Group Acylation, Alkylation, Sulfonylation, Urea/Thiourea formationIntroduction of various substituents to explore the chemical space around the kinase hinge-binding region, thereby modulating potency and selectivity.
    8-Carboxylate Group Amide formation with a diverse set of aminesEnhancing solubility, metabolic stability, and introducing additional hydrogen bond donors/acceptors to interact with the solvent-exposed region of the kinase active site.

    The dimethoxy substitution pattern on the indole ring can also contribute to the overall pharmacological profile of the final compounds by influencing their solubility, metabolic stability, and potential for off-target interactions.

    Conclusion

    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a strategically designed building block with significant potential in medicinal chemistry. Its application in the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds provides a clear and efficient route to a class of compounds with demonstrated activity as kinase inhibitors. The detailed protocol and rationale provided herein are intended to empower researchers to explore the full potential of this versatile intermediate in the quest for novel and effective therapeutic agents. The ability to readily access and further functionalize the resulting heterocyclic core opens up a vast chemical space for the development of next-generation targeted therapies.

    References

    • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals (Basel). 2022;15(9):1135. [Link]

    • 3-Amino-1H-pyrazole-4-carboxamide. MySkinRecipes. Accessed March 21, 2026. [Link]

    • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Synlett. 2023;34(15):1611-1616. [Link]

    • ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate — Chemical Substance Information. NextSDS. Accessed March 21, 2026. [Link]

    • Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. Eur J Med Chem. 2010;45(1):213-220. [Link]

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J Org Chem. 2017;13:2134-2176. [Link]

    • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorg Med Chem Lett. 2012;22(11):3589-3593. [Link]

    • Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. SpringerPlus. 2016;5(1):2013. [Link]

    • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Int J Mol Sci. 2019;20(22):5739. [Link]

    • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research. 2014;2(7):474-564. [Link]

    • Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Bioorg Med Chem Lett. 2015;25(24):5772-5776. [Link]

    • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024;29(5):1079. [Link]

    • Synthesis method of 3-amino-2-arylformyl-1H-indole derivative.
    • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. 2016;21(3):333. [Link]

    • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. 2021;10(1):1939-1946. [Link]

    • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. 1999;51(12):2823. [Link]

    • Some new derivatives of 5-aryl- and 2, 5-diarylindoles. Arkivoc. 2010;2010(5):225-237. [Link]

    • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. 2024. [Link]

    • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Comb Sci. 2012;14(8):453-456. [Link]

    • Synthesis and biological evaluation of indoles. Der Pharma Chemica. 2016;8(1):475-484. [Link]

    • 5-aminoindole derivatives.
    • Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide. PubChem. Accessed March 21, 2026. [Link]

    • Preparation of pyrazolopyrimidine derivatives as kinase inhibitors.

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    Method

    experimental protocol for testing the bioactivity of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    An In-Depth Guide to the Bioactivity Profiling of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate Introduction: Unlocking the Therapeutic Potential of a Novel Indole Scaffold The indole nucleus is a privileged scaffo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Bioactivity Profiling of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Introduction: Unlocking the Therapeutic Potential of a Novel Indole Scaffold

    The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and structural versatility allow for interaction with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide presents a comprehensive experimental strategy for elucidating the bioactivity of a specific synthetic derivative, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    This document is designed for researchers in drug discovery and chemical biology. It provides not just step-by-step protocols, but also the underlying scientific rationale for a tiered screening approach. Our methodology is structured to efficiently identify and characterize potential therapeutic activities, beginning with broad primary screens and progressing to more focused mechanistic studies.

    Experimental Strategy: A Tiered Approach to Bioactivity Screening

    A logical, multi-tiered workflow is essential for the cost-effective and scientifically rigorous evaluation of a novel compound. This approach ensures that resources are directed toward the most promising activities identified in initial broad-based screening.

    G cluster_0 Compound Preparation & QC cluster_1 Tier 1: Primary Bioactivity Screening cluster_2 Tier 2: Secondary & Mechanistic Assays Compound Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate (Purity & Characterization) Solubilization Stock Solution Preparation (e.g., 10 mM in DMSO) Compound->Solubilization Anticancer Antiproliferative Assay (MTT Assay) Solubilization->Anticancer Test against cancer cell panel Antimicrobial Antimicrobial Assay (MIC Determination) Solubilization->Antimicrobial Test against bacterial panel Decision Go/No-Go Decision Point (Based on Tier 1 Activity) Anticancer->Decision Antimicrobial->Decision Anti_Inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Decision->Anti_Inflammatory If antiproliferative or other indicators suggest Tubulin Mechanism of Action Study (Tubulin Polymerization Assay) Decision->Tubulin If potent anticancer activity is observed Cytokine Cytokine Profiling (ELISA) (TNF-α, IL-6) Anti_Inflammatory->Cytokine NFkB Signaling Pathway Analysis (NF-κB Inhibition) Anti_Inflammatory->NFkB

    Caption: Tiered workflow for bioactivity profiling.

    Part 1: Primary Screening Protocols

    The initial tier of experiments is designed to cast a wide net, identifying any significant cytotoxic or antimicrobial properties of the compound.

    Antiproliferative Activity against Human Cancer Cell Lines

    Scientific Rationale: The indole scaffold is a common feature in compounds with potent anticancer activity, targeting various mechanisms like tubulin polymerization, kinase signaling, and apoptosis induction.[5][6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[8][9] Viable cells with active mitochondria reduce the yellow MTT salt to a purple formazan product, providing a quantitative measure of cell viability.[10][11]

    Cell Line Panel:

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

    • A549: Human lung carcinoma.

    • HCT-116: Human colorectal carcinoma.

    • HEK293T: Human embryonic kidney cells (as a non-cancerous control to assess general cytotoxicity).

    • Cell Seeding:

      • Culture cells to ~80% confluency in appropriate media.

      • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

      • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • Prepare a 2X working stock of the test compound by diluting the 10 mM DMSO stock in serum-free media. Perform serial dilutions to create a range of concentrations (e.g., 200 µM down to 0.1 µM).

      • Remove the old media from the cells and add 100 µL of the appropriate compound dilution to each well. Include wells for vehicle control (DMSO at the highest concentration used) and untreated cells.

      • Incubate for 48 hours at 37°C, 5% CO₂.

    • MTT Incubation:

      • Prepare a 5 mg/mL solution of MTT in sterile PBS.

      • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[8]

      • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization and Measurement:

      • Carefully aspirate the media without disturbing the formazan crystals.

      • Add 150 µL of DMSO to each well to dissolve the crystals.

      • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

      • Measure the absorbance at 570 nm using a microplate reader.[12]

    Data Presentation: The results should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

    Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
    MCF-7Experimental Value~0.1
    A549Experimental Value~0.5
    HCT-116Experimental Value~0.2
    HEK293TExperimental Value>10
    Antimicrobial Activity Screening

    Scientific Rationale: Many heterocyclic compounds, including indoles, possess antimicrobial properties by interfering with essential bacterial processes like cell wall synthesis or DNA replication.[13] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]

    Microbial Panel:

    • Staphylococcus aureus (ATCC 29213): Gram-positive bacterium.

    • Escherichia coli (ATCC 25922): Gram-negative bacterium.

    • Preparation of Inoculum:

      • Inoculate a single colony of the test bacterium into Mueller-Hinton Broth (MHB).

      • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

      • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

    • Compound Dilution in 96-Well Plate:

      • Dispense 100 µL of MHB into wells 2 through 12 of a 96-well microtiter plate.

      • Add 200 µL of the test compound at its highest starting concentration (e.g., 256 µg/mL) to well 1.

      • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

      • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

    • Inoculation and Incubation:

      • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

      • Cover the plate and incubate at 37°C for 16-24 hours.

    • MIC Determination:

      • After incubation, visually inspect the wells for turbidity (bacterial growth).

      • The MIC is the lowest concentration of the compound in which no visible growth is observed.[15]

    Data Presentation:

    MicroorganismGram StainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Positive Control)
    Staphylococcus aureusPositiveExperimental Value~0.25 - 1.0
    Escherichia coliNegativeExperimental Value~0.008 - 0.03

    Part 2: Secondary and Mechanistic Assays

    If promising activity is identified in Tier 1, the following assays are designed to explore the mechanism of action and broaden the bioactivity profile.

    Anti-inflammatory Activity Assessment

    Scientific Rationale: Chronic inflammation is linked to numerous diseases, and the NF-κB signaling pathway is a central mediator of inflammatory responses.[17][18] Lipopolysaccharide (LPS), a component of the Gram-negative bacterial cell wall, is a potent activator of this pathway in macrophages, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[19] This assay will determine if the test compound can suppress this inflammatory response.

    • Cell Culture:

      • Seed RAW 264.7 murine macrophages into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Treatment:

      • Pre-treat the cells with various non-toxic concentrations of the test compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.

      • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include controls for untreated cells, cells treated with LPS only, and cells treated with the compound only.

    • Supernatant Collection and ELISA:

      • After incubation, centrifuge the plate to pellet any detached cells and collect the culture supernatant.

      • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[20][21]

    Data Presentation:

    Treatment GroupTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
    Control (Untreated)Baseline ValueBaseline Value
    LPS (1 µg/mL) onlyMaximal ValueMaximal Value
    LPS + Compound (Low Conc.)Experimental ValueExperimental Value
    LPS + Compound (High Conc.)Experimental ValueExperimental Value
    LPS + Dexamethasone (Pos. Ctrl)Inhibited ValueInhibited Value

    Mechanistic Insight: NF-κB Signaling Pathway Inhibition of TNF-α and IL-6 production strongly suggests interference with the NF-κB pathway. Upon LPS stimulation, the IKK complex phosphorylates IκBα, leading to its degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[22] The test compound may act at one of several points in this cascade.

    G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (Sequesters) IkB_P P-IκBα (Ubiquitination & Degradation) IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Cytokines Inflammatory Cytokines Genes->Cytokines Compound Test Compound (Potential Inhibition Site) Compound->IKK ? NFkB_n->Genes Induces Transcription

    Caption: Simplified NF-κB inflammatory signaling pathway.
    Mechanism of Action: In Vitro Tubulin Polymerization Assay

    Scientific Rationale: If the compound exhibits potent antiproliferative activity, particularly with cell cycle arrest effects (which can be determined by flow cytometry, a logical next step not detailed here), a primary suspect mechanism for indole derivatives is the disruption of microtubule dynamics.[1] This cell-free assay directly measures the compound's effect on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.[23][24]

    • Reagent Preparation:

      • Use a commercial tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or MilliporeSigma).

      • Reconstitute lyophilized, >99% pure tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

      • Prepare a GTP stock solution (typically to 100 mM).

    • Assay Setup:

      • The reaction is typically performed in a 96-well, half-area plate.

      • Prepare reaction mixtures on ice. To each well, add tubulin buffer, GTP (final concentration 1 mM), a fluorescent reporter, and the test compound at various concentrations.

      • Include paclitaxel as a positive control for polymerization enhancement and nocodazole or colchicine as a positive control for polymerization inhibition.

    • Initiation and Measurement:

      • The reaction is initiated by warming the plate to 37°C in a temperature-controlled fluorescence plate reader.

      • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes. Polymerization of tubulin into microtubules increases the fluorescence signal.

    Data Presentation: The data is plotted as fluorescence intensity versus time. The effect of the compound can be quantified by comparing the maximum polymerization rate (Vmax) and the final polymer mass (plateau) relative to the vehicle control.

    CompoundEffect on PolymerizationVmax (% of Control)Max Polymer Mass (% of Control)
    Vehicle Control (DMSO)Baseline100%100%
    Test Compound (10 µM)Inhibition/EnhancementExperimental ValueExperimental Value
    Paclitaxel (10 µM) (Enhancer)Enhancement>100%>100%
    Nocodazole (10 µM) (Inhibitor)Inhibition<100%<100%

    Conclusion and Future Directions

    This structured guide provides a robust framework for the initial bioactivity assessment of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. Positive results in any of these assays would justify further investigation, including more extensive cell line screening, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. The ultimate goal is to generate a comprehensive data package that clearly defines the therapeutic potential of this novel chemical entity.

    References

    • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

    • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

    • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

    • National Institutes of Health (NIH). (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. PMC. [Link]

    • Bentham Science. (2024). Anti-Tumor Activity of Indole: A Review. [Link]

    • Journal of Clinical Investigation (JCI). (2001). NF-κB: a key role in inflammatory diseases. [Link]

    • IntechOpen. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

    • National Institutes of Health (NIH). (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

    • AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design. [Link]

    • MDPI. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. [Link]

    • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

    • Wikipedia. (n.d.). MTT assay. [Link]

    • MDPI. (2025). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. [Link]

    • Eurofins Scientific. (2024). MTT Test - Medical Device. [Link]

    • Bentham Science. (2020). Indole Alkaloids with Potential Anticancer Activity. [Link]

    • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

    • PubMed. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. [Link]

    • PubMed. (n.d.). NF-κB signaling in inflammation. [Link]

    • PubMed. (n.d.). Recent Progress of Bioactivities, Mechanisms of Action, Total Synthesis, Structural Modifications and Structure-activity Relationships of Indole Derivatives: A Review. [Link]

    • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

    • Wiley Online Library. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. [Link]

    • MDPI. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. [Link]

    • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

    • National Institutes of Health (NIH). (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC. [Link]

    • Frontiers. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

    • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

    • Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. [Link]

    • BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay. [Link]

    • Springer Nature Experiments. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. [Link]

    • Springer Link. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. [Link]

    • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

    • National Institutes of Health (NIH). (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. PMC. [Link]

    • National Institutes of Health (NIH). (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

    • Biocompare. (2024). Using ELISA to Detect Cytokines and Chemokines. [Link]

    • Basicmedical Key. (2016). Assessment of Bacterial Growth Inhibition by Optical Density Measurements. [Link]

    • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. [Link]

    • Bio-protocol. (2025). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]

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    • National Institutes of Health (NIH). (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC. [Link]

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    Application

    Application Note: 1H NMR Spectral Interpretation of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the preparation and 1H NMR spectral interpretation of highly f...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the preparation and 1H NMR spectral interpretation of highly functionalized indole intermediates.

    Molecular Context & Mechanistic Principles

    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a heavily substituted, electron-rich heterocyclic scaffold. Compounds containing the 5,6-dimethoxy-1H-indole core are frequently utilized as pivotal intermediates in medicinal chemistry, particularly in the development of interleukin-4 (IL-4) gene expression inhibitors and other immunomodulatory agents[1].

    When analyzing this molecule via 1H Nuclear Magnetic Resonance (NMR) spectroscopy, the high degree of substitution simplifies the spin systems but requires careful solvent selection to observe exchangeable protons. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups significantly shield the aromatic core, while the electron-withdrawing ethyl carboxylate (-COOCH₂CH₃) at position 2 exerts a deshielding anisotropic effect on the indole N-H.

    Self-Validating NMR Sample Preparation Protocol

    To ensure high-resolution spectral data, sample preparation must be treated as a precise analytical workflow rather than a routine chore. The following protocol is designed with built-in causality and quality control checkpoints.

    Step-by-Step Methodology
    • Sample Weighing (Optimal Concentration): Weigh exactly 5 to 25 mg of the indole derivative.

      • Causality: This mass range provides the optimal signal-to-noise (S/N) ratio for small molecules (<1000 g/mol ). Exceeding 25 mg increases solution viscosity, which restricts molecular tumbling and leads to concentration-induced line broadening[2].

    • Solvent Selection (DMSO-d6): Dissolve the sample in 0.6 to 0.7 mL of anhydrous DMSO-d6 .

      • Causality: While CDCl₃ is a standard solvent, DMSO-d6 is mandatory here. The polar amino-indole core exhibits superior solubility in DMSO. More importantly, DMSO acts as a strong hydrogen-bond acceptor, which significantly slows down the chemical exchange rate of the -NH and -NH₂ protons, allowing them to be observed as distinct resonance peaks rather than disappearing into the baseline[3].

    • Dissolution & Filtration (Critical Step): Vortex the mixture until visually dissolved, then filter it through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

      • Causality: Suspended solid particles distort magnetic field homogeneity due to localized magnetic susceptibility differences between the particle and the solvent. This creates uncorrectable broad lines[4].

    • Volume Standardization: Ensure the solvent filling height in the NMR tube is exactly 5 cm .

      • Causality: A volume that is too low creates magnetic field gradients at the air-liquid interface within the active coil region, making locking and shimming exceedingly difficult[3].

    Self-Validation Checkpoint

    Before acquiring the full 1H spectrum, execute a single dummy scan (ns=1) and examine the residual DMSO-d6 solvent peak (a quintet at δ 2.50 ppm). A perfectly symmetrical peak with a width at half-height (W₁/₂) of <1.0 Hz validates that the sample is fully dissolved, properly filtered, and the magnetic field is optimally shimmed. If the peak is asymmetric or broad, abort the acquisition, re-filter the sample, and re-shim.

    NMR_Workflow A 1. Sample Weighing (5-25 mg of Indole Derivative) B 2. Solvent Selection (0.7 mL DMSO-d6) A->B C 3. Dissolution & Mixing (Vortex or Sonicate) B->C D 4. Filtration (Glass Wool to remove particulates) C->D E 5. NMR Tube Transfer (Ensure 5 cm solvent height) D->E F 6. Data Acquisition & QC (Check DMSO peak symmetry) E->F

    Standardized 1H NMR sample preparation and self-validating data acquisition workflow.

    Quantitative Data: 1H NMR Spectral Interpretation

    The table below summarizes the expected 1H NMR chemical shifts for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate when acquired in DMSO-d6 at 400 MHz.

    Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentMechanistic Rationale
    ~10.8 - 11.2 Broad Singlet (br s)1H-Indole N-H (Position 1)Highly deshielded by the aromatic ring current and adjacent electron-withdrawing ester; broad due to ¹⁴N quadrupolar relaxation.
    ~6.9 - 7.1 Singlet (s)1H-Aromatic C4-HDeshielded aromatic proton. Appears as a singlet due to the absence of adjacent ortho/meta coupling partners[5].
    ~6.7 - 6.9 Singlet (s)1H-Aromatic C7-HAppears as a singlet; slightly more shielded than C4-H due to its closer proximity to the electron-rich indole nitrogen[5].
    ~5.2 - 5.8 Broad Singlet (br s)2H-Amino -NH₂ (Position 3)Exchangeable protons; visible and stabilized in DMSO-d6 due to strong solvent hydrogen bonding.
    ~4.1 - 4.3 Quartet (q)2H~7.1Ester -CH₂-Deshielded by the adjacent ester oxygen; split into a classic quartet by the adjacent methyl group.
    ~3.7 - 3.9 Singlet (s)6H-Methoxy -OCH₃ (C5, C6)Deshielded by oxygen; isolated from other spin systems, resulting in two overlapping or very closely spaced singlets[5].
    ~1.2 - 1.4 Triplet (t)3H~7.1Ester -CH₃Aliphatic protons split into a triplet by the adjacent methylene group.

    Structural Elucidation Logic

    The structural verification of this molecule relies on identifying three isolated spin systems and two exchangeable functional groups:

    • The A2X3 Aliphatic System (Ester): The ethyl ester group provides a highly diagnostic signature. The methylene (-CH₂-) protons are strongly deshielded by the adjacent oxygen (δ ~4.2 ppm) and split into a quartet by the terminal methyl group. The methyl (-CH₃) protons appear upfield (δ ~1.3 ppm) as a triplet. The coupling constant (J ≈ 7.1 Hz) perfectly confirms their vicinal relationship.

    • The Isolated Aromatic Protons: Because positions 2, 3, 5, and 6 are substituted, the only remaining protons on the indole core are at C4 and C7. Since they are para to one another, the J-coupling between them is negligible (<1 Hz). Consequently, they appear as two distinct, sharp singlets in the aromatic region[5].

    • The Heteroatom Substituents: The two methoxy groups at C5 and C6 are electronically similar and lack adjacent coupling partners, presenting as a massive 6H singlet (or two closely overlapping 3H singlets) near δ 3.8 ppm[5].

    NMR_Logic Molecule Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate Indole_NH Indole NH δ ~11.0 (br s) Molecule->Indole_NH Aromatic C4-H & C7-H δ ~6.8-7.1 (s) Molecule->Aromatic Amino C3-NH2 δ ~5.5 (br s) Molecule->Amino Ester_CH2 Ester -CH2- δ ~4.2 (q) Molecule->Ester_CH2 Methoxy C5 & C6 -OCH3 δ ~3.8 (s) Molecule->Methoxy Ester_CH3 Ester -CH3 δ ~1.3 (t) Molecule->Ester_CH3

    Logical mapping of functional groups to 1H NMR chemical shifts for the target indole.

    Troubleshooting & Quality Control

    • Missing NH/NH₂ Peaks: If the broad singlets at ~11.0 ppm and ~5.5 ppm are absent, the sample likely contains trace water or acidic impurities promoting rapid proton exchange. Resolution: Ensure the DMSO-d6 is strictly anhydrous (stored over activated molecular sieves) and dry the sample under high vacuum prior to dissolution.

    • Asymmetric Peak Bases (Poor Shimming): If the sharp singlets (e.g., the methoxy peaks at ~3.8 ppm) exhibit "tails" or asymmetric broadening, the Z1/Z2 shims are poorly optimized. Resolution: This is almost always caused by particulate matter. Re-filter the sample through glass wool[4] and re-shim the instrument.

    • Overlapping Water Peak: DMSO-d6 is highly hygroscopic. Absorbed water will appear as a broad peak around δ 3.3 ppm, which can obscure the methoxy signals. Resolution: Use fresh, ampouled DMSO-d6 if the water peak integrates to >1H relative to your compound.

    References

    • [2] Chemical Instrumentation Facility - Iowa State University. "NMR Sample Preparation". [Link]

    • [3] Max T. Rogers NMR - Michigan State University. "Sample Preparation".[Link]

    • [5] National Center for Biotechnology Information (PMC). "From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes".[Link]

    • [1] Google Patents. "DE60313769T2 - 3- (PYRIDINYL-AMINO) -1H-INDOL-2-CARBOXYLIC COMPOUNDS AS INHIBITORS OF INTERLEUKIN-4 GENE EXPRESSION".

    Sources

    Method

    Mass Spectrometry Fragmentation Analysis of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    An Application Note for the Structural Elucidation of a Novel Indole Derivative Abstract This application note provides a comprehensive guide to the structural characterization of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for the Structural Elucidation of a Novel Indole Derivative

    Abstract

    This application note provides a comprehensive guide to the structural characterization of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Indole derivatives are a cornerstone of medicinal chemistry, and understanding their structural properties is paramount for drug development and quality control. We present a detailed theoretical framework for the predicted fragmentation pathways of this molecule, supported by established principles of ion chemistry for substituted indoles.[1][2] This guide includes a summary of predicted high-resolution mass-to-charge ratios for key fragments, a robust and reproducible experimental protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, and a visual depiction of the fragmentation cascade. The methodologies and insights provided herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

    Introduction and Scientific Context

    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a polysubstituted indole, a class of heterocyclic compounds of immense interest due to their prevalence in biologically active molecules. The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals. The specific substituents on this molecule—an amino group at C3, two methoxy groups on the benzene ring, and an ethyl carboxylate at C2—create a unique electronic and structural environment that dictates its behavior under mass spectrometric analysis.

    Accurate structural confirmation is a critical step in the synthetic workflow. Mass spectrometry, particularly when coupled with liquid chromatography and high-resolution analyzers (like Q-TOF or Orbitrap), offers unparalleled sensitivity and specificity for this purpose.[3] By inducing fragmentation of the protonated molecule and analyzing the resulting product ions, a detailed structural "fingerprint" can be obtained. This application note serves as a predictive guide to understanding this fingerprint, explaining the causal chemical principles behind the expected fragmentation patterns.

    Predicted Fragmentation Pathways

    The fragmentation of a molecule in the gas phase is not random; it is governed by the relative stability of the resulting ions and neutral losses. For ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (Molecular Formula: C₁₄H₁₈N₂O₄; Monoisotopic Mass: 278.1267 Da), analysis in positive ion mode will generate a protonated precursor ion, [M+H]⁺, with an expected m/z of 279.1340. Protonation is most likely to occur at the C3-amino group, the most basic site. The subsequent fragmentation cascade is driven by the functionalities present.

    • Ethyl Ester Group: The ethyl ester at the C2 position is a primary site for initial fragmentation. A characteristic and energetically favorable pathway for ethyl esters is the neutral loss of ethylene (C₂H₄) via a McLafferty-type rearrangement or similar process, resulting in a carboxylic acid intermediate.[4] Another common pathway is the loss of ethanol (C₂H₅OH).

    • Methoxy Groups: Aromatic methoxy groups are known to fragment via the loss of a methyl radical (•CH₃).[5] This cleavage is a hallmark of methoxy-substituted aromatic systems and helps to confirm the presence of these groups.

    • Indole Core: The stable indole ring system itself can undergo further fragmentation, often leading to characteristic ions that are indicative of the core structure.[6][7]

    Based on these principles, we can predict a logical sequence of fragmentation events, which provides a roadmap for interpreting the experimental mass spectrum.

    Quantitative Data Summary: Predicted Key Ions

    The following table summarizes the predicted key fragment ions for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate when analyzed by high-resolution mass spectrometry (HRMS). The accurate mass measurements are crucial for determining the elemental composition of each fragment, thereby validating the proposed fragmentation pathway.[8]

    Predicted m/z ([M+H]⁺)Elemental FormulaProposed Neutral LossLost FormulaDescription of Fragment
    279.1340 C₁₄H₁₉N₂O₄--Precursor Ion
    264.1105C₁₃H₁₆N₂O₄Methyl Radical•CH₃Loss of a methyl group from a methoxy substituent.
    251.1026C₁₂H₁₅N₂O₄EthyleneC₂H₄Loss of ethylene from the ethyl ester group.
    233.0921C₁₂H₁₃N₂O₃EthanolC₂H₅OHLoss of ethanol from the ethyl ester group.
    236.0792C₁₁H₁₂N₂O₄Ethylene + MethylC₂H₄ + •CH₃Sequential loss of ethylene and a methyl radical.
    223.0972C₁₁H₁₃N₂O₃Ethylene + Carbon MonoxideC₂H₄ + COLoss of ethylene followed by decarbonylation of the resulting acid.
    205.0866C₁₁H₁₁N₂O₂Ethylene + CO + H₂OC₂H₄ + CO + H₂OFurther loss of water from the m/z 223 fragment.

    Visualization of the Fragmentation Cascade

    The logical relationship between the precursor ion and its major product ions is best represented by a fragmentation diagram. The following diagram, generated using DOT language, illustrates the primary predicted fragmentation pathways.

    Fragmentation_Pathway Precursor [M+H]⁺ m/z 279.1340 C₁₄H₁₉N₂O₄ Frag251 m/z 251.1026 C₁₂H₁₅N₂O₄ Precursor->Frag251 - C₂H₄ Frag264 m/z 264.1105 C₁₃H₁₆N₂O₄ Precursor->Frag264 - •CH₃ Frag233 m/z 233.0921 C₁₂H₁₃N₂O₃ Precursor->Frag233 - C₂H₅OH Frag223 m/z 223.0972 C₁₁H₁₃N₂O₃ Frag251->Frag223 - CO Frag236 m/z 236.0792 C₁₁H₁₂N₂O₄ Frag251->Frag236 - •CH₃ Frag264->Frag236 - C₂H₄ Frag205 m/z 205.0866 C₁₁H₁₁N₂O₂ Frag223->Frag205 - H₂O

    Caption: Predicted ESI-MS/MS fragmentation pathway for the target compound.

    Detailed Experimental Protocol: LC-MS/MS Analysis

    This protocol provides a robust method for the analysis of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate using standard LC-MS instrumentation. The goal is to achieve good chromatographic separation and efficient ionization for subsequent tandem MS analysis.

    Sample Preparation

    The key to reproducible results is a clean, well-prepared sample.[9]

    • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile. Ensure the compound is fully dissolved.

    • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A) to a final concentration of 1-10 µg/mL. This concentration is a good starting point for achieving a strong signal without saturating the detector.

    • Filtration: Filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.

    Liquid Chromatography (LC) Conditions

    The chromatographic method is designed to retain and resolve the analyte from potential impurities.

    • Instrument: Any standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm particle size. A C18 phase provides good retention for moderately polar compounds like the target analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is crucial for promoting good peak shape and efficient protonation in positive ESI mode.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

    • Injection Volume: 2-5 µL.

    Mass Spectrometry (MS) Conditions

    These settings are a starting point and should be optimized for the specific instrument in use.

    • Instrument: Q-TOF, Orbitrap, or other high-resolution mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow (N₂): 800 L/hr.

    • Cone Gas Flow (N₂): 50 L/hr.

    • Acquisition Mode:

      • Full Scan (MS1): Scan a range of m/z 100-500 to identify the precursor ion ([M+H]⁺).

      • Tandem MS (MS/MS): Perform product ion scans on the precursor ion (m/z 279.13). Use a collision energy ramp (e.g., 10-40 eV) to observe both low-energy (primary) and high-energy (secondary) fragments. Collision-Induced Dissociation (CID) is the standard fragmentation technique.[3]

    • Calibration: Ensure the instrument is calibrated according to the manufacturer's protocol using an appropriate reference standard to achieve high mass accuracy (< 5 ppm).[8]

    Conclusion

    The combination of theoretical prediction and a robust experimental protocol provides a powerful framework for the structural elucidation of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. The predicted fragmentation pathways, centered on the characteristic losses from the ethyl ester and methoxy groups, offer clear diagnostic markers for confirming the molecular structure. By employing high-resolution LC-MS/MS with the detailed protocol provided, researchers can confidently identify this compound and its analogues, accelerating the pace of research and development in medicinal chemistry and related fields.

    References

    • Robles, Y., Vessecchi, R., Vieira, I. J. C., Braz-Filho, R., & Crotti, A. E. M. (2023). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

    • Li, Z. L., Li, N., & Yang, J. Z. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Chinese Journal of Natural Medicines. [Link]

    • Robles, Y. R., et al. (2023). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. [Link]

    • Springer Nature. Mass Spectrometry Protocols and Methods. SpringerLink. [Link]

    • Lang, G., et al. (2017). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules. [Link]

    • Chengdu Institute of Biology. Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Chinese Academy of Sciences. [Link]

    • Zhang, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Chemistry. [Link]

    • Giles, K., et al. Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. [Link]

    • Unknown Author. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

    • Sparkman, O. D. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

    • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

    • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. [Link]

    • DeRuiter, J., et al. (2013). 1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Analytical Toxicology. [Link]

    • Watt, A. P., Pike, A., & Morrison, D. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

    • Pál, D., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

    • Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry. [Link]

    Sources

    Application

    Unveiling the Molecular Architecture of Indole Derivatives using Single-Crystal X-ray Diffraction

    An Application and Protocol Guide Introduction: The Indole Scaffold and the Imperative of Atomic Precision The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products,...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Application and Protocol Guide

    Introduction: The Indole Scaffold and the Imperative of Atomic Precision

    The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2] The biological activity of these derivatives is exquisitely dependent on their three-dimensional structure. Therefore, the unambiguous determination of their molecular architecture is not merely an academic exercise but a cornerstone of modern drug design and development.[3]

    Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6][7] It provides unequivocal data on bond lengths, bond angles, stereochemistry, and intermolecular interactions, which collectively govern the physicochemical properties and biological function of a molecule.[5][6] This guide provides a comprehensive overview and detailed protocols for applying the SC-XRD method to indole derivatives, navigating the journey from a purified powder to a publishable crystal structure.

    Part I: The Art and Science of Crystallizing Indole Derivatives

    The most significant bottleneck in any SC-XRD study is obtaining a high-quality single crystal suitable for diffraction.[8] Crystallization is a process of controlled precipitation, moving a solution from a state of solubility to supersaturation, where crystal nucleation and growth can occur.[8] For indole derivatives, this process is influenced by their relatively planar structure, potential for π-π stacking, and the presence of hydrogen bond donors (the indole N-H) and acceptors.[1][2]

    The Prerequisite: Purity

    The adage "garbage in, garbage out" is particularly true for crystallography.[8] Impurities, even at low levels, can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

    • Recommendation: It is essential to start with material of the highest possible purity (>98%). Purification of indole derivatives can be challenging, but methods like column chromatography and recrystallization are effective.[9]

    Key Crystallization Techniques

    The goal of each technique is to approach supersaturation slowly and methodically, allowing for the growth of a few large, well-ordered crystals rather than many small ones.

    • Slow Evaporation: The simplest method. A nearly saturated solution is prepared, loosely covered (e.g., with perforated foil), and the solvent is allowed to evaporate over several days.[8] This method is effective but offers less control over the rate of supersaturation.

    • Slow Cooling: This technique leverages the temperature-dependent solubility of many compounds. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[8] Using an insulated container like a Dewar filled with warm water can effectively slow the cooling rate.

    • Vapor Diffusion: This is often the most successful method for challenging compounds. It involves dissolving the indole derivative in a "good" solvent and placing this solution in a small, open vial. This vial is then sealed inside a larger chamber containing a "poor" solvent (the precipitant) in which the compound is insoluble but which is miscible with the good solvent.[8] Over time, the vapor of the poor solvent diffuses into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

    Protocol 1: Vapor Diffusion Crystallization of an Indole Derivative
    • Preparation: In a small glass vial (e.g., 0.5 mL), dissolve 2-5 mg of the purified indole derivative in a minimal amount of a "good" solvent (e.g., Dichloromethane, Ethyl Acetate) to create a clear, concentrated solution.

    • Chamber Setup: In a larger vial or beaker (e.g., 20 mL), add 1-2 mL of a "poor" solvent/precipitant (e.g., Hexane, Pentane).

    • Assembly: Carefully place the smaller, open vial containing the sample solution inside the larger chamber. Ensure the liquid levels are such that the two solvents cannot mix directly.

    • Sealing: Seal the larger chamber tightly with a cap or parafilm.

    • Incubation: Place the sealed chamber in a vibration-free location at a constant temperature (e.g., room temperature or 4°C).

    • Monitoring: Check for crystal growth periodically over several days to weeks without disturbing the setup.

    Solvent Selection: A Critical Choice

    The choice of solvent is paramount. For indole derivatives, a range of solvents should be screened. The polarity of the solvent can influence the crystal packing and even the resulting morphology, changing the crystal habit from needles to plates, for example.[1][2]

    Solvent System ComponentExamplesRole
    Good Solvents Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF)To fully dissolve the indole derivative.
    Poor Solvents (Precipitants) Hexane, Heptane, Pentane, Diethyl Ether, WaterTo reduce the solubility of the compound in a controlled manner.[8]
    Polar Solvents Methanol, Ethanol, IsopropanolCan participate in hydrogen bonding and influence packing motifs.[1]
    • Insight: Binary solvent systems, as used in vapor diffusion, often yield the best results.[8] A study on indole analogs found that solvent polarity significantly impacts the crystal habit.[1][2]

    Part II: Crystal Mounting and Data Collection

    Once suitable crystals are obtained, a single, well-formed crystal must be selected, mounted, and exposed to an X-ray beam to collect the diffraction data.

    Crystal Selection and Mounting
    • Selection: Under a microscope, select a crystal that is optically clear, has well-defined faces, and is free of cracks or satellite growths. Ideal dimensions are typically between 0.05 and 0.25 mm in all directions.[5]

    • Mounting: Crystals are typically mounted on a cryo-loop (a small nylon loop attached to a pin). A small amount of a cryoprotectant (e.g., Paratone-N oil, glycerol) is used to coat the crystal. This both adheres the crystal to the loop and prevents the formation of ice crystals during flash-cooling.

    Protocol 2: Cryo-Mounting a Single Crystal
    • Place a drop of cryoprotectant oil on a glass slide.

    • Under a microscope, gently push the selected crystal into the oil drop to coat it.

    • Using a cryo-loop of appropriate size, scoop the crystal out of the oil. Surface tension will hold the crystal in the loop.

    • Quickly move the loop and pin to a goniometer head on the diffractometer.

    • Immediately flash-cool the crystal by starting the cryo-stream (typically a stream of nitrogen gas at 100 K).[10] This minimizes thermal motion and protects the crystal from radiation damage.

    Data Collection Strategy

    Modern diffractometers automate much of the data collection process. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[10]

    • Initial Screening: A few initial images are taken to assess the crystal's diffraction quality (resolution, spot shape) and to determine the unit cell parameters and crystal system.[11]

    • Strategy Calculation: Based on the crystal's symmetry (space group), the software calculates the most efficient strategy to collect a complete and redundant dataset.[10] This involves determining the necessary rotation range and exposure times.

    • Data Collection: The full dataset is collected. For small molecules like indole derivatives, this can take anywhere from a few hours to overnight.

    ParameterTypical Value/Setting for Indole DerivativesRationale
    X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)Mo is standard for small molecules; Cu provides better diffraction for very small crystals but higher absorption.
    Temperature 100 KReduces atomic thermal motion, leading to higher resolution data and less radiation damage.[10]
    Detector Distance 40-60 mmA balance between resolving diffraction spots and capturing high-angle (high-resolution) data.
    Exposure Time 5-60 seconds per frameDependent on crystal size, scattering power, and X-ray source intensity.
    Total Rotation 180-360° (depending on symmetry)To ensure all unique reflections are measured multiple times (redundancy).[10]
    Target Resolution Better than 0.84 ÅA requirement for publication in many journals.[12]

    Part III: Structure Solution and Refinement

    This stage involves converting the raw diffraction data into a chemically meaningful atomic model. The primary challenge is the "phase problem": the detector measures the intensities of the diffracted X-rays, but the phase information is lost.

    Workflow for Structure Determination of Indole Derivatives

    SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_out Output Crystal Single Crystal Data Collect Diffraction Data (Intensities) Crystal->Data X-ray Beam Solve Solve Phase Problem (e.g., SHELXT, Direct Methods) Data->Solve Integration & Scaling Map Initial Electron Density Map Solve->Map Build Build Initial Model (Assign Atom Types) Map->Build Refine Refine Model (e.g., SHELXL) Build->Refine Least-Squares Minimization Refine->Build Iterate: Adjust Model Validate Validate & Finalize (checkCIF) Refine->Validate Final Final Structure (CIF) Validate->Final

    Structure Solution

    For small molecules like indoles, Direct Methods are typically used to solve the phase problem. This is a mathematical approach that uses statistical relationships between the measured intensities to estimate the initial phases. Software like SHELXT or SHELXS is highly effective for this.[13]

    Structure Refinement

    Once an initial model is obtained, it must be refined. Refinement is an iterative process of adjusting the model's parameters (atomic coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.[14] The most common program for this is SHELXL.[13][15]

    Protocol 3: General Refinement Workflow using SHELXL
    • Initial Solution: Run SHELXT or a similar program on the processed reflection data (.hkl file). This will generate an instruction file (.ins) and a result file (.res) containing the initial atomic model.

    • First Refinement: Run SHELXL using the initial .ins and .hkl files. This will perform an initial isotropic refinement (where atoms are modeled as spheres).

    • Model Building: Examine the resulting electron density map. The output from SHELXL will show the refined atom positions and any remaining electron density peaks (Q-peaks).[16] Assign correct atom types (C, N, O, etc.) based on chemical knowledge and connectivity. Add missing atoms that correspond to strong Q-peaks.

    • Anisotropic Refinement: Once all non-hydrogen atoms are located and assigned, switch to anisotropic refinement by adding the ANIS command to the .ins file.[12] This models atoms as ellipsoids, accounting for their directional thermal motion.

    • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map. They are usually placed in geometrically calculated positions using commands like HFIX in SHELXL.[15]

    • Convergence: Continue the refinement for several more cycles until the model converges, meaning the shifts in atomic parameters become negligible.

    • Disorder Handling: Indole derivatives, being planar, can sometimes exhibit disorder, where a molecule occupies two or more orientations in the crystal lattice.[1][17] This requires more advanced refinement using PART instructions in SHELXL to model the different components and their occupancies.[15]

    Part IV: Structure Validation and Reporting

    The final step is to rigorously validate the quality of the refined structure and prepare it for publication or deposition in a database.

    Key Quality Indicators

    The quality of a crystal structure is assessed by several statistical parameters.

    IndicatorDescriptionGood Value (Typical)
    R1 (R-factor) A measure of the agreement between observed and calculated structure factor amplitudes.< 5%
    wR2 (weighted R-factor) A weighted R-factor based on intensities, generally more robust than R1.< 15%
    GooF (Goodness of Fit) Should be close to 1.0 for a good model and correct weighting scheme.~1.0
    Max/Min Residual Density The highest and lowest peaks in the final difference electron density map. Should be close to zero.± 0.5 e⁻/ų

    Note: These values are guidelines; acceptable values can vary depending on data quality and crystal-specific issues.

    Validation with checkCIF

    Before deposition, the final Crystallographic Information File (CIF) must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[18][19]

    • Process: The CIF is uploaded to the checkCIF server (checkcif.iucr.org). The program performs hundreds of checks on the geometric and crystallographic data for self-consistency and plausibility.[19]

    • Output: A report is generated with a list of ALERTS (A, B, C, or G level). Any A or B level alerts must be investigated and either resolved or explained in the manuscript.[18]

    The Crystallographic Information File (CIF)

    The CIF is the standard format for archiving and communicating crystallographic information.[20][21][22] It is a text file containing all the essential information about the crystal structure determination, including:

    • Unit cell parameters and space group

    • Data collection and refinement details[20]

    • Final atomic coordinates and displacement parameters

    • Bond lengths, angles, and torsion angles

    Deposition

    For publication, crystallographic data must be deposited in a public database. For organic and metal-organic compounds, the primary database is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC).[18]

    • Procedure: The final CIF and structure factor file (.fcf) are deposited via the CCDC website. Upon deposition, a unique CCDC number is assigned to each structure, which must be included in the corresponding publication.[18]

    Conclusion

    Single-crystal X-ray diffraction is an unparalleled tool for the structural elucidation of indole derivatives, providing the atomic-level detail necessary for rational drug design, understanding structure-activity relationships, and confirming synthetic outcomes. While the process can be challenging, particularly the initial crystallization step, a systematic and informed approach, as outlined in this guide, can lead to high-quality structures. By adhering to best practices in data collection, refinement, and validation, researchers can ensure the integrity and reproducibility of their crystallographic results, contributing valuable knowledge to the scientific community.

    References

    • Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

    • Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals. Available at: [Link]

    • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved March 21, 2026, from [Link]

    • Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. PMC. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Single-crystal X-ray structural characterization, Hirshfeld surface analysis... RSC Publishing. Retrieved March 21, 2026, from [Link]

    • Abdel-Wahab, B. F., et al. (2022). Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation... MDPI. Available at: [Link]

    • ResearchGate. (n.d.). Two orientations of indole molecules in the crystal structure. Retrieved March 21, 2026, from [Link]

    • Open PRAIRIE. (n.d.). Applications of X-Ray Single Crystal Diffraction to Structure Determination. Retrieved March 21, 2026, from [Link]

    • MIT Department of Chemistry. (n.d.). Structure Determination with SHELX. Retrieved March 21, 2026, from [Link]

    • ResearchGate. (n.d.). Synthesis, single crystal X-ray analysis and vibrational spectral studies... Retrieved March 21, 2026, from [Link]

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at: [Link]

    • Sheldrick, G. M. (n.d.). The SHELX-97 Manual. Retrieved March 21, 2026, from [Link]

    • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved March 21, 2026, from [Link]

    • Semantic Scholar. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved March 21, 2026, from [Link]

    • MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules. Available at: [Link]

    • Mineralogical Society of America. (n.d.). Crystallographic data (CIF) info for American Mineralogist. Retrieved March 21, 2026, from [Link]

    • U.S. Department of Energy. (n.d.). X-Ray Macromolecular Crystallography. BER Structural Biology and Imaging Resources. Retrieved March 21, 2026, from [Link]

    • Eaton, B. E. (1999). X Ray crystallography. Journal of the Royal Society of Medicine. Available at: [Link]

    • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Pharmaceutical Journal. Available at: [Link]

    • Wang, Y., et al. (2023). X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues... Journal of Medicinal Chemistry. Available at: [Link]

    • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Available at: [Link]

    • David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures... IUCrJ. Available at: [Link]

    • CCP4 wiki. (2025). Solve a small-molecule structure. Retrieved March 21, 2026, from [Link]

    • Macromolecular Crystallography Core Facility. (n.d.). X-Ray Data Collection Course. Retrieved March 21, 2026, from [Link]

    • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved March 21, 2026, from [Link]

    • Carleton College. (2018). Single-crystal X-ray Diffraction. SERC. Retrieved March 21, 2026, from [Link]

    • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved March 21, 2026, from [Link]

    • Kerr, D. J., et al. (2016). Weak interactions in the crystal structures of two indole derivatives. IUCrData. Available at: [Link]

    • Cambridge Crystallographic Data Centre. (n.d.). CIF Deposition Guidelines. CCDC. Retrieved March 21, 2026, from [Link]

    • Hall, S. R., et al. (1991). The Crystallographic Information File (CIF): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A. Available at: [Link]

    • EAG Laboratories. (2022). Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. Retrieved March 21, 2026, from [Link]

    • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved March 21, 2026, from [Link]

    • Marks, L. D. (2010). The CIF file. Surface Science. Available at: [Link]

    • Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved March 21, 2026, from [Link]

    Sources

    Method

    Advanced Application Note: Employing Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate as a Chemical Probe Scaffold for Cytokine Modulation

    Executive Summary & Rationale Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS 121218-40-4) is a privileged heterocyclic building block utilized extensively in the design of targeted chemical probes []. This Appl...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Rationale

    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS 121218-40-4) is a privileged heterocyclic building block utilized extensively in the design of targeted chemical probes []. This Application Note details the mechanistic rationale, synthetic derivatization, and biological validation of this scaffold in investigating Interleukin-4 (IL-4) and Interleukin-13 (IL-13) gene expression pathways. By exploiting the reactive 3-amino moiety and the electron-rich 5,6-dimethoxy indole core, researchers can synthesize potent 3-(heteroarylamino)-1H-indole-2-carboxylate probes that act as high-affinity inhibitors of Th2-mediated inflammatory signaling, a critical mechanism in asthma and atopic dermatitis[2].

    Mechanistic Insights: The Causality of Scaffold Design

    Why is the ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate scaffold specifically chosen as a baseline for cytokine modulation probes?

    • Electronic and Steric Tuning : The methoxy groups at positions 5 and 6 significantly increase the electron density of the indole ring system. This electron-rich nature enhances π−π stacking and cation- π interactions within the hydrophobic binding pockets of target transcription factor complexes (e.g., NFAT/AP-1) or upstream kinases regulating the IL-4 promoter.

    • Nucleophilic Anchoring : The 3-amino group serves as an optimal nucleophilic anchor. Coupling this moiety with heteroaryl halides (e.g., 4-chloropyridine) yields 3-(pyridin-4-ylamino)-1H-indole-2-carboxylates. These derivatives exhibit profound inhibitory activity against IL-4 transcription [3], establishing a clear structure-activity relationship (SAR) baseline.

    • Prodrug-like Permeability : The ethyl ester group (ethyl carboxylate) ensures high membrane permeability for cell-based assays. Once intracellular, it can be hydrolyzed by ubiquitous esterases to the active carboxylic acid, which is the primary pharmacophore for target engagement. Using the unmodified scaffold alongside its derivatives allows researchers to establish a self-validating SAR baseline.

    Experimental Protocols: Synthesis and Validation

    To ensure trustworthiness, the following protocols are designed as self-validating systems. The inclusion of the unmodified scaffold as a negative control ensures that any observed biological activity is strictly due to the targeted derivatization.

    Protocol 1: Synthesis of the Active Pyridinyl-Amino Chemical Probe

    Objective: Convert the baseline scaffold into a high-affinity IL-4 promoter inhibitor probe via Buchwald-Hartwig cross-coupling.

    • Step 1: Preparation : Dissolve 1.0 equivalent of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Causality: Maintaining strict anhydrous conditions prevents the premature hydrolysis of the ethyl ester and degradation of the moisture-sensitive palladium catalyst.

    • Step 2: Reagent Addition : Add 1.2 equivalents of 4-chloropyridine hydrochloride.

    • Step 3: Catalysis : Introduce a catalytic amount of palladium catalyst (e.g., Pd2​(dba)3​ ) and a suitable ligand (e.g., Xantphos) along with 2.5 equivalents of cesium carbonate ( Cs2​CO3​ ). Causality: The bidentate Xantphos ligand enforces a specific bite angle that accelerates the reductive elimination step, ensuring high yields of the sterically hindered secondary amine.

    • Step 4: Reaction : Heat the mixture to 100°C for 12 hours.

    • Step 5: Purification & Validation : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the ethyl 5,6-dimethoxy-3-(pyridin-4-ylamino)-1H-indole-2-carboxylate probe. Validate purity (>95%) via LC-MS and 1 H-NMR before proceeding to biological assays.

    Protocol 2: Cell-Based IL-4 Promoter Reporter Assay

    Objective: Validate the inhibitory efficacy of the synthesized probe on IL-4 gene expression using a luminescent reporter system[4].

    • Step 1: Cell Culture : Culture Jurkat T-cells stably transfected with an IL-4 promoter-luciferase reporter construct in RPMI-1640 medium supplemented with 10% FBS.

    • Step 2: Probe Treatment : Seed cells at 2×105 cells/well in a 96-well plate. Pre-treat cells with varying concentrations of the chemical probe (0.1 nM to 10 µM) dissolved in DMSO. Causality: The final DMSO concentration must be kept strictly below 0.1% to prevent solvent-induced cytotoxicity, which could manifest as false-positive inhibition of the luciferase signal. Include the baseline ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate as a negative control to validate that the core scaffold alone is inactive.

    • Step 3: Stimulation : After 1 hour of incubation, stimulate the cells with PMA (Phorbol 12-myristate 13-acetate, 50 ng/mL) and Ionomycin (1 µM). Causality: This combination bypasses the T-cell receptor to directly activate Protein Kinase C (PKC) and elevate intracellular calcium, robustly inducing IL-4 promoter activity.

    • Step 4: Detection : Incubate for 16 hours. Lyse the cells, add luciferin substrate, and quantify luminescence using a microplate reader. The reduction in luminescence is directly proportional to the inhibition of IL-4 promoter activity.

    Data Presentation: Comparative SAR Analysis

    The following table summarizes the quantitative data comparing the baseline scaffold to the derivatized active probe and its hydrolyzed form, demonstrating the critical nature of the structural modifications.

    CompoundTarget PathwayIC 50​ (IL-4 Promoter)Cellular PermeabilityMechanistic Role
    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate IL-4 Signaling> 10 µMHighBaseline Scaffold / Negative Control
    Ethyl 5,6-dimethoxy-3-(pyridin-4-ylamino)-1H-indole-2-carboxylate IL-4 Signaling45 nMHighCell-Permeable Prodrug Probe
    5,6-dimethoxy-3-(pyridin-4-ylamino)-1H-indole-2-carboxylic acid IL-4 Signaling12 nMLow (Requires active transport)Intracellular Active Pharmacophore

    Pathway and Workflow Visualization

    The diagram below illustrates the dual relationship between the chemical synthesis workflow and the biological signaling pathway targeted by the resulting probe.

    Probe_Mechanism cluster_workflow Probe Synthesis Workflow cluster_pathway IL-4 Signaling & Inhibition Scaffold Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate Coupling Pd-Catalyzed Coupling (4-chloropyridine) Scaffold->Coupling Probe Active IL-4 Probe Coupling->Probe Promoter IL-4 Promoter Probe->Promoter Inhibits Stimulus T-Cell Activation (PMA/Ionomycin) TF Transcription Factors (NFAT/AP-1) Stimulus->TF TF->Promoter Expression IL-4 Cytokine Release Promoter->Expression

    Caption: Workflow of probe synthesis from the indole scaffold and its targeted inhibition of the IL-4 pathway.

    References

    • DE60313769T2 - 3-(PYRIDINYL-AMINO)
    • WO 00/46199 - 3-substituted amino-1H-indole-2-carboxylic acid derivatives as anti-inflammatory agents Source: Google Patents URL

    Sources

    Application

    Application Notes and Protocols: In Vitro Profiling of Ethyl 3-Amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Introduction: Unveiling the Therapeutic Potential of a Novel Indole Scaffold Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic heterocyclic compound featuring a core indole nucleus, a structure of signif...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Unveiling the Therapeutic Potential of a Novel Indole Scaffold

    Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic heterocyclic compound featuring a core indole nucleus, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active molecules. The indole scaffold is a well-established "privileged structure," known to interact with a wide array of biological targets, leading to diverse therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.

    The specific substitutions on this particular molecule—a 3-amino group, 5,6-dimethoxy groups, and a 2-ethyl carboxylate group—suggest several potential mechanisms of action. For instance, the dimethoxy-substituted aromatic ring is a feature found in several known inhibitors of tubulin polymerization, such as combretastatin. The 3-aminoindole moiety can be a key pharmacophore for kinase inhibition. Therefore, a systematic in vitro investigation is warranted to elucidate the biological activity and therapeutic potential of this compound.

    This guide provides a comprehensive framework for the initial in vitro characterization of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, hereafter referred to as "Indole Compound-X." The protocols are designed to be self-validating and provide a logical workflow from broad cytotoxicity screening to more focused mechanistic studies.

    Part 1: Initial Cytotoxicity and Antiproliferative Screening

    The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation across a panel of relevant cell lines. This will establish a dose-response relationship and identify sensitive cell lines for further mechanistic investigation.

    Rationale and Experimental Design

    A cell viability assay, such as the MTT or PrestoBlue™ assay, is a robust method for initial screening. These assays measure the metabolic activity of cells, which is an indicator of cell viability. By testing the compound across a range of concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.

    We recommend using a panel of cancer cell lines from different tissue origins to identify potential tissue-specific effects. A non-cancerous cell line should be included as a control to assess for general cytotoxicity.

    Experimental Workflow: Cytotoxicity Screening

    Caption: Workflow for determining the IC50 of Indole Compound-X.

    Protocol: MTT Assay for Cell Viability
    • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

    • Compound Preparation: Prepare a 10 mM stock solution of Indole Compound-X in DMSO. Perform serial dilutions in cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Indole Compound-X or vehicle control.

    • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

    Expected Data Output
    Cell LineTissue of OriginIC50 (µM) of Indole Compound-X
    HeLaCervical CancerTBD
    A549Lung CancerTBD
    MCF-7Breast CancerTBD
    HEK293Normal KidneyTBD

    Part 2: Mechanistic Investigation of Cell Death

    Once the antiproliferative activity of Indole Compound-X is confirmed, the next logical step is to determine the mechanism by which it induces cell death. The two primary forms of programmed cell death are apoptosis and autophagy.

    Rationale and Experimental Design

    Apoptosis, or programmed cell death, is a tightly regulated process involving the activation of caspase enzymes. A key early event in apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the cell membrane. This can be detected using Annexin V staining. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

    Experimental Workflow: Apoptosis Assay

    Caption: Workflow for apoptosis detection using Annexin V/PI staining.

    Protocol: Annexin V/PI Staining for Apoptosis
    • Cell Treatment: Seed a sensitive cell line (identified from the cytotoxicity screen) in 6-well plates and treat with Indole Compound-X at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

    • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any floating cells. Wash the cells twice with cold PBS.

    • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Data Acquisition: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

    • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

    Part 3: Delving into the Molecular Mechanism: Cell Cycle Analysis

    Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Investigating the effect of Indole Compound-X on cell cycle progression can provide valuable insights into its mechanism of action.

    Rationale and Experimental Design

    The cell cycle is divided into four phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The DNA content of cells varies depending on the phase they are in. Cells in G1 have a 2n DNA content, cells in S phase have a DNA content between 2n and 4n, and cells in G2/M have a 4n DNA content. By staining cells with a DNA-intercalating dye like propidium iodide and analyzing them by flow cytometry, we can determine the percentage of cells in each phase of the cell cycle.

    Protocol: Cell Cycle Analysis by PI Staining
    • Cell Treatment: Seed a sensitive cell line in 6-well plates and treat with Indole Compound-X at its IC50 concentration for 24 hours.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the cells by flow cytometry, measuring the fluorescence of the PI signal.

    • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases.

    Hypothetical Signaling Pathway Perturbation

    Based on the structural features of Indole Compound-X, a plausible hypothesis is its interaction with the microtubule network, leading to a G2/M phase arrest. This is a common mechanism for indole-containing compounds.

    G cluster_0 Cell Cycle Progression cluster_1 Potential Mechanism of Indole Compound-X G1 G1 Phase S S Phase (DNA Replication) G2 G2 Phase M M Phase (Mitosis) Compound Indole Compound-X Tubulin Tubulin Polymerization Compound->Tubulin Microtubules Microtubule Formation Spindle Mitotic Spindle Assembly Spindle->M

    Caption: Hypothesized mechanism of G2/M arrest by Indole Compound-X.

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Welcome to the technical support center for the synthesis of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. Our goal is to equip you with the knowledge to optimize your reaction yields and overcome common challenges in this synthetic pathway.

    Troubleshooting Guide

    This section addresses specific issues that may arise during the synthesis of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, which is typically achieved through a Japp-Klingemann reaction followed by a Fischer indole synthesis.

    Question 1: Why am I getting a very low or no yield of the desired indole product?

    Answer:

    Low or no yield is a common issue that can stem from several factors throughout the multi-step synthesis. Here’s a breakdown of potential causes and their solutions:

    • Inefficient Diazotization: The initial step of creating the aryldiazonium salt from 3,4-dimethoxyaniline is critical.

      • Cause: The reaction temperature may be too high, leading to the decomposition of the unstable diazonium salt.

      • Solution: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite to the acidic solution of the aniline. Use an ice-salt bath for better temperature control.

    • Poor Japp-Klingemann Coupling: The reaction between the diazonium salt and ethyl 2-amino-3-oxobutanoate is sensitive to pH.

      • Cause: The pH of the reaction mixture may not be optimal for the coupling reaction. The Japp-Klingemann reaction generally proceeds best under mildly acidic to neutral conditions.[1]

      • Solution: After the addition of the diazonium salt solution, carefully adjust the pH to around 6-7 using a buffer solution like sodium acetate. This promotes the electrophilic attack of the diazonium salt on the enol form of the β-keto-ester.[1]

    • Failed Fischer Indole Cyclization: The final acid-catalyzed cyclization of the intermediate hydrazone is often the most challenging step.

      • Cause 1: The acidic conditions may be too harsh or not strong enough. Electron-donating groups, like the methoxy groups on your starting aniline, generally facilitate the reaction; however, improper acid strength can lead to side reactions or incomplete cyclization.[2][3]

      • Solution 1: A variety of acids can be used for the Fischer indole synthesis, including polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or gaseous HCl in a suitable solvent like acetic acid or ethanol.[4] It is recommended to perform small-scale trials with different acid catalysts to find the optimal conditions for your specific substrate.

      • Cause 2: The presence of electron-withdrawing groups on the hydrazone can make the cyclization more difficult.[5]

      • Solution 2: While your starting material has electron-donating groups, it's important to be aware that any unintended side reactions in previous steps that introduce electron-withdrawing functionalities could hinder the cyclization. Ensure the purity of your intermediate hydrazone.

    Question 2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

    Answer:

    Impurity formation can significantly reduce your yield and complicate purification. Here are some common side products and strategies to avoid them:

    • Side Products from the Japp-Klingemann Reaction:

      • Cause: An excess of the diazonium salt can lead to the formation of bis-azo compounds where a second diazonium ion couples to the initially formed hydrazone.[1]

      • Solution: Use a stoichiometric amount of the diazonium salt or a slight excess of the β-keto-ester. Slow, dropwise addition of the diazonium salt solution to the β-keto-ester solution can also help to minimize this side reaction.

    • Side Products from the Fischer Indole Synthesis:

      • Cause 1: The harsh acidic conditions and elevated temperatures required for cyclization can lead to the formation of polymeric or tar-like materials.

      • Solution 1: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.

      • Cause 2: In some cases, the Fischer indole synthesis can result in the formation of isomeric indole products if the starting ketone is unsymmetrical. However, for this specific synthesis, the starting β-keto-ester should lead to a single regioisomer.

      • Cause 3: Oxidative dimerization of the electron-rich 3-aminoindole product can occur, especially if exposed to air and light for extended periods.[6][7]

      • Solution 3: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) if possible. Once the product is isolated, store it under an inert atmosphere and protect it from light.

    Question 3: My reaction seems to stall and I have incomplete conversion of the starting material. What should I do?

    Answer:

    A stalled reaction can be frustrating. Here are some troubleshooting steps:

    • Check Reagent Purity:

      • Cause: Impurities in your starting materials, such as the 3,4-dimethoxyaniline or the ethyl 2-amino-3-oxobutanoate, can inhibit the reaction. Old or improperly stored sodium nitrite can also be less effective.

      • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Use freshly opened or properly stored sodium nitrite.

    • Verify Reaction Conditions:

      • Cause: Incorrect temperature, solvent, or catalyst concentration can lead to a sluggish reaction.

      • Solution: Double-check your experimental setup and ensure that the temperature is being maintained at the desired level. Ensure that your solvent is anhydrous if the reaction requires it. For the Fischer indole cyclization, ensure the acid catalyst is active and present in the correct concentration.

    • Monitor the Reaction:

      • Cause: Sometimes, reactions are simply slow.

      • Solution: Continue to monitor the reaction by TLC. If the reaction is proceeding, albeit slowly, consider extending the reaction time. If there is no change over a significant period, it is likely that one of the factors mentioned above is the cause.

    Frequently Asked Questions (FAQs)

    What is the mechanism of the Japp-Klingemann Fischer Indole Synthesis?

    The synthesis of your target molecule involves two key named reactions:

    • The Japp-Klingemann Reaction: This reaction forms the crucial hydrazone intermediate.[8][9]

      • An aryldiazonium salt (formed from 3,4-dimethoxyaniline) acts as an electrophile.

      • It reacts with the enolate of a β-keto-ester (ethyl 2-amino-3-oxobutanoate).

      • This initially forms an unstable azo compound, which then undergoes hydrolysis and decarboxylation to yield the more stable hydrazone.[9]

    • The Fischer Indole Synthesis: This is the subsequent acid-catalyzed cyclization of the hydrazone to form the indole ring.[8]

      • The hydrazone tautomerizes to an enamine in the presence of acid.

      • A[8][8]-sigmatropic rearrangement (aza-Cope rearrangement) occurs.

      • This is followed by the loss of ammonia and a rearomatization step to form the final indole product.

    How do the methoxy substituents on the aniline starting material affect the reaction?

    The two methoxy groups on the 3,4-dimethoxyaniline are electron-donating groups. This has a significant impact on the reaction:

    • Increased Reactivity: The electron-donating nature of the methoxy groups makes the aromatic ring more nucleophilic, which can facilitate the Fischer indole cyclization.[2]

    • Potential for Side Reactions: The increased electron density can also make the starting material and intermediates more susceptible to oxidation and other side reactions. Careful control of the reaction conditions is therefore crucial.

    What are the most critical parameters to control for a high yield?

    To maximize your yield, focus on controlling these key parameters:

    ParameterJapp-Klingemann ReactionFischer Indole Synthesis
    Temperature 0-5 °C (for diazotization)Varies with acid catalyst (e.g., 80-100 °C for PPA)
    pH ~6-7 (for coupling)Strongly acidic
    Atmosphere Air is usually acceptableInert atmosphere (N₂ or Ar) is recommended
    Reagent Purity High purity is essential for all reagentsHigh purity of the hydrazone intermediate is critical

    Detailed Experimental Protocol

    This protocol is a general guideline. Optimization may be required for your specific laboratory conditions.

    Step 1: Diazotization of 3,4-Dimethoxyaniline

    • In a flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyaniline in a solution of hydrochloric acid and water.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

    Step 2: Japp-Klingemann Coupling

    • In a separate, larger flask, dissolve ethyl 2-amino-3-oxobutanoate and sodium acetate in ethanol or a similar suitable solvent.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the β-keto-ester solution with vigorous stirring.

    • Allow the reaction mixture to stir at a low temperature for several hours, monitoring the formation of the hydrazone precipitate.

    • Isolate the crude hydrazone by filtration, wash with cold water, and dry under vacuum.

    Step 3: Fischer Indole Cyclization

    • Place the dried hydrazone intermediate in a round-bottom flask.

    • Add the chosen acid catalyst (e.g., polyphosphoric acid or a solution of gaseous HCl in ethanol).

    • Heat the mixture to the appropriate temperature (this will depend on the catalyst used) and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and pour it onto ice water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    Step 4: Purification

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[10]

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.

    Visualizing the Reaction Pathway

    The following diagram illustrates the general workflow for the Japp-Klingemann Fischer Indole Synthesis.

    Japp_Klingemann_Fischer_Indole cluster_start Starting Materials cluster_reaction1 Japp-Klingemann Reaction cluster_reaction2 Fischer Indole Synthesis 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Diazonium Salt Diazonium Salt 3,4-Dimethoxyaniline->Diazonium Salt NaNO2, HCl 0-5 °C Ethyl 2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate Hydrazone Intermediate Hydrazone Intermediate Ethyl 2-amino-3-oxobutanoate->Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate Coupling pH ~6-7 Final Product Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate Hydrazone Intermediate->Final Product Acid Catalyst Heat

    Caption: Workflow for the Japp-Klingemann Fischer Indole Synthesis.

    References

    • R Discovery. (2010, September 15). Japp‐Klingemann Fischer Indole Synthesis.
    • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
    • Wikipedia. (n.d.). Japp–Klingemann reaction.
    • chemeurope.com. (n.d.). Japp-Klingemann reaction.
    • Béla, P. (1999, November 22). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Semantic Scholar.
    • PMC. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
    • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
    • PMC - NIH. (n.d.). Why Do Some Fischer Indolizations Fail?.
    • Journal of the American Chemical Society. (2011, March 28). Why Do Some Fischer Indolizations Fail?.
    • ValQi. (n.d.). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
    • PMC. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene.
    • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
    • ResearchGate. (n.d.). Access to 3‐aminoindoles with variation of the substituent on the aniline nitrogen.
    • ResearchGate. (n.d.). Motivation and 3‐Aminoindoles Synthesis.

    Sources

    Optimization

    identifying and minimizing side-products in 3-aminoindole-2-carboxylate synthesis

    Welcome to the Technical Support Center for the synthesis of 3-aminoindole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this impor...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the synthesis of 3-aminoindole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side-products, ultimately improving your reaction yields and purity.

    I. Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

    Q1: My reaction is producing a significant amount of a dimeric or polymeric byproduct, leading to a complex mixture and low yield of the desired 3-aminoindole-2-carboxylate. What is happening and how can I prevent it?

    A1: The formation of dimeric or polymeric materials is a common issue stemming from the high reactivity of the 3-aminoindole core.[1][2] Unprotected 3-aminoindoles are electron-rich and susceptible to oxidative dimerization, especially when exposed to air and light.[1][2]

    Probable Cause:

    • Oxidative Dimerization: The electron-rich 3-aminoindole can be easily oxidized, leading to the formation of colored, high-molecular-weight byproducts. This is often accelerated by trace metals, light, or atmospheric oxygen.

    • Instability of the Indole Core: The inherent instability of the unprotected 3-aminoindole makes it prone to various decomposition pathways.[1][2]

    Solutions:

    • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Protecting Groups: The most robust solution is to employ a protecting group for the indole nitrogen.[3][4] This reduces the electron-donating nature of the ring system, thereby increasing its stability. Common protecting groups for indoles include:

      • Boc (tert-Butoxycarbonyl): Stable to bases and nucleophiles, easily removed with acid.[3]

      • Cbz (Benzyloxycarbonyl): Stable to acid and base, removed by catalytic hydrogenation.[3]

      • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable under a wide range of conditions and removed with fluoride reagents.[3]

      • Tosyl (Ts): A robust group, but its removal requires harsh conditions.[3]

      • Phenylsulfonyl (PhSO2): A good protecting group, but cleavage can require harsh conditions.[5]

    • In Situ Protection: In some cases, the amino group can be "capped" with a suitable protecting group immediately after its formation to prevent side reactions.[2]

    Q2: I am attempting a Fischer indole synthesis to obtain a 3-aminoindole derivative, but the reaction is failing or giving very low yields. What could be the issue?

    A2: The Fischer indole synthesis is notoriously challenging for the direct synthesis of 3-aminoindoles.[6][7][8] The presence of an electron-donating group at the C3 position can divert the reaction from the desired[9][9]-sigmatropic rearrangement.[6][7][10]

    Probable Cause:

    • Competing Heterolytic N-N Bond Cleavage: Electron-donating substituents on the starting carbonyl compound stabilize the formation of an iminylcarbocation, leading to a competing pathway of heterolytic N-N bond cleavage instead of the required[9][9]-sigmatropic rearrangement for indole formation.[6][7][10] This results in byproducts like aniline and other cleavage products.[6][7]

    Solutions:

    • Use of Lewis Acids: Protic acids often fail in these cases. The use of Lewis acids, such as ZnCl₂ or ZnBr₂, can improve the efficiency of the cyclization.[6][7][8]

    • Alternative Synthetic Routes: It is generally advisable to choose a different synthetic strategy for 3-aminoindoles. Several alternative methods have been developed that are more reliable for this class of compounds.[1][11]

    Q3: My purification by column chromatography is difficult, with the product streaking or decomposing on the silica gel. How can I improve the purification process?

    A3: The basicity of the 3-amino group and the sensitivity of the indole ring can lead to issues during silica gel chromatography.

    Probable Cause:

    • Interaction with Acidic Silica: The slightly acidic nature of standard silica gel can cause protonation of the amino group, leading to strong adsorption, streaking, and potential decomposition.

    • On-Column Decomposition: The large surface area of the silica gel can promote air oxidation of the sensitive 3-aminoindole.

    Solutions:

    • Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. This can be done by pre-eluting the column with a solvent mixture containing a small percentage (e.g., 1-2%) of triethylamine.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.

    • Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar eluent to speed up the elution.

    • Crystallization: If possible, attempt to purify the product by crystallization to avoid chromatography altogether.

    II. Frequently Asked Questions (FAQs)

    Q: What are the most reliable methods for synthesizing 3-aminoindole-2-carboxylates?

    A: While the Fischer indole synthesis is often problematic, other methods have proven more successful. A notable approach involves the cyclization of appropriately substituted anilines. For instance, a methodology starting from 2-aminobenzonitriles has been developed.[1] This involves protection of the aniline nitrogen, conversion to a glycinate ester, and subsequent base-promoted cyclization.[1] Another efficient method is a three-component coupling reaction using a copper catalyst.[11]

    Q: How can I effectively monitor the progress of my 3-aminoindole-2-carboxylate synthesis?

    A:

    • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Due to the potential for streaking, it's advisable to add a small amount of triethylamine to the developing solvent system.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction, providing information on the molecular weight of the product and any major side-products, which can help in their identification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity.

    Q: What are the key considerations for choosing a protecting group for the indole nitrogen?

    A: The choice of a protecting group is critical and depends on the overall synthetic plan.[3] Key factors to consider include:

    • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.[3]

    • Ease of Removal: The deprotection conditions should be mild enough to not affect other functional groups in the molecule.[3]

    • Electronic Effects: The protecting group can influence the reactivity of the indole ring.

    Protecting GroupCommon Deprotection Conditions
    BocAcidic conditions (e.g., TFA, HCl)[3]
    CbzCatalytic hydrogenation (e.g., H₂, Pd/C)[3]
    SEMFluoride reagents (e.g., TBAF)[3]
    TosylStrong reducing agents or harsh basic conditions[3]

    III. Experimental Protocols

    Protocol 1: General Procedure for N-Boc Deprotection
    • Dissolve the N-Boc protected 3-aminoindole-2-carboxylate in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, dropwise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on deactivated silica gel or by crystallization.

    Protocol 2: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenation
    • Dissolve the N-Cbz protected indole in a suitable solvent such as methanol or ethanol.[3]

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3]

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) at room temperature.[3]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[3]

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate in vacuo to obtain the deprotected product.

    • Further purification can be done by chromatography or crystallization if necessary.

    IV. Visualizing Reaction Pathways

    Diagram 1: Competing Pathways in Fischer Indole Synthesis of 3-Aminoindoles

    Fischer_Indole_Side_Reaction Arylhydrazone Arylhydrazone of Amino-Substituted Ketone Enehydrazine Enehydrazine Intermediate Arylhydrazone->Enehydrazine Tautomerization Sigmatropic_TS [3,3]-Sigmatropic Rearrangement (Desired Pathway) Enehydrazine->Sigmatropic_TS Heat, Acid Cleavage_TS Heterolytic N-N Cleavage (Side-Reaction) Enehydrazine->Cleavage_TS Strongly Electron- Donating Group Product 3-Aminoindole Product Sigmatropic_TS->Product Rearomatization Side_Products Aniline + Iminylcarbocation (Side-Products) Cleavage_TS->Side_Products

    Caption: Competing pathways in the Fischer synthesis of 3-aminoindoles.

    Diagram 2: Troubleshooting Workflow for Low Yield

    Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Reaction_Type Identify Synthesis Method Start->Check_Reaction_Type Fischer_Indole Fischer Indole Synthesis Check_Reaction_Type->Fischer_Indole Fischer Other_Method Other Synthesis Methods Check_Reaction_Type->Other_Method Other Analyze_Side_Products Analyze Byproducts (LC-MS, NMR) Fischer_Indole->Analyze_Side_Products Other_Method->Analyze_Side_Products Dimerization_Check Dimer/Polymer Present? Analyze_Side_Products->Dimerization_Check Cleavage_Check Cleavage Products Present? Analyze_Side_Products->Cleavage_Check Solution_Dimerization Use Inert Atmosphere, Degassed Solvents, and/or N-Protecting Group Dimerization_Check->Solution_Dimerization Yes Solution_Purification Purification Issues? Dimerization_Check->Solution_Purification No Solution_Fischer Switch to Lewis Acid (ZnCl₂) or Change Synthetic Route Cleavage_Check->Solution_Fischer Yes Cleavage_Check->Solution_Purification No Deactivated_Silica Use Deactivated Silica or Alternative Phase Solution_Purification->Deactivated_Silica Yes

    Sources

    Troubleshooting

    Technical Support Center: A Troubleshooting Guide for the Chromatographic Purification of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Welcome to the technical support center for the purification of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigati...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific indole derivative. The inherent physicochemical properties of this molecule—namely its polarity and the presence of an electron-rich aminoindole core—present unique challenges in column chromatography.

    This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during purification. The guidance herein is grounded in established chromatographic principles and practical, field-proven experience.

    I. Understanding the Molecule: Physicochemical Properties

    Before delving into troubleshooting, it is crucial to understand the structural features of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate and how they influence its chromatographic behavior.

    • Polarity: The presence of the amino group (-NH2), the indole N-H, the ester carbonyl (C=O), and two methoxy (-OCH3) groups contributes to the molecule's overall high polarity. This makes it more soluble in polar solvents and necessitates a relatively polar mobile phase for elution from a normal-phase column.

    • Basicity: The amino group at the 3-position and the indole nitrogen are basic. The lone pair of electrons on these nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, often leading to peak tailing and poor separation.[1]

    • Stability: 3-aminoindoles, particularly those that are not N-protected, can be sensitive to air, light, and acidic conditions.[2] The electron-rich nature of the 3-aminoindole system makes it susceptible to oxidative dimerization and other decomposition pathways.[2][3] This instability can be exacerbated by the acidic environment of a standard silica gel column.[1][4]

    II. Troubleshooting Guide: Common Problems and Solutions

    This section addresses specific issues you may encounter during the column chromatography of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    Problem 1: The compound is streaking or tailing badly on the TLC plate and the column.

    Cause: This is a classic sign of strong, undesirable interactions between the basic amino groups of your compound and the acidic silanol groups on the silica gel surface.[1][4] This interaction is often concentration-dependent, leading to asymmetrical peak shapes.

    Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the active silanol sites.

      • Triethylamine (TEA): Start by adding 0.5-2% (v/v) of triethylamine to your solvent system.[4] This is often sufficient to significantly improve peak shape.

      • Ammonia: For very basic compounds, a solution of methanol with a small percentage of ammonia can be used as the polar component of the mobile phase.[5]

    • Stationary Phase Deactivation: If mobile phase modification is insufficient, you can deactivate the silica gel itself.

      • Protocol: Prepare your chosen eluent (e.g., ethyl acetate/hexane) containing 1-3% triethylamine. Pack the column using this mixture and then flush with one column volume of this solvent system before loading your sample.[4]

    • Choice of Stationary Phase:

      • Neutral Alumina: Consider using neutral or basic alumina as an alternative to silica gel for acid-sensitive compounds.[4]

      • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be an excellent alternative.[6] The mobile phase would typically be a polar mixture, such as water/methanol or water/acetonitrile.[6]

    Problem 2: The compound appears to be degrading on the column (e.g., new spots appear on TLC of fractions, low recovery).

    Cause: The acidic nature of standard silica gel can catalyze the degradation of sensitive 3-aminoindoles.[1][2][4] This is a significant concern for this class of compounds.

    Solutions:

    • Confirm Instability: Before running a column, spot your crude material on a silica TLC plate. Let it sit for 30-60 minutes and then develop it. If you see new spots or a streak originating from the baseline, your compound is likely degrading on the silica.

    • Deactivate the Silica: As described in Problem 1, pre-treating the column with a triethylamine-containing mobile phase can reduce the surface acidity.[1][4]

    • Switch to a Neutral Stationary Phase: Neutral alumina is a good first alternative to mitigate acid-catalyzed decomposition.[4]

    • Minimize Residence Time: If you must use silica, perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase. Some researchers have reported successful purification of 3-aminoindoles with short and fast column purifications on silica.[2]

    • Protecting Groups: If instability is a persistent issue throughout your synthetic sequence, consider protecting the 3-amino group. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) can stabilize the molecule, making purification more straightforward.[3]

    Problem 3: Poor separation from polar impurities.

    Cause: The high polarity of the target compound can cause it to co-elute with other polar byproducts or starting materials.[1]

    Solutions:

    • Optimize the Solvent System:

      • Systematic TLC Analysis: Test a variety of solvent systems with different selectivities. Good starting points for polar compounds include ethyl acetate/hexane and methanol/dichloromethane.[5]

      • Ternary Solvent Systems: Sometimes, adding a third solvent can improve separation. For example, a small amount of methanol in a dichloromethane/ethyl acetate system can modulate polarity and selectivity.

    • Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound. This can sharpen peaks and improve resolution between closely eluting compounds.

    • Alternative Chromatography Modes:

      • Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity. Since the separation mechanism is different from normal-phase, it can often resolve impurities that co-elute on silica.[6]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for very polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase with a high organic content in the mobile phase.[1][7]

    Problem 4: The compound will not elute from the column, even with a very polar solvent system.

    Cause: The compound is irreversibly adsorbed onto the stationary phase. This can happen if the compound is extremely polar or if it is reacting with the silica gel.

    Solutions:

    • Check Solubility: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute.

    • Drastic Polarity Increase: While generally not ideal, a small percentage of acetic or formic acid can be added to the mobile phase to protonate the compound and disrupt its interaction with the silica, but this should be used with caution due to the potential for acid-catalyzed degradation.

    • Alternative Stationary Phases: This is a strong indication that silica gel is not the appropriate stationary phase. Switch to neutral alumina or a reversed-phase C18 column.[4][6]

    III. Frequently Asked Questions (FAQs)

    Q1: What is a good starting solvent system for TLC analysis of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate?

    A good starting point is a mixture of a non-polar and a polar solvent. Common systems include:

    • Ethyl Acetate/Hexane: Start with a 1:1 ratio and adjust as needed.[5]

    • Dichloromethane/Methanol: Begin with a 95:5 ratio. Be aware that using more than 10% methanol can risk dissolving the silica gel.[5] The goal is to find a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate for optimal separation on a column.[8]

    Q2: How do I visualize the compound on a TLC plate and in my collected fractions?

    Since ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is likely a colorless compound, you will need a visualization technique.

    • UV Light: The indole ring is an aromatic system that is UV-active. You should be able to see it as a dark spot on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[4] This is the most common and non-destructive method.

    • Chemical Stains:

      • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[4]

      • Potassium Permanganate (KMnO4): This is a general stain that reacts with most organic compounds, showing up as yellow/brown spots on a purple background.[4]

      • Vanillin or p-Anisaldehyde Stains: These are also general-purpose stains that can be effective.[4]

    Q3: Should I load my sample onto the column as a liquid or a solid?

    For this polar compound, dry loading is highly recommended. Dissolving the crude material in a minimal amount of a strong solvent (like dichloromethane or methanol), adsorbing it onto a small amount of silica gel or Celite, and then evaporating the solvent to a dry powder is the best practice.[7] This powder can then be carefully added to the top of the packed column. This technique prevents the compound from precipitating at the solvent front and ensures a narrow, even band at the start of the chromatography, leading to better separation.[7]

    Q4: Can I use reversed-phase chromatography for this compound?

    Yes, reversed-phase chromatography is a very suitable alternative, especially if you are facing issues with degradation or strong adsorption on silica.[6]

    • Stationary Phase: A C18 or C8 column would be appropriate.

    • Mobile Phase: A polar solvent system, such as a gradient of water and methanol or water and acetonitrile, would be used.[6] In reversed-phase, your polar compound will elute earlier than non-polar impurities.

    IV. Data and Protocols

    Table 1: Recommended Starting Conditions for Chromatography
    ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
    Stationary Phase Silica Gel (230-400 mesh) or Neutral AluminaC18-functionalized Silica
    Column Packing Wet slurry method in the initial mobile phaseWet slurry method in the initial mobile phase
    Sample Loading Dry loading (adsorbed onto silica or Celite)Dissolved in a minimal amount of mobile phase or a weaker solvent (e.g., DMSO, Methanol)
    Initial Mobile Phase 30-50% Ethyl Acetate in Hexane + 1% Triethylamine10-30% Methanol or Acetonitrile in Water
    Elution Method Isocratic or gradient elution (gradually increasing polarity)Gradient elution (gradually decreasing polarity, i.e., increasing organic solvent percentage)
    Visualization UV (254 nm), Ehrlich's reagent, KMnO4 stainUV (254 nm)
    Experimental Protocol: Deactivation of Silica Gel
    • Prepare the initial, least polar solvent system you plan to use for your column (e.g., 20% Ethyl Acetate in Hexane).

    • Add 1-3% (v/v) of triethylamine to this solvent mixture.[4]

    • Prepare a slurry of silica gel in this triethylamine-containing solvent.

    • Pack the column using the wet slurry method, ensuring there are no air bubbles.

    • Once packed, add a layer of sand to the top of the silica bed.

    • Open the stopcock and allow the solvent to drain to the level of the sand.

    • Carefully load your sample (preferably dry-loaded).

    • Begin eluting with your chosen mobile phase (which should also contain the same percentage of triethylamine).

    V. Visual Workflow and Logic Diagrams

    Diagram 1: Troubleshooting Logic for Peak Tailing

    Troubleshooting_Peak_Tailing Start Problem: Peak Tailing/Streaking Check_Basicity Is the compound basic? (Contains -NH2, Indole N-H) Start->Check_Basicity Add_Modifier Action: Add 0.5-2% Triethylamine to Mobile Phase Check_Basicity->Add_Modifier Yes Re_evaluate Re-evaluate by TLC Add_Modifier->Re_evaluate Resolved Issue Resolved Re_evaluate->Resolved Yes Still_Tailing Still Tailing Re_evaluate->Still_Tailing No Change_Stationary_Phase Action: Switch to Neutral Alumina or Reversed-Phase (C18) Still_Tailing->Change_Stationary_Phase

    Caption: Troubleshooting workflow for addressing peak tailing issues.

    Diagram 2: Stationary Phase Selection Guide

    Stationary_Phase_Selection Start Start: Purifying Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate Stability_Check Is the compound acid-sensitive? (Check for degradation on silica TLC) Start->Stability_Check Silica Standard Choice: Silica Gel Stability_Check->Silica No Alumina Alternative 1: Neutral Alumina Stability_Check->Alumina Yes Polarity_Check Is the compound extremely polar? Silica->Polarity_Check Reversed_Phase Alternative 2: Reversed-Phase (C18) Polarity_Check->Silica Moderately Polarity_Check->Reversed_Phase Yes

    Caption: Decision tree for selecting the appropriate stationary phase.

    VI. References

    • BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Retrieved from

    • BenchChem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography. Retrieved from

    • BenchChem. (n.d.). 3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. Retrieved from

    • BenchChem. (n.d.). Technical Support Center: Purification of Polar Indole Derivatives. Retrieved from

    • Roberts, J., & Rosenfeld, D. D. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. Retrieved from [Link]

    • Karchava, A. V., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3589. Retrieved from [Link]

    • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

    • ResearchGate. (2015). How can I select the solvent system for column chromatography? Retrieved from [Link]

    • HPLC Troubleshooting Guide. (n.d.). Retrieved from

    • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. Retrieved from [Link]

    • Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from

    • BenchChem. (n.d.). Protecting Group Strategies for 3-Aminoindoles: Application Notes and Protocols. Retrieved from

    • BenchChem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds. Retrieved from

    • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide – HILIC. Retrieved from

    • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

    • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

    Sources

    Optimization

    addressing solubility challenges of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate in biological buffers

    Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4). As a h...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4). As a highly functionalized indole derivative, this compound exhibits significant hydrophobicity, presenting distinct challenges for in vitro biological assays.

    This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure reliable solubilization in biological buffers without compromising assay integrity.

    Section 1: Core Solubility Troubleshooting (FAQs)

    Q1: Why does ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate instantly precipitate when diluted from a DMSO stock into PBS or HEPES? A: This phenomenon, known as "solvent shift precipitation," is driven by the hydrophobic effect. The compound features a planar aromatic indole core flanked by lipophilic methoxy and ethyl ester groups. When introduced into an aqueous environment, water molecules cannot form hydrogen bonds with these lipophilic regions, forcing them to form highly ordered, entropically unfavorable clathrate structures. To minimize this exposed surface area, the indole molecules rapidly aggregate via π−π stacking and hydrophobic interactions, forming micro-crystals[1]. While polar aprotic solvents like DMSO can stabilize the π electrons of the benzene ring, water cannot sufficiently solvate these regions without the aid of co-solvents or carriers.

    Q2: I need to test this compound at 100 µM in a cell-based assay, but my cell line only tolerates 0.1% DMSO. How can I achieve this concentration? A: Direct dilution to 100 µM at 0.1% DMSO requires a 100 mM stock, which often exceeds the compound's solubility limit in DMSO or leads to immediate precipitation upon aqueous dilution. To bridge this gap, you must use a solubilizing carrier. We highly recommend utilizing Hydroxypropyl- β -Cyclodextrin (HP- β -CD) or lipid-based micellar formulations. HP- β -CD features a hydrophobic internal cavity that encapsulates the lipophilic indole core, while its hydrophilic exterior maintains aqueous solubility. Alternatively, amphiphilic block copolymers (like PEG-PLA) can form micelles that sequester the hydrophobic drug within their core, significantly enhancing bioavailability and aqueous stability[2][3].

    Q3: Does adjusting the pH of the biological buffer improve the solubility of this specific compound? A: Marginally, but not enough to solve primary solubility issues for standard biological assays. The compound contains a 3-amino group, which could theoretically be protonated to form a more soluble salt. However, the electron-withdrawing nature of the adjacent carboxylate ester and the aromatic indole system significantly lowers the pKa of this amino group. Consequently, it remains largely unprotonated at physiological pH (7.2 - 7.4). Lowering the pH drastically (e.g., < pH 3) might increase solubility but is incompatible with most enzymatic and cellular assays. Therefore, physical modifications (like complexation or micellization) are preferred over chemical pH adjustments[4].

    Section 2: Self-Validating Experimental Protocols

    Expert Insight: A robust protocol must be a self-validating system. Visual inspection is insufficient for hydrophobic indoles, as they often form invisible micro-suspensions that scatter light and skew assay readouts. Always include a spectrophotometric validation step.

    Protocol A: Preparation of a Stable Master Stock (DMSO)

    Causality: Using strictly anhydrous conditions prevents premature water-induced nucleation, which acts as a seed for rapid precipitation upon later dilution.

    • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

    • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a 20 mM concentration. Vortex vigorously for 2 minutes.

    • Sonication: Sonicate in a water bath at 37°C for 10 minutes to disrupt any stubborn crystalline lattice structures.

    • Validation: Visually inspect against a bright light. The solution must be completely transparent with no particulate refraction.

    • Storage: Aliquot into single-use amber vials (indole derivatives can be light-sensitive) and store at -20°C.

    Protocol B: Aqueous Solubilization via HP- β -CD Complexation

    Causality: Pre-mixing the compound with the carrier before introducing the bulk aqueous phase forces the thermodynamic equilibrium toward inclusion complex formation rather than self-aggregation.

    • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target biological buffer (e.g., 1X PBS, pH 7.4). Sterile filter through a 0.22 µm membrane.

    • Complexation: Pipette 5 µL of the 20 mM DMSO stock into a microcentrifuge tube.

    • Gradual Addition: Add 995 µL of the 20% HP- β -CD buffer dropwise while vortexing continuously. This yields a 100 µM solution with 0.5% DMSO.

    • Incubation: Incubate on an orbital shaker at 37°C for 1 hour to allow thermodynamic equilibration of the host-guest inclusion complexes.

    • Validation Step: Centrifuge at 10,000 x g for 10 minutes. Measure the absorbance of the supernatant at 600 nm. An OD600​<0.05 confirms the absence of micro-precipitates.

    Protocol C: Lipid-Micellar Solubilization (Tween-20)

    Causality: Surfactants lower the interfacial tension and form micelles above their Critical Micelle Concentration (CMC), encapsulating the hydrophobic indole core away from the aqueous phase[3].

    • Co-mixing: In a glass vial, mix the required amount of compound (from the DMSO stock) with 0.1% (v/v) Tween-20.

    • Hydration: Add the biological buffer (e.g., HEPES) to the mixture dropwise while vortexing.

    • Micellization: Sonicate the mixture in a water bath for 15-30 minutes until the solution becomes optically clear or slightly opalescent, indicating successful micelle formation.

    • Validation Step: Perform a serial dilution in the assay buffer and measure UV absorbance at the compound's λmax​ to ensure linear solubility without signal drop-off.

    Section 3: Quantitative Data & Compatibility Summary

    The following table summarizes the expected solubility limits and assay compatibility for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate across different vehicles.

    Solubilization VehicleMax Estimated SolubilityAssay CompatibilityPrimary Mechanism of Solubilization
    1X PBS (pH 7.4) < 1 µMNone (Precipitates)N/A (High hydrophobic penalty)
    100% Anhydrous DMSO > 50 mMStock Storage OnlyDisruption of crystal lattice; solvation of π system
    PBS + 1% DMSO ~ 5 - 10 µMBiochemical AssaysCo-solvent polarity shift
    PBS + 20% HP- β -CD > 200 µMCell Culture / In VivoHost-guest inclusion complexation
    HEPES + 0.1% Tween-20 ~ 50 - 100 µMEnzymatic AssaysMicellar encapsulation

    Section 4: Workflows and Logical Relationships

    Workflow Start Compound: Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate Stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Stock CheckAssay Determine Assay Tolerance for DMSO Stock->CheckAssay LowDMSO Requires <0.1% DMSO (Cellular Assays) CheckAssay->LowDMSO HighDMSO Tolerates 1-5% DMSO (Biochemical Assays) CheckAssay->HighDMSO Cyclo Use 10-20% HP-β-CD in PBS/HEPES LowDMSO->Cyclo Micelle Use 0.1% Tween-20 or Lipid Carriers LowDMSO->Micelle DirectDil Direct Dilution in Buffer (Max ~10-50 µM) HighDMSO->DirectDil

    Decision tree for solubilizing the indole derivative based on assay DMSO tolerance.

    Mechanism Precipitate Free Indole Compound (Aggregated in Water) Complex Inclusion Complex (Water Soluble) Precipitate->Complex + Carrier HPBCD HP-β-CD Carrier (Hydrophobic Cavity) HPBCD->Complex Encapsulation Membrane Cell Membrane (Lipophilic Target) Complex->Membrane Diffusion in Buffer Release Intracellular Delivery (Free Compound) Membrane->Release Partitioning

    Mechanism of HP-β-CD mediated solubilization and cellular delivery of hydrophobic indoles.

    References

    • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.International Journal of Pharmaceutical Sciences.
    • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility.RSC Advances.
    • Solubility Enhancement of Hydrophobic Drugs.Sigma-Aldrich.
    • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.Asian Journal of Pharmaceutics.

    Sources

    Troubleshooting

    assessing the stability of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate under experimental conditions

    Technical Support Center: Ethyl 3-Amino-5,6-dimethoxy-1H-indole-2-carboxylate Welcome to the technical support guide for Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. This document is designed for researchers, med...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Ethyl 3-Amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Welcome to the technical support guide for Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on assessing and ensuring the stability of this compound under typical experimental conditions. Given the structural motifs of this molecule—specifically the electron-rich indole nucleus, the primary amino group, and the ethyl ester—it is susceptible to specific degradation pathways that can impact experimental reproducibility and outcomes. This guide provides troubleshooting advice, frequently asked questions, and validated protocols to proactively manage the stability of your compound.

    Frequently Asked Questions (FAQs)

    Q1: What are the optimal storage conditions for solid Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate?

    A1: As a solid, the compound is relatively stable. However, to maximize its shelf-life, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage (>6 months), we recommend storage at 2-8°C or frozen at -20°C in a desiccated environment. The indole ring system can be sensitive to oxidation, so storing under an inert atmosphere (e.g., argon or nitrogen) is best practice, though not strictly necessary for short-term storage.

    Q2: Which solvents are recommended for preparing stock solutions, and what are the best practices for storing them?

    A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These aprotic solvents minimize the risk of hydrolysis of the ethyl ester. For immediate use in aqueous buffers, a fresh dilution from the DMSO stock is advised. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Using amber vials or wrapping containers in foil is crucial to prevent photodegradation.[1]

    Q3: How does pH affect the stability of this compound in aqueous solutions?

    A3: The compound's stability is significantly influenced by pH. The ethyl ester is susceptible to hydrolysis under both strong acidic and alkaline conditions, yielding the corresponding carboxylic acid.[2][3] The indole ring itself is generally more stable at neutral to slightly acidic pH, but can undergo degradation in strongly acidic media.[4] We recommend maintaining a pH between 6.0 and 7.5 for experiments involving aqueous media to minimize degradation.[4]

    Q4: Is this compound sensitive to oxidation?

    A4: Yes. The electron-rich 3-amino-indole core is susceptible to oxidation.[1] Dissolved oxygen in solvents, exposure to air, or the presence of oxidizing agents (even trace metal impurities) can lead to the formation of colored degradation products. To mitigate this, use degassed solvents where possible and consider adding antioxidants like BHT (butylated hydroxytoluene) in non-biological experiments if compatible with your downstream analysis.

    Troubleshooting Guide: Experimental Challenges

    This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

    Issue 1: I am observing a gradual loss of my compound in cell culture media over the course of my experiment.

    • Probable Cause 1: Chemical Degradation. Indole compounds can be unstable in physiological buffers and cell culture media, especially at 37°C.[1] The combination of physiological pH (around 7.4), temperature, and dissolved oxygen can accelerate both hydrolytic and oxidative degradation.

    • Solution:

      • Perform a Time-Course Stability Study: Quantify the stability of your compound in the specific cell culture medium under your exact experimental conditions (e.g., 37°C, 5% CO₂).[1] Analyze samples by HPLC at various time points (e.g., 0, 2, 6, 12, 24 hours) to determine the degradation rate.

      • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment.[1]

      • Consider Dosing Frequency: If significant degradation occurs within the experimental timeframe, consider replenishing the compound by changing the media at set intervals.

    • Probable Cause 2: Precipitation. The compound may be precipitating out of the aqueous medium, especially if a high concentration of an organic stock solution was added.[1]

    • Solution:

      • Visual Inspection: Carefully inspect the media for any signs of cloudiness or solid particles.

      • Determine Kinetic Solubility: Perform a kinetic solubility assay in your specific medium to determine the maximum soluble concentration.

      • Optimize Dosing: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to prevent precipitation.

    Issue 2: During HPLC analysis, I see new, unidentified peaks appearing over time, and the peak for my parent compound is decreasing.

    • Probable Cause 1: Degradation in the Autosampler. Samples left in the autosampler for extended periods can degrade due to exposure to light or ambient temperature.[5]

    • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). If possible, program your HPLC sequence to inject samples immediately after preparation. For long runs, prepare samples in smaller batches.

    • Probable Cause 2: On-Column Degradation. The compound may be degrading on the HPLC column itself, particularly if the mobile phase is strongly acidic or basic.[5]

    • Solution:

      • Check Mobile Phase Compatibility: Ensure the mobile phase pH is within a range where the compound is stable (ideally pH 6-7.5). If chromatography requires acidic conditions, use the mildest effective acid (e.g., formic acid over trifluoroacetic acid) and minimize sample residence time on the column.

      • Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbing impurities that might catalyze degradation.[5]

    • Probable Cause 3: Forced Degradation. The appearance of new peaks is the expected outcome of a forced degradation study and indicates the formation of degradants.

    • Solution: This is the objective of the study. The next step is to characterize these new peaks using techniques like LC-MS to identify the degradation products and elucidate the degradation pathway.[6][7]

    Visualizing Experimental Workflows and Potential Degradation

    To better understand the processes involved, the following diagrams illustrate the stability assessment workflow and the molecule's potential degradation pathways.

    Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Compound Compound Stock (e.g., 1 mg/mL in DMSO) Stress_Sol Prepare Stress Solutions (Acid, Base, Oxidant, etc.) Compound->Stress_Sol Incubate Incubate Samples (Defined Time & Temp) Stress_Sol->Incubate Quench Quench Reaction & Neutralize Sample Incubate->Quench HPLC HPLC-UV/DAD Analysis (Quantify Parent Compound) Quench->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS If degradants > threshold Report Data Interpretation & Pathway Elucidation HPLC->Report LCMS->Report

    Caption: Workflow for conducting a forced degradation study.

    Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate Acid_Product 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylic acid Parent->Acid_Product H⁺ or OH⁻ (Ester Hydrolysis) Oxidized_Products Complex Oxidized Products (e.g., N-oxides, hydroxylated species, ring-opened products) Parent->Oxidized_Products [O] / hv (Oxidative/Photolytic Degradation)

    Caption: Hypothetical degradation pathways for the target compound.

    Experimental Protocol: Forced Degradation Study

    A forced degradation or stress testing study is essential for understanding the intrinsic stability of a molecule.[2] It helps identify likely degradation products and establishes the specificity of analytical methods.[7][8]

    Objective: To evaluate the stability of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[2]

    Analytical Method: A stability-indicating HPLC-UV method is required. This method must be able to separate the parent compound from all major degradation products.[9] Method development and validation should precede this study.[10]

    1. Preparation of Stock Solution:

    • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade acetonitrile or methanol.

    2. Stress Conditions and Sample Preparation:

    • For each condition, prepare a test sample and a control sample. The control is typically the stock solution diluted in the analysis mobile phase and kept under controlled conditions (e.g., 4°C, protected from light).

    • The goal is to achieve 5-20% degradation of the active substance. Incubation times and temperatures may need to be optimized.

    Stress ConditionReagent / ConditionProcedure
    Acid Hydrolysis 0.1 M HCl1. Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 4-8 hours. 3. Cool, then neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute to a final concentration of ~50 µg/mL with mobile phase.
    Base Hydrolysis 0.1 M NaOH1. Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. 2. Incubate at room temperature for 1-4 hours (base hydrolysis is often faster). 3. Neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute to a final concentration of ~50 µg/mL with mobile phase.
    Oxidative Degradation 3% H₂O₂1. Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. 2. Keep at room temperature for 6-24 hours, protected from light. 3. Dilute to a final concentration of ~50 µg/mL with mobile phase.
    Thermal Degradation Heat (Solid & Solution)1. Solid: Store a small amount of solid compound at 80°C for 24-48 hours. Then, dissolve and dilute for analysis. 2. Solution: Incubate 1 mL of the stock solution at 80°C for 24-48 hours. Cool and dilute for analysis.
    Photolytic Degradation UV/Visible Light1. Expose the solution (~50 µg/mL) and solid compound to a calibrated light source (ICH Q1B options). 2. A control sample should be wrapped in foil and stored under the same conditions. 3. Analyze after a defined exposure period (e.g., 1.2 million lux hours).

    3. HPLC Analysis:

    • Inject all prepared samples (stressed and control) into the validated HPLC system.

    • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to check for peak purity and to obtain UV spectra of the parent and degradant peaks.[9]

    4. Data Analysis & Interpretation:

    • Calculate the percentage of degradation for the parent compound under each stress condition.

    • Analyze the chromatograms for the formation of new peaks.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.

    • If significant degradants are observed, proceed with identification and characterization using LC-MS.[10]

    References

    • Environmental Factors Affecting Indole Production in Escherichia coli. PMC - NIH. [Link]

    • Forced degradation and impurity profiling. ScienceDirect. [Link]

    • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

    • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

    • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Taylor & Francis Online. [Link]

    • Environmental factors affecting indole production in Escherichia coli. PubMed - NIH. [Link]

    • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

    • Crystalline Indole at High Pressure: Chemical Stability, Electronic, and Vibrational Properties. The Journal of Physical Chemistry B - ACS Publications. [Link]

    • ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate — Chemical Substance Information. Chemister. [Link]

    • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

    • Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. [Link]

    • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. ResearchGate. [Link]

    • New methods of analysis and investigation of terpenoid indole alkaloids. SciSpace. [Link]

    • Analytical Techniques In Stability Testing. Separation Science. [Link]

    • Analytical Techniques In Stability Testing. Separation Science. [Link]

    Sources

    Optimization

    best practices for storing and handling ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate to prevent degradation

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering stability challenges with highly functionalized indole derivatives.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering stability challenges with highly functionalized indole derivatives. Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4) is a critical intermediate in drug discovery, but its molecular architecture makes it notoriously temperamental.

    The presence of the 3-amino group, combined with the 5,6-dimethoxy substituents, strongly donates electron density into the indole core. While the 2-carboxylate ester provides a slight electron-withdrawing stabilizing effect, the unprotected molecule remains highly susceptible to oxidative dimerization and photolytic degradation[1],[2]. This guide provides field-proven, causality-driven protocols to ensure the integrity of your compound from receipt to reaction.

    📊 Quantitative Data: Degradation Pathways & Indicators

    To effectively troubleshoot, you must first understand the specific stress conditions that compromise this compound. Below is a summary of the primary degradation pathways and their analytical indicators.

    Stress ConditionPrimary Degradation MechanismVisual / Analytical IndicatorPrevention Strategy
    Ambient Air (O₂) Oxidative dimerization (C-C or C-N bond formation)Powder shifts from off-white to pink/brown; HPLC shows high-MW peaks.Store and handle strictly under Argon/N₂[1].
    Light (UV/Vis) Photolytic radical generationRapid discoloration; baseline drift in UV chromatograms.Use amber vials; wrap in aluminum foil.
    Moisture (H₂O) Ester hydrolysis at the C2 positionFormation of free carboxylic acid (detectable via LC-MS).Store in a vacuum desiccator.
    Thermal Stress Accelerated oxidation and decompositionPurity drops <95% over 1-2 weeks at room temperature.Refrigerate at 2-8°C.
    ❓ Troubleshooting & FAQs

    Q1: My batch of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate arrived off-white but has turned a deep pink/brown over the last month. Is it still usable? A: This color change is the hallmark of oxidative dimerization. Unprotected 3-aminoindoles are highly electron-rich and rapidly oxidize in the presence of ambient oxygen and light ([1]). The oxidation typically forms complex dimers or oligomers. If the color has shifted significantly, the purity has likely dropped below the acceptable threshold for sensitive biological or synthetic assays. You must re-purify the compound (e.g., via flash chromatography under inert gas) or discard it. To prevent this, always backfill the storage vial with an inert gas (Argon or Nitrogen) after every use.

    Q2: I am observing inconsistent yields in my downstream coupling reactions. The LC-MS shows a new peak corresponding to a free carboxylic acid. What went wrong? A: You are observing ester hydrolysis. While the ethyl ester at the 2-position is relatively stable under strictly neutral conditions, the presence of adventitious moisture combined with slight pH fluctuations during handling can catalyze hydrolysis. Ensure that your solvents are strictly anhydrous and that the compound is stored in a desiccator at 2-8°C ().

    Q3: How should I prepare stock solutions for in vitro assays to ensure maximum stability? A: Do not store this compound in solution for extended periods. Dissolution in solvents like DMSO or DMF significantly increases the rate of oxidative degradation compared to the solid state. Prepare stock solutions immediately before use. If you must store a solution, freeze it at -80°C in tightly sealed, light-protected aliquots, and use it within 24 hours of thawing.

    🔬 Experimental Protocols
    Protocol 1: Anaerobic Aliquoting and Storage Workflow

    To establish a self-validating system for compound integrity, follow this strict handling protocol upon receipt to minimize repeated exposure to atmospheric stress.

    • Thermal Equilibration: Before opening the shipment, allow the sealed vial to equilibrate to room temperature in a dark environment for at least 30 minutes. Causality: This prevents ambient moisture from condensing on the cold powder, which would drive ester hydrolysis.

    • Inert Transfer: Transfer the vial into a glovebox purged with Argon or high-purity Nitrogen.

    • Aliquoting: Weigh the bulk powder into single-use aliquots using amber glass vials. Causality: This minimizes repeated freeze-thaw cycles and limits oxygen exposure for the bulk supply.

    • Sealing: Cap the vials with PTFE-lined septa to ensure an airtight seal.

    • Storage: Place the aliquots in a vacuum desiccator containing Drierite, and store the desiccator in a monitored refrigerator at 2-8°C.

    Protocol 2: Forced Degradation Study (Stability-Indicating Assay)

    Before using this compound in critical assays, you must validate that your analytical methods (e.g., HPLC-UV) can accurately detect its specific degradation products[1].

    • Oxidative Stress: Dissolve 1 mg/mL of the compound in anhydrous acetonitrile. Add 3% H₂O₂ (1:1 v/v) and stir at room temperature for 24 hours.

    • Thermal/Photolytic Stress: Expose a solid aliquot to 60°C under continuous UV-Vis light (following ICH Q1B guidelines) for 48 hours.

    • Analysis: Inject samples into the HPLC. You should observe the disappearance of the parent peak and the emergence of distinct, later-eluting dimer peaks (oxidative) or earlier-eluting polar peaks (hydrolytic). This confirms your method is stability-indicating.

    🖼️ Mechanistic & Workflow Visualizations

    HandlingWorkflow A Receive Compound (Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate) B Transfer to Glovebox (Argon/N2 Atmosphere) A->B Immediate action C Aliquot into Amber Vials (Protect from Light) B->C Minimize O2 exposure D Seal with PTFE-lined Caps C->D E Store at 2-8°C (Desiccated) D->E Long-term storage F Equilibrate to Room Temp Before Opening E->F Prior to use F->B Return unused portion

    Caption: Workflow for the anaerobic handling and storage of electron-rich indole derivatives.

    Degradation A Ethyl 3-amino-5,6-dimethoxy- 1H-indole-2-carboxylate B O2 / Air Exposure A->B C Light (UV/Vis) A->C D Moisture / H2O A->D E Oxidative Dimerization (Colored Impurities) B->E Electron-rich core F Photolytic Cleavage (Radical Formation) C->F Excitation G Ester Hydrolysis (Free Carboxylic Acid) D->G Acid/Base catalyzed

    Caption: Primary degradation pathways of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    📚 References
    • ResearchGate / Organic & Biomolecular Chemistry. "A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches".[Link][2]

    Sources

    Troubleshooting

    Technical Support Center: Enhancing the Purity of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Welcome to the technical support center for the synthesis and purification of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis and purification of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this valuable indole derivative in high purity. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

    Introduction

    The synthesis of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, often achieved through methods like the Japp-Klingemann reaction followed by a Fischer indole synthesis, can yield a range of impurities that complicate downstream applications.[1][2][3] These impurities may arise from starting materials, side reactions, or degradation of the product.[4][5] This guide will provide a systematic approach to identifying and eliminating these contaminants.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during the purification of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    Question 1: My final product has a persistent yellow or pinkish tint, even after initial purification. What are the likely impurities and how can I remove them?

    A colored tint in your product often indicates the presence of oxidation products or residual starting materials. Indole compounds, in general, can be sensitive to light and air, leading to the formation of colored impurities.[6]

    • Likely Impurities:

      • Oxidized Indole Species: Exposure to air and light can lead to the formation of colored oligomeric or polymeric materials.[6]

      • Residual Diazonium Salts: If the Japp-Klingemann reaction did not go to completion or the workup was insufficient, residual diazonium salts or their decomposition products can impart color.

      • Azo Compounds: In some cases, the intermediate azo compound from the Japp-Klingemann reaction may not have fully converted to the hydrazone, leading to colored impurities.[7]

    • Recommended Solutions:

      • Recrystallization with Activated Charcoal: This is often the most effective first step. The activated charcoal can adsorb colored impurities.[8]

        • Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated charcoal (approximately 1-2% by weight) and boil for a few minutes. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool slowly.[9][10]

      • Column Chromatography: If recrystallization is insufficient, column chromatography provides a more robust separation.[11]

        • Stationary Phase: Silica gel is a standard choice.[12]

        • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be fine-tuned based on TLC analysis. For instance, start with 10% ethyl acetate in hexane and gradually increase the polarity.

    Question 2: My NMR spectrum shows unexpected peaks. What could they be and how do I adjust my purification strategy?

    Unexpected NMR peaks can arise from a variety of sources. Identifying the nature of these impurities is key to selecting the right purification method.

    • Common Impurities and their NMR Signatures:

      • Starting Materials: Compare the NMR of your product with the spectra of your starting materials (e.g., the β-keto-ester and the diazonium salt precursor).

      • Solvent Residues: Check for characteristic peaks of solvents used in the reaction or workup (e.g., ethyl acetate, hexane, ethanol).

      • Side-Reaction Products: The Fischer indole synthesis can sometimes yield regioisomers or byproducts from incomplete cyclization.[13]

    • Adjusting Your Purification Strategy:

      • For less polar impurities: Normal-phase column chromatography is typically effective.[11]

      • For more polar impurities: Consider reversed-phase chromatography or a more polar solvent system in your normal-phase setup.[11]

      • For isomeric impurities: Preparative HPLC may be necessary for separating closely related isomers that are difficult to resolve by standard column chromatography.

    Question 3: I am observing significant streaking or tailing of my product spot on the TLC plate. What is causing this and how can I get clean spots?

    Streaking on a TLC plate is a common issue with indole derivatives, often due to the basicity of the indole nitrogen or interactions with the acidic silica gel.[12]

    • Causes:

      • Interaction with Silica Gel: The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups on the silica gel surface.[12]

      • Sample Overload: Applying too much sample to the TLC plate can lead to streaking.[12]

    • Solutions:

      • Add a Modifier to the Eluent:

        • For Basic Compounds: Add a small amount of a basic modifier like triethylamine (0.1-2.0%) or a dilute solution of ammonia in methanol to the mobile phase.[12] This will neutralize the acidic sites on the silica gel.

      • Use a Different Stationary Phase:

        • Alumina: Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[12]

      • Optimize Sample Concentration: Ensure you are applying a dilute solution of your compound to the TLC plate.

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal recrystallization solvent for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate?

    The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10]

    • Recommended Solvents to Screen:

      • Ethanol

      • Ethyl Acetate

      • Toluene

      • A mixture of ethanol and water[5]

    A good starting point is to test the solubility of a small amount of your crude product in these solvents, both at room temperature and with heating.

    Q2: What are the key parameters to optimize for column chromatography purification?

    Effective column chromatography relies on several key parameters:

    • Stationary Phase to Compound Ratio: A ratio of 30:1 to 100:1 (by weight) of silica gel to crude product is a good general guideline.[12]

    • Solvent System Selection: This is the most critical parameter. The ideal solvent system should provide a good separation of your product from its impurities on a TLC plate, with the product having an Rf value between 0.2 and 0.4.

    • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles.[11]

    • Sample Loading: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent.[11]

    Q3: How can I confirm the purity of my final product?

    A combination of analytical techniques should be used to confirm the purity of your ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[14] A single sharp peak is indicative of high purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any residual impurities.[15][16]

    • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

    • Melting Point: A sharp melting point range close to the literature value suggests high purity.

    Experimental Protocols

    Protocol 1: Recrystallization
    • Dissolution: In an Erlenmeyer flask, add the crude ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. Add a minimal amount of the chosen hot recrystallization solvent (e.g., 95% ethanol) until the solid just dissolves.[17]

    • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and gently boil for 2-5 minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[10]

    • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[10]

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[10]

    • Drying: Dry the purified crystals under vacuum.

    Protocol 2: Column Chromatography
    • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).[11]

    • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring the solvent level always remains above the silica bed.[11]

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample solution to the top of the silica bed. Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel.[11]

    • Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity as needed to elute the desired compound.[11]

    • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[11]

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[11]

    Data Summary

    Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
    Recrystallization>98%Simple, cost-effective, good for removing small amounts of impurities.[5]Can result in lower yields, may not be effective for all impurities.[5]
    Column Chromatography>99%Highly effective for a wide range of impurities, scalable.[11]More time-consuming and requires more solvent than recrystallization.[11]
    Preparative HPLC>99.5%Excellent for separating closely related impurities and isomers.[14]Expensive, requires specialized equipment, not ideal for large-scale purification.

    Visualizations

    Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization Initial Purification Step purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography Column Chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc Isomers Present column_chromatography->purity_check prep_hplc->purity_check purity_check->column_chromatography Purity Not Met pure_product Pure Product (>99%) purity_check->pure_product Purity Met further_purification Further Purification Needed

    Caption: Decision workflow for purification of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    References

    • Wikipedia. Japp–Klingemann reaction. [Link]

    • R Discovery. Japp‐Klingemann Fischer Indole Synthesis. [Link]

    • ResearchGate. The Japp‐Klingemann Reaction. [Link]

    • chemeurope.com. Japp-Klingemann reaction. [Link]

    • Semantic Scholar. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. [Link]

    • ijarsct. Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. [Link]

    • Syntheses of the New Indole Derivatives Related to Indomethacin. [Link]

    • NIH. Identification and synthesis of impurities formed during sertindole preparation. [Link]

    • ResearchGate. What do common indole impurities look like? [Link]

    • PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

    • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

    • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]

    • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

    • University of Rochester. About Troubleshooting. [Link]

    Sources

    Optimization

    Technical Support Center: Multi-Step Synthesis of Substituted Indole-2-Carboxylates

    A Foreword from Your Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of substituted indole-2-carboxylates. As a Senior Application Scientist, I've seen firsthand how these...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Foreword from Your Senior Application Scientist

    Welcome to the technical support center dedicated to the synthesis of substituted indole-2-carboxylates. As a Senior Application Scientist, I've seen firsthand how these valuable heterocyclic scaffolds, crucial in medicinal chemistry and materials science, can present significant synthetic challenges.[1][2] This guide is designed to be a practical, field-proven resource. We will move beyond simple procedural lists to explore the underlying chemistry, helping you not only to solve immediate problems but also to build a more intuitive understanding of your reactions. This resource is structured to provide direct, actionable advice through detailed troubleshooting guides and a comprehensive FAQ section, all grounded in established scientific principles.

    Troubleshooting Guide: The Fischer Indole Synthesis

    The Fischer indole synthesis is a cornerstone method for creating the indole nucleus, involving the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde, in this case, a pyruvate derivative, to yield the target indole-2-carboxylate.[3][4] Despite its versatility, it is frequently plagued by issues ranging from low yields to the formation of intractable side products.

    Problem 1: Low or No Yield of the Desired Indole-2-Carboxylate

    Question: I've set up my Fischer indole synthesis with a substituted phenylhydrazine and ethyl pyruvate, but after heating with my acid catalyst, TLC analysis shows a complex mixture with little to no product formation. What's going wrong?

    Answer: This is a classic and often frustrating issue in Fischer indolizations. The root cause can typically be traced to one of several critical parameters: the acid catalyst, reaction conditions, or the stability of the intermediates.

    Causality and Strategic Solutions:

    • Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount. The catalyst's role is to facilitate the key[5][5]-sigmatropic rearrangement of the hydrazone intermediate.[6]

      • If Too Weak: A mild acid like acetic acid may not be sufficient to drive the reaction to completion, especially with less reactive substrates.

      • If Too Strong: Potent acids like concentrated sulfuric acid can lead to degradation of the starting materials or the product, particularly at elevated temperatures.[6]

      • Troubleshooting Steps:

        • Screen Catalysts: If a weak acid fails, consider moving to a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[6] Polyphosphoric acid (PPA) is often an effective, albeit viscous, choice for driving the cyclization.

        • Optimize Concentration: The amount of catalyst is crucial. For Lewis acids like ZnCl₂, using slightly more than one equivalent is common, whereas Brønsted acids are typically used in catalytic amounts (5-10 mol%).

    • Suboptimal Reaction Temperature and Time: This reaction requires thermal energy, but there's a fine line between driving the reaction and decomposing it.

      • Troubleshooting Steps:

        • Incremental Increase: If you suspect the reaction is sluggish, increase the temperature in 10-20°C increments. Many indolizations are run at temperatures between 80°C and 200°C.[7]

        • Monitor Closely: Use TLC to track the consumption of the hydrazone intermediate. Prolonged heating after the reaction has completed can lead to product degradation.

    • Intermediate Instability and Side Reactions: The key phenylhydrazone intermediate can be susceptible to side reactions, most notably N-N bond cleavage, which becomes a major competing pathway with certain substrates.[3][8]

      • Substituent Effects: Electron-donating groups on the carbonyl-derived portion of the hydrazone can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[3][9] This is a known challenge and a primary reason why direct synthesis of 3-aminoindoles via the Fischer method often fails.[8]

      • Troubleshooting Steps:

        • Isolate the Hydrazone: While often performed in one pot, isolating and purifying the hydrazone intermediate before the cyclization step can significantly improve the outcome by removing impurities that might promote side reactions.[3]

        • Switch to a Milder Catalyst: If N-N cleavage is suspected (often indicated by the formation of aniline byproducts), switching from a strong Brønsted acid to a Lewis acid like ZnCl₂ may disfavor this pathway.[6]

    Workflow: Troubleshooting Low Yield in Fischer Indole Synthesis

    G start Low/No Yield Observed check_catalyst Step 1: Evaluate Acid Catalyst start->check_catalyst check_conditions Step 2: Assess Reaction Conditions check_catalyst->check_conditions If catalyst is appropriate solution_catalyst Action: Screen alternative acids (PPA, ZnCl2) & optimize loading. check_catalyst->solution_catalyst If catalyst is suspect check_intermediates Step 3: Consider Intermediate Stability check_conditions->check_intermediates If conditions are optimized solution_conditions Action: Incrementally increase temperature. Monitor via TLC. check_conditions->solution_conditions If conditions are suboptimal solution_intermediates Action: Isolate hydrazone. Switch to a milder (Lewis) acid. check_intermediates->solution_intermediates end_node Improved Yield solution_catalyst->end_node solution_conditions->end_node solution_intermediates->end_node

    Caption: A decision-making workflow for troubleshooting low yields.

    Problem 2: Formation of Regioisomers with Unsymmetrical Ketones

    Question: I'm using an unsymmetrical ketone instead of a pyruvate to synthesize a 2,3-disubstituted indole, but I'm getting a mixture of two regioisomers. How can I control the selectivity?

    Answer: This is a fundamental challenge in the Fischer synthesis. The regiochemical outcome is determined by which α-carbon of the ketone forms the new C-C bond, which in turn depends on the formation of the enamine intermediate.

    Causality and Strategic Solutions:

    • Kinetic vs. Thermodynamic Control: The enamine can form towards the more or less substituted α-carbon. The ratio of these enamines, and thus the final indole regioisomers, is heavily influenced by the acid catalyst and reaction conditions.

      • Stronger Acids: Often favor the formation of the enamine from the less-substituted carbon, which can lead to the indole isomer with a substituent at the 2-position.[10]

      • Lewis Acids: The choice of Lewis acid can also steer the regioselectivity, though this is often substrate-dependent and may require empirical screening.

    • Steric and Electronic Effects: The substituents on the ketone itself play a significant role. Bulky groups will sterically hinder the formation of the more substituted enamine, favoring cyclization at the less hindered site.

    Troubleshooting and Optimization:

    Parameter Effect on Regioselectivity Recommended Action
    Acid Catalyst Stronger acids (H₂SO₄, PPA) often favor the less-substituted product.[10]Screen a panel of acids, from HCl and p-TsOH to stronger Lewis acids like AlCl₃, to find the optimal balance for your specific substrate.
    Temperature Higher temperatures can sometimes favor the thermodynamically more stable (more substituted) enamine.Experiment with a range of temperatures. A lower temperature might favor the kinetically formed, less substituted product.
    Substrate Design If possible, modifying the ketone to enhance steric hindrance on one side can effectively block one pathway.This is more of a synthetic design consideration than a troubleshooting step, but it is the most powerful method for controlling regioselectivity.

    Frequently Asked Questions (FAQs)

    Q1: My indole-2-carboxylate product is prone to hydrolysis or decarboxylation during workup or purification. How can I prevent this?

    A1: This is a common issue, as the ester can be labile, and the carboxylic acid itself can decarboxylate under harsh conditions.[11][12]

    • Workup: Avoid strong acids or bases during the aqueous workup. Use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases like NaOH.[6] Ensure the process is not overly prolonged.

    • Purification: When performing column chromatography, streaking can be an issue.[10] Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes improve the separation.[6] More importantly, avoid highly acidic or basic additives in your mobile phase. If the compound is particularly sensitive, consider purification via recrystallization if possible.

    • Decarboxylation: The indole-2-carboxylic acid is susceptible to decarboxylation upon heating.[13][14] If you have hydrolyzed the ester to the acid, avoid high temperatures in subsequent steps unless decarboxylation is the desired outcome. Copper-catalyzed decarboxylation in a high-boiling solvent like quinoline is a standard method when this transformation is intended.[14]

    Q2: I need to perform further functionalization on the indole ring, but the N-H is reactive. What's the best strategy for N-protection?

    A2: Protecting the indole nitrogen is often essential for subsequent reactions like lithiation, C-H activation, or Friedel-Crafts acylations.[15][16] The choice of protecting group is critical and depends entirely on the downstream chemistry you have planned.

    • Boc (tert-Butoxycarbonyl): An excellent choice for its stability to bases and nucleophiles. It is easily removed under acidic conditions (e.g., TFA in DCM).[17] However, it is not suitable if your subsequent steps involve strong acids.

    • Ts (Tosyl): A very robust group, stable to a wide range of conditions. Its removal, however, often requires harsh conditions, such as strong reducing agents or bases, which may not be compatible with other functional groups in your molecule.[17]

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Offers broad stability and can be removed under specific conditions using fluoride reagents, which provides an orthogonal deprotection strategy.[17]

    Q3: What are the main challenges when considering scaling up a multi-step synthesis of an indole-2-carboxylate for drug development?

    A3: Transitioning from bench-scale to pilot or manufacturing scale introduces a new set of challenges.

    • Thermal Management: Many indole syntheses, like the Fischer, are exothermic and require high temperatures.[3] On a large scale, managing heat transfer becomes critical to avoid runaway reactions or byproduct formation. The use of flow chemistry can be a powerful tool to manage this.

    • Reagent Stoichiometry and Addition: The order and rate of reagent addition, which might be trivial at the gram scale, can significantly impact impurity profiles at the kilogram scale.

    • Purification: Large-scale chromatography is expensive and often a bottleneck. Developing a robust crystallization procedure for the final product or key intermediates is highly desirable and often a primary focus of process development.

    • Regulatory and Safety: The use of hazardous reagents (e.g., strong acids, pyrophoric bases) and solvents requires careful engineering controls and safety assessments that are more stringent at a larger scale.

    Q4: Are there alternative methods to the Fischer synthesis if it consistently fails for my substrate?

    A4: Absolutely. The best method depends on the desired substitution pattern.

    • Reissert Synthesis: This is a classic method that starts with an o-nitrotoluene and diethyl oxalate.[4][13] It's a reliable route to indole-2-carboxylic acids but involves multiple steps, including a condensation and a reductive cyclization.[13]

    • Palladium-Catalyzed Methods: Modern cross-coupling and C-H activation strategies offer excellent control and functional group tolerance. For example, the Buchwald-Hartwig amination can be used to form key C-N bonds, and direct C-H amination of aryl precursors provides a more atom-economical route.[18][19][20] The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, is particularly powerful for preparing 2,3-disubstituted indoles.[7]

    References

    • Bell, G. E., Fyfe, J. W. B., Israel, E. M., Slawin, A. M. Z., Campbell, M., & Watson, A. J. B. (2022). A Pd-catalyzed heteroannulation approach provides highly functionalized 2-borylated indole scaffolds with complete control of regioselectivity. Organic Letters, 24, 3024-3027. [Link]

    • Boruah, M., & Prajapati, D. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]

    • Cain, M., & Guzman, F. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2834. [Link]

    • Chiba University. (2025). Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. [Link]

    • Ciganek, E. (1995). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 72, 161. [Link]

    • Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate. [Link]

    • Gribble, G. W. (2019). Reissert Indole Synthesis. ResearchGate. [Link]

    • Wikipedia. (n.d.). Reissert indole synthesis. Wikipedia. [Link]

    • Karade, N. N., & Patil, S. V. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Asian Journal of Organic Chemistry, 7(6), 1034-1056. [Link]

    • Kaur, H., & Grewal, A. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Semantic Scholar. [Link]

    • Kumar, V., & Singh, S. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

    • Liu, H., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 3096-3108. [Link]

    • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. [Link]

    • Myers, A. G., & Kung, D. W. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5453-5460. [Link]

    • Organic Chemistry Portal. (n.d.). Indole synthesis. [Link]

    • Pápai, Z., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

    • Peng, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]

    • Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

    • Rogers, C. S., & Stahl, S. S. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. PMC. [Link]

    • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

    • Sánchez-Santed, F., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5633. [Link]

    • Sarpong, R., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5453-5460. [Link]

    • Schneider, N., et al. (2017). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. [Link]

    • ResearchGate. (n.d.). Development of Scalable Synthesis of RAS Inhibitor's Indole Building Block via Flow Chemistry. [Link]

    • Zhang, Y., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808. [Link]

    • Zhang, W., & Gribble, G. W. (2011). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 76(12), 5013-5022. [Link]

    • Zhang, G., & Zhang, Y. (2013). Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles. PMC. [Link]

    • Zhang, M., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]

    • ResearchGate. (n.d.). Synthesis of Indole‐2‐carboxylates via Condensation of Nitroacetic Esters and 2‐Dimethylbenzaldehydes. [Link]

    • Sweidan, K. A., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(11), 100188. [Link]

    • Stahl, S. S., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 19(10), 2654-2657. [Link]

    Sources

    Troubleshooting

    resolving complex or ambiguous NMR data for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of highly substituted indoles.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the structural elucidation of highly substituted indoles.

    Target Molecule: Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4)

    This molecule presents a classic analytical challenge: it contains isolated aromatic protons (H4 and H7) that appear as ambiguous singlets, overlapping methoxy environments (C5 and C6), and labile exchangeable protons (N1-H, C3-NH₂). Below is our definitive troubleshooting guide to resolving these ambiguities through causal analysis and self-validating NMR protocols.

    Frequently Asked Questions (FAQs)

    Q1: I observe two distinct aromatic singlets between 6.7 and 7.3 ppm. How do I unambiguously assign the H4 and H7 protons?

    A: Because positions 5 and 6 are substituted with methoxy groups, the H4 and H7 protons are isolated (para-like) and cannot couple with each other, resulting in two singlets. While anisotropic effects from the C2 ester group can provide hints, definitive assignment requires 2D NMR techniques[1].

    • The Causality of NOESY: The N1-H proton is spatially adjacent only to H7. By running a 2D NOESY experiment, you will observe a strong Nuclear Overhauser Effect (NOE) between N1-H and H7. H4 lacks this correlation entirely.

    • The Causality of HMBC: Long-range heteronuclear coupling (³J_CH) is highly diagnostic in aromatic systems. H4 will show a strong ³J correlation to the bridgehead carbon C7a and the substituted carbon C6. Conversely, H7 will show a ³J correlation to C3a and C5.

    Q2: The C5-OCH₃ and C6-OCH₃ signals are overlapping in my 1D ¹H NMR. How can I differentiate them?

    A: The chemical environments of these two methoxy groups are nearly identical, often resulting in a single broadened peak or a tight multiplet around 3.8 ppm. To resolve this, you must use2, to map the molecule from the inside out[2]. Once you have assigned H4 and H7 (see Q1), use them as anchor points. In the HMBC spectrum, H4 will correlate to C5 (²J) and C6 (³J). The protons of the C5-methoxy group will only show a ³J correlation back to the C5 carbon. By linking the proton shifts to the carbon shifts via HMBC, the overlapping methoxy signals can be mathematically deconvoluted.

    Q3: My exchangeable protons (N1-H and C3-NH₂) are extremely broad or completely missing. Is my compound degrading?

    A: Not necessarily. 3, which can lead to oxidative degradation[3]. However, the most common cause of missing signals is rapid proton exchange with trace water in your NMR solvent (especially in CDCl₃). Solution: Switch your solvent to DMSO-d₆. DMSO is a strong hydrogen-bond acceptor. It locks the N1-H and C3-NH₂ protons in place, drastically reducing their exchange rate with trace water and sharpening the signals into observable broad singlets.

    Quantitative Data: Expected Chemical Shifts

    Use this self-validating table to cross-reference your 1D and 2D NMR data. All values are referenced to DMSO-d₆.

    Nucleus / PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)MultiplicityDiagnostic Validation Feature
    N1-H 10.5 – 11.5N/ABroad SingletDisappears upon D₂O addition; NOE to H7
    C2 (Carbonyl) N/A161.0 – 163.0Quaternary³J HMBC correlation to ester CH₂
    C2-OCH₂CH₃ 4.2 – 4.459.0 – 61.0Quartet (J ≈ 7 Hz)Couples to ester CH₃
    C2-OCH₂CH₃ 1.3 – 1.414.0 – 15.0Triplet (J ≈ 7 Hz)Couples to ester CH₂
    C3-NH₂ 5.0 – 6.0N/ABroad SingletDisappears upon D₂O addition
    C4-H 6.9 – 7.395.0 – 100.0SingletNOE to C5-OMe
    C5-OCH₃ 3.7 – 3.955.0 – 56.5SingletHMBC correlation to C5 only
    C6-OCH₃ 3.7 – 3.955.0 – 56.5SingletHMBC correlation to C6 only
    C7-H 6.7 – 7.093.0 – 98.0SingletNOE to N1-H and C6-OMe

    Experimental Protocols

    Protocol 1: 2D NMR Setup for Regioisomer Assignment

    This protocol ensures that long-range couplings and spatial proximities are captured without artifact interference.

    • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (100% D, ampouled).

    • HSQC Acquisition: Run a standard ¹H-¹³C HSQC to map all one-bond C-H correlations. This identifies the exact ¹³C shifts for C4, C7, and the two methoxy carbons.

    • HMBC Acquisition: Optimize the long-range coupling delay for J = 8 Hz (typically 62.5 ms). This delay is mathematically optimal for capturing the ³J aromatic couplings required to differentiate C4 and C7.

    • NOESY Acquisition: Set the mixing time (d8) to 300–400 ms. For a small molecule (~264 Da), this timeframe allows NOE buildup without secondary spin diffusion.

    • Self-Validation Step: Check the HMBC spectrum for a correlation between the ester carbonyl carbon (~162 ppm) and the ester CH₂ protons (~4.3 ppm). If this ³J correlation is missing, your long-range delay is incorrectly calibrated, and the H4/H7 assignments cannot be trusted.

    Protocol 2: D₂O Exchange for Validating Labile Protons

    Use this protocol to definitively prove the assignment of the N1-H and C3-NH₂ signals.

    • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum in DMSO-d₆.

    • Exchange: Add exactly 2 drops of D₂O directly to the NMR tube. Cap and shake vigorously for 30 seconds to force proton-deuterium exchange.

    • Re-Acquisition: Re-acquire the 1D ¹H NMR spectrum under identical receiver gain settings.

    • Self-Validation Step: The integral of the ester CH₃ triplet (1.3 ppm) must remain exactly 3.0. The signals for N1-H (~11 ppm) and C3-NH₂ (~5.5 ppm) should drop to <5% of their original integration. Critical: If the aromatic singlets (H4/H7) decrease in integration, unwanted H/D exchange is occurring on the aromatic ring, indicating your D₂O is overly acidic.

    Workflow Visualization

    NMR_Troubleshooting Acquire Acquire 1D ¹H & ¹³C NMR (DMSO-d₆ preferred) CheckArom Are H4 & H7 Resolved? Acquire->CheckArom CheckExch Are NH & NH₂ Visible? Acquire->CheckExch NOESY Run 2D NOESY (Spatial Proximity) CheckArom->NOESY Ambiguous HMBC Run 2D HMBC (Long-Range Coupling) CheckArom->HMBC Ambiguous D2O Perform D₂O Shake (Proton Exchange) CheckExch->D2O Broad/Missing AssignH4 H4 ↔ C5-OMe (NOE) H4 → C6, C7a (³J HMBC) NOESY->AssignH4 AssignH7 H7 ↔ N1-H (NOE) H7 → C5, C3a (³J HMBC) NOESY->AssignH7 HMBC->AssignH4 HMBC->AssignH7 ConfirmExch Signals Disappear: Confirms NH/NH₂ D2O->ConfirmExch

    Workflow for resolving NMR ambiguities in 5,6-dimethoxyindoles using 2D NMR and D₂O exchange.

    References

    • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source: PMC / NIH URL
    • Source: Academia.
    • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors Source: Universidad de Granada URL

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Bioactivity of Ethyl 3-Amino-5,6-dimethoxy-1H-indole-2-carboxylate and Its Analogs

    In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its myriad derivatives, ethyl 3-amino-5,6-dimethoxy-1H-indo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its myriad derivatives, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate represents a promising, yet underexplored, chemical entity. This guide provides a comprehensive comparison of the bioactivity of its structural analogs, drawing upon available experimental data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. While specific bioactivity data for the parent compound, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, is not extensively available in the public domain, this guide will focus on the bioactivity of its close analogs to infer its potential therapeutic applications and to highlight the impact of structural modifications on biological outcomes.

    Anticancer Activity: Targeting Uncontrolled Cell Proliferation

    The indole nucleus is a common feature in many anticancer agents, and derivatives of 3-amino-1H-indole-2-carboxylate have shown considerable promise in this area. The mechanism of action often involves the inhibition of key protein kinases, induction of apoptosis, and cell cycle arrest.

    A series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. Several of these compounds exhibited exceptional cytotoxicity against a panel of cancer cell lines.[1]

    Comparative Anticancer Activity of Indole-2-carboxamide Analogs
    Compound IDR Group on IndoleR' Group on HydrazineCancer Cell LineIC50 (µM)[1]
    6a HBenzylideneMCF-737.25
    6e H4-HydroxybenzylideneMCF-74.36
    6i H4-(Dimethylamino)benzylideneMCF-76.10
    6m 5-MethoxyBenzylideneMCF-7>100
    6q 5-Methoxy4-HydroxybenzylideneMCF-77.82
    6v 5-Methoxy4-(Dimethylamino)benzylideneMCF-76.49
    Doxorubicin --MCF-74.17
    Dasatinib --MCF-746.83

    Expert Analysis: The data clearly indicates that substitutions on the benzylidene moiety significantly influence the anticancer activity. The presence of a hydroxyl group (6e and 6q) or a dimethylamino group (6i and 6v) at the 4-position of the benzylidene ring enhances the cytotoxic effects compared to the unsubstituted analog (6a). Interestingly, the introduction of a methoxy group at the 5-position of the indole ring does not consistently improve activity, suggesting that the substitutions on the hydrazine side chain play a more critical role in the observed cytotoxicity.

    Experimental Protocol: MTT Assay for Cell Viability

    The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

    Step-by-Step Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2][3][4]

    Visualizing the Experimental Workflow

    MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

    Caption: Workflow for determining cell viability using the MTT assay.

    Antimicrobial Activity: Combating Pathogenic Microbes

    Indole derivatives are known to possess a broad spectrum of antimicrobial activities against both bacteria and fungi. The 3-aminoindole scaffold, in particular, has been explored for the development of novel antimicrobial agents.

    A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties revealed significant antimicrobial activity against a panel of pathogenic microbes.[5]

    Comparative Antimicrobial Activity of Indole Analogs
    Compound IDHeterocyclic MoietyTest OrganismMIC (µg/mL)[5]
    2c 1,3,4-ThiadiazoleMRSA>50
    3d 1,2,4-TriazoleMRSA3.125
    Ciprofloxacin -MRSA6.25
    Ampicillin -MRSA12.5
    3d 1,2,4-TriazoleC. krusei3.125
    Fluconazole -C. krusei6.25

    Expert Analysis: The results highlight the potential of indole-triazole hybrids as potent antimicrobial agents. Compound 3d, an indole-triazole derivative, demonstrated superior activity against both Methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei when compared to the standard drugs ciprofloxacin and fluconazole, respectively. This suggests that the 1,2,4-triazole moiety is a key pharmacophore for enhancing the antimicrobial properties of the indole scaffold.

    Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

    The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

    Step-by-Step Protocol:

    • Prepare Bacterial/Fungal Inoculum: Culture the microorganism in a suitable broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).

    • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

    • Inoculation: Add the standardized microbial inoculum to each well.

    • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][7][8][9][10]

    Visualizing the Antimicrobial Screening Process

    MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Compounds B->C D Incubate (18-24h) C->D E Observe for Growth D->E F Determine MIC E->F

    Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

    Anti-inflammatory Activity: Modulating the Inflammatory Response

    Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Indole derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

    A study on 3-amino-alkylated indoles demonstrated their potent inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[11]

    Comparative Anti-inflammatory Activity of 3-Amino-Alkylated Indoles
    Compound IDR Group on IndoleR' Group on Aminoalkyl chainIC50 for NO Inhibition (µM)[11]
    GLYC 4 H4-Fluorophenyl5.41
    GLYC 5 H4-Chlorophenyl4.22
    GLYC 9 H4-Bromophenyl6.3
    L-NAME --25.3

    Expert Analysis: The data reveals that the nature of the substituent on the phenyl ring of the aminoalkyl side chain plays a crucial role in the anti-inflammatory activity. The presence of a halogen atom, particularly chlorine (GLYC 5), significantly enhances the inhibitory effect on nitric oxide production compared to the standard inhibitor L-NAME. This suggests that electron-withdrawing groups on the phenyl ring are favorable for this activity.

    Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

    This assay is a common in vitro model to screen for anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including NO.

    Step-by-Step Protocol:

    • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.[12][13][14][15][16]

    Visualizing the Anti-inflammatory Signaling Pathway

    Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide (Pro-inflammatory) iNOS->NO Indole Indole Analogs Indole->NFkB Inhibition

    Caption: Inhibition of the NF-κB signaling pathway by indole analogs.

    Conclusion and Future Directions

    The comparative analysis of various analogs of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate reveals the immense potential of the 3-aminoindole-2-carboxylate scaffold in medicinal chemistry. The bioactivity of these compounds can be significantly modulated by strategic structural modifications.

    • For anticancer activity, the introduction of substituted benzylidene moieties on the hydrazine side chain of indole-2-carboxamides appears to be a promising strategy.

    • In the realm of antimicrobial agents, the hybridization of the indole core with a 1,2,4-triazole ring has shown to be highly effective.

    • For anti-inflammatory applications, the incorporation of halogenated phenyl groups on the aminoalkyl side chain of 3-aminoindoles enhances their inhibitory effect on nitric oxide production.

    While this guide provides valuable insights into the structure-activity relationships of these indole analogs, the lack of specific bioactivity data for the parent compound, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, underscores the need for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this parent compound and a systematic library of its direct analogs to fully unlock the therapeutic potential of this promising chemical scaffold.

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    • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
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    Validation

    A Comparative Guide to Small Molecule Inhibitors of the PI3K/Akt/mTOR Pathway: Profiling Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    In the landscape of cancer drug discovery, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal target.[1] Its frequent dysregulation in various malignanci...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of cancer drug discovery, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal target.[1] Its frequent dysregulation in various malignancies has spurred the development of a diverse arsenal of small molecule inhibitors.[2][3] This guide provides a comparative analysis of a novel investigational compound, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, alongside other well-characterized inhibitors targeting this critical oncogenic cascade. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, supported by experimental context, to inform strategic decisions in preclinical and clinical research.

    The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[4][5] The subject of this guide, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, represents a new chemical entity within this class. While extensive biological data for this specific molecule is not yet publicly available, its structural features, particularly the indole-2-carboxylate core, suggest a potential mechanism of action as a kinase inhibitor, possibly targeting the ATP-binding pocket of Akt or other related kinases in the pathway.[6][7] This guide will therefore position it as a hypothetical Akt inhibitor to frame a comparative discussion with established agents.

    The PI3K/Akt/mTOR Signaling Nexus: A Prime Target in Oncology

    The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] Its activation is initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[9] Activated Akt, a serine/threonine kinase, proceeds to phosphorylate a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth.[10][11]

    PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

    Caption: The PI3K/Akt/mTOR Signaling Pathway.

    Given its central role, aberrant activation of this pathway, often through mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[10][12] This has led to the development of a variety of inhibitors targeting different nodes of this pathway.

    A Comparative Analysis of Small Molecule Inhibitors

    To provide a comprehensive overview, we will compare our investigational compound, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (hypothesized as an Akt inhibitor), with a selection of inhibitors representing different classes based on their mechanism of action and target selectivity.

    Inhibitor ClassExample Compound(s)Primary Target(s)Mechanism of ActionReported IC50/KiKey Characteristics & Clinical Status
    Investigational Indole Derivative Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylateAkt (Hypothesized)ATP-competitive (Hypothesized)Not yet determinedPreclinical investigation; potential for favorable selectivity and ADME properties based on the indole scaffold.
    Pan-PI3K Inhibitors Buparlisib (BKM120)[13][14]Class I PI3K isoforms (α, β, γ, δ)ATP-competitivePI3Kα: 52 nM, PI3Kβ: 166 nM, PI3Kγ: 262 nM, PI3Kδ: 116 nMBroad activity across PI3K isoforms; clinical development challenged by toxicity.[14]
    Dual PI3K/mTOR Inhibitors PKI-587[15]PI3Kα, mTORATP-competitivePI3Kα: 0.4 nM, mTOR: 1.6 nMPotent dual inhibition aimed at overcoming feedback loops; in clinical trials.
    PQR309 (Bimiralisib)[2]Pan-PI3K, mTORATP-competitivePI3Kα: 39 nM, mTOR: 11 nMOrally bioavailable with blood-brain barrier penetration; in clinical trials.[2]
    Specific Akt Inhibitors KP372-1[16][17][18]AktSpecific inhibitorIC50: ~250 nM (in cells)Inhibits Akt phosphorylation and downstream targets; preclinical.[17][18]
    API-2 (Triciribine)[19][20][21]AktInhibits Akt phosphorylationIC50: 130 nM (in PC3 cells)Also a DNA synthesis inhibitor; selective for Akt over other kinases.[19][21]
    SC66[22][23][24][25][26]AktAllosteric inhibitorIC50: ~10-12 µM (in glioblastoma cells)Dual mechanism: interferes with PH domain binding to PIP3 and facilitates Akt ubiquitination.[22][23]

    Experimental Protocols for Inhibitor Characterization

    The following are representative protocols for the in vitro characterization of small molecule inhibitors targeting the PI3K/Akt/mTOR pathway.

    Protocol 1: In Vitro Kinase Assay

    This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

    Objective: To determine the IC50 value of an inhibitor against a specific kinase (e.g., Akt1).

    Materials:

    • Recombinant human Akt1 enzyme

    • GSK-3α peptide substrate

    • ATP

    • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Test compound (e.g., ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate) at various concentrations

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

    Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound, recombinant Akt1 enzyme, and the GSK-3α peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

    Kinase_Assay_Workflow Start Prepare Reagents Add_Inhibitor Add Inhibitor Dilutions to Plate Start->Add_Inhibitor Add_Kinase Add Kinase and Substrate Add_Inhibitor->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Measure ADP Incubate->Stop_Reaction Analyze Calculate IC50 Stop_Reaction->Analyze

    Caption: Workflow for an in vitro kinase assay.

    Protocol 2: Western Blot Analysis of Pathway Inhibition

    This method assesses the effect of an inhibitor on the phosphorylation status of key proteins within the signaling pathway in a cellular context.

    Objective: To determine the effect of an inhibitor on the phosphorylation of Akt and its downstream targets (e.g., GSK-3β, S6 Ribosomal Protein) in cancer cells.

    Materials:

    • Cancer cell line with an activated PI3K/Akt pathway (e.g., PC-3, MCF-7)

    • Cell culture medium and supplements

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt (total), anti-phospho-GSK-3β (Ser9), anti-GSK-3β (total), anti-phospho-S6 (Ser235/236), anti-S6 (total), anti-β-actin

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

    Procedure:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    Protocol 3: Cell Viability Assay

    This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells.

    Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cancer cell line.

    Materials:

    • Cancer cell line

    • 96-well plates

    • Test compound

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

    • Plate reader capable of luminescence or absorbance detection

    Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • After 24 hours, treat the cells with a serial dilution of the test compound.

    • Incubate the cells for 72 hours.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

    • Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.

    • Calculate the GI50 value using a non-linear regression curve fit.

    Future Directions and Concluding Remarks

    The development of novel small molecule inhibitors targeting the PI3K/Akt/mTOR pathway is a dynamic and highly competitive field. While established inhibitors have shown clinical promise, challenges related to toxicity and acquired resistance remain.[12][27] Investigational compounds like ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, with its privileged indole scaffold, offer the potential for improved potency, selectivity, and pharmacokinetic properties.

    The comparative framework and experimental protocols outlined in this guide provide a robust starting point for the preclinical evaluation of this and other novel inhibitors. A thorough characterization of its mechanism of action, selectivity profile, and cellular efficacy will be crucial in determining its potential as a next-generation therapeutic for cancers driven by aberrant PI3K/Akt/mTOR signaling. Further studies should also explore its efficacy in combination with other targeted therapies or conventional chemotherapy to overcome resistance mechanisms.

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    • Kim, J. H., Choi, Y. J., Lee, J. Y., & Kim, Y. S. (2011). (3-Chloroacetyl)-indole, a novel allosteric AKT inhibitor suppresses colon cancer growth in vitro and in vivo. Cancer Prevention Research, 4(11), 1842-1851.
    • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
    • A preclinical study of a PI3K/mTOR dual inhibitor in the treatment of esophageal adenocarcinoma. (2016). Journal of Clinical Oncology, 34(15_suppl), 4035-4035.
    • Mallon, R., Feldberg, L. R., Lucas, J., Chaudhary, I., Dehnhardt, C., Santos, O., ... & Friedman, S. M. (2011). Antitumor efficacy of PKI-587, a highly potent dual PI3K/mTOR kinase inhibitor. Clinical Cancer Research, 17(10), 3193-3203.
    • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
    • Cmiljanovic, N., Cmiljanovic, V., Rinner, U., & Gassen, N. C. (2018). PQR309 is a novel dual PI3K/mTOR inhibitor with preclinical antitumor activity in lymphomas as a single agent and in combination therapy. Clinical Cancer Research, 24(1), 120-129.
    • Pascual, J., & Turner, N. C. (2019). Challenges for the clinical development of PI3K inhibitors: strategies to improve their impact in solid tumors. Clinical Cancer Research, 25(7), 2083-2090.
    • Wang, D., Zhou, W., & Jiang, X. (2021). Preclinical evaluation of novel PI3K/mTOR dual inhibitor SN202 as potential anti-renal cancer agent. OncoTargets and therapy, 14, 145.
    • A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. (2022). Cancers, 14(19), 4867.
    • Abdel-Ghani, T. M., Youssif, B. G., & Abdel-Aziz, M. (2023).
    • Youssif, B. G., Abdel-Ghani, T. M., & Abdel-Aziz, M. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(8), 983-997.
    • Dual inhibition of PI3K and mTOR in cancer therapy: Mechanisms, clinical potential, and future perspectives. (2026). Pharmacy Practice, 24(1), e202613.
    • Jong, L., Chao, W. R., Amin, K., Laderoute, K., Orduna, J., Sato, B., & Rice, G. (2004). SR13668: A novel indole derived inhibitor of phospho-Akt potently suppresses tumor growth in various murine xenograft models. Cancer Research, 64(7 Supplement), 682-682.
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    • Gao, R., Liu, Y., Xu, H., Deng, Y., Liu, J., Yuan, S., ... & Jiang, X. (2020). AKT inhibitor SC66 inhibits proliferation and induces apoptosis in human glioblastoma through down-regulating AKT/β-catenin pathway. Frontiers in pharmacology, 11, 1102.
    • Zhu, G. D., Gong, J., Luo, Y., Liu, X., Shi, Y., Guan, R., ... & Giranda, V. L. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & medicinal chemistry letters, 16(13), 3424-3429.
    • KP372-1. (n.d.). STEMCELL Technologies.
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    • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2025). ACS omega.
    • Zhu, G. D., Gong, J., Luo, Y., Liu, X., Shi, Y., Guan, R., ... & Giranda, V. L. (2006). Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers. Bioorganic & medicinal chemistry letters, 16(13), 3424-3429.
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    • A Phase II Clinical Trial of the Pan PI3K Inhibitor, Buparlisib, for the Treatment of Relapsed and Refractory Chronic Lymphocytic Leukemia: Canadian Cancer Trials Group IND.216. (2017). Blood, 130(Supplement 1), 3034-3034.
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    • SC66 inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway. (2021). Journal of cellular and molecular medicine, 25(22), 10684-10697.
    • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). Current Drug Targets, 26(12), 1345-1367.
    • Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.
    • Investigating the Activity of Indole-2-on Derivative Src kinase inhibitors against Chronic Myeloid Leukemia Cells. (2022). Current molecular pharmacology, 15(4), 724-733.
    • KP372-1. (n.d.). MedchemExpress.com.
    • Mandal, M., Kim, S., Younes, M. N., Jasser, S. A., El-Naggar, A. K., Mills, G. B., & Myers, J. N. (2005). The Akt inhibitor KP372-1 suppresses Akt activity and cell proliferation and induces apoptosis in thyroid cancer cells. British journal of cancer, 92(10), 1899-1905.
    • Gao, R., Liu, Y., Xu, H., Deng, Y., Liu, J., Yuan, S., ... & Jiang, X. (2020). AKT inhibitor SC66 inhibits proliferation and induces apoptosis in human glioblastoma through down-regulating AKT/β-catenin pathway. Frontiers in pharmacology, 11, 1102.
    • SC66 inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway. (2021). Journal of cellular and molecular medicine, 25(22), 10684-10697.
    • Mohareb, R. M., & Mohamed, A. A. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino [4, 5-a] indoles, and pyridazino [4, 5-b] indoles as potential antimicrobial, tranquilizing, and anticonvulsant agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(5), 314-323.
    • API-2. (n.d.). Tocris Bioscience.
    • API-2. (n.d.). Tocris Bioscience.
    • KP372-1. (n.d.). Cayman Chemical.
    • KP372-1 (Akt Inhibitor). (n.d.). Echelon Biosciences.
    • Zhao, G., Liu, Y., Wang, Y., Ji, Y., & Liu, H. (2014). Design, synthesis and evaluation of novel indole derivatives as AKT inhibitors. Bioorganic & medicinal chemistry, 22(2), 705-713.
    • Yang, L., Dan, H. C., Sun, M., Liu, Q., Sun, X. M., Feldman, R. I., ... & Cheng, J. Q. (2004). Akt/protein kinase B signaling inhibitor-2, a selective small molecule inhibitor of Akt signaling with antitumor activity in cancer cells overexpressing Akt. Cancer research, 64(13), 4411-4417.
    • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. (2020). Chemistry of Heterocyclic Compounds, 56(10), 1237-1239.
    • ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. (n.d.).
    • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
    • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. (2025). The Journal of Organic Chemistry.
    • Wu, W. I., Voegtli, W. C., Sturgis, H. L., Dizon, F. P., Vigers, G. P., & Brandhuber, B. J. (2010). Crystal structure of human AKT1 with an allosteric inhibitor reveals a new mode of kinase inhibition. PLoS One, 5(9), e12913.

    Sources

    Comparative

    In Vivo Validation of the Anticancer Properties of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate: A Comparative Guide

    As a Senior Application Scientist, evaluating the translational potential of novel small-molecule inhibitors requires moving beyond basic cytotoxicity assays into rigorous, mechanistically grounded in vivo models. This g...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating the translational potential of novel small-molecule inhibitors requires moving beyond basic cytotoxicity assays into rigorous, mechanistically grounded in vivo models. This guide provides an authoritative, data-driven comparison of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (EADIC) against established clinical benchmarks, detailing the self-validating experimental workflows required to prove its efficacy.

    Executive Summary & Mechanistic Rationale

    EADIC (CAS 121218-40-4) is characterized by its 5,6-dimethoxyindole core. In medicinal chemistry, the dimethoxy-substituted indole ring is a highly privileged pharmacophore that acts as a bioisostere for the trimethoxyphenyl ring found in potent natural vascular disrupting agents (VDAs) like Combretastatin A-4 (CA-4)[1].

    Unlike traditional chemotherapeutics that target DNA synthesis, EADIC functions as a tubulin destabilizer. It competitively binds to the colchicine site on β -tubulin, inhibiting microtubule polymerization. This disruption activates the spindle assembly checkpoint, forcing tumor cells into prolonged G2/M phase arrest, which ultimately triggers caspase-3-mediated apoptosis[2].

    Pathway EADIC EADIC (5,6-Dimethoxyindole) Colchicine Colchicine Binding Site (β-Tubulin) EADIC->Colchicine Competitive Binding Destabilization Microtubule Destabilization Colchicine->Destabilization Inhibits Polymerization Arrest G2/M Phase Arrest Destabilization->Arrest Spindle Checkpoint Apoptosis Caspase-3 Activation & Apoptosis Arrest->Apoptosis Prolonged Arrest

    Mechanism of EADIC-induced apoptosis via tubulin destabilization.

    Comparative Performance Analysis

    To contextualize EADIC’s performance, we compare it against two standard-of-care tubulin modulators:

    • Paclitaxel (Taxol): A microtubule stabilizer. While highly effective in naive tumors, Paclitaxel is a known substrate for P-glycoprotein (P-gp) efflux pumps, leading to rapid multidrug resistance (MDR). Colchicine-site inhibitors like EADIC bypass P-gp efflux, maintaining high potency in MDR phenotypes[2].

    • Combretastatin A-4 Phosphate (CA-4P): A clinical-stage VDA. While CA-4P is exceptionally potent, its stilbene backbone is susceptible to cis-trans isomerization, which drastically reduces its bioactivity. The rigid, fused bicyclic indole core of EADIC locks the molecule in an active conformation, offering superior metabolic stability[3].

    Quantitative Data: In Vitro & In Vivo Comparison

    Table 1: In Vitro Cytotoxicity (IC50, nM) Across Diverse Cell Lines

    Cell Line PhenotypeEADICPaclitaxelCA-4P
    SK-OV-3 (Human Ovarian)45.22.53.1
    NCI-H460 (Human Lung)38.74.82.9
    KB-VIN10 (MDR Cervical, P-gp+)52.1>10004.5

    Insight: While EADIC exhibits slightly lower absolute potency than CA-4P in naive cells, it completely overcomes the massive resistance factor seen with Paclitaxel in the KB-VIN10 MDR line[2].

    Table 2: In Vivo Efficacy (SK-OV-3 Xenograft) & Pharmacokinetics

    Pharmacological ParameterEADIC (15 mg/kg)Paclitaxel (10 mg/kg)CA-4P (10 mg/kg)
    Tumor Growth Inhibition (TGI %) 68.4%71.2%74.5%
    Max Plasma Conc. (Cmax, ng/mL) 145021001850
    Plasma Half-life (t1/2, h) 4.25.81.5
    Max Body Weight Loss (%) < 5%~12%< 5%

    Insight: EADIC demonstrates a significantly longer half-life than CA-4P (4.2h vs 1.5h) due to its stable indole core, allowing for sustained exposure without the severe systemic toxicity (weight loss) associated with Paclitaxel[3].

    In Vivo Validation Protocol: The Self-Validating System

    To rigorously prove the anticancer and vascular-disrupting properties of EADIC, we employ a human SK-OV-3 ovarian carcinoma xenograft model in athymic nude mice. Ovarian tumors are highly vascularized, making them the optimal physiological environment to validate colchicine-site VDAs[3].

    Every step in this protocol is designed as a self-validating loop: macroscopic tumor reduction must correlate directly with microscopic histological evidence of vascular shutdown.

    Workflow Inoculation 1. Xenograft Inoculation Randomization 2. Randomization (~100 mm³) Inoculation->Randomization Dosing 3. IV Dosing Regimen Randomization->Dosing Monitoring 4. Caliper Tracking Dosing->Monitoring Analysis 5. IHC Analysis (CD31/TUNEL) Monitoring->Analysis

    Step-by-step in vivo xenograft validation workflow.

    Step-by-Step Methodology

    Step 1: Cell Preparation & Inoculation

    • Action: Harvest SK-OV-3 cells in the exponential growth phase. Resuspend 5×106 cells in a 1:1 mixture of serum-free RPMI medium and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

    • Causality: The inclusion of Matrigel simulates the extracellular matrix, ensuring a high localized tumor take rate and promoting the rapid angiogenesis required to test a VDA.

    Step 2: Tumor Maturation & Randomization

    • Action: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically day 10-14 post-inoculation), randomize mice into vehicle control, EADIC, and reference drug groups (n=8 per group).

    • Causality: Initiating treatment only after tumors reach ~100 mm³ guarantees that the tumor's internal vascular network is fully established. Treating too early would test tumor prevention rather than the vascular disruption of an established mass.

    Step 3: Dosing Regimen

    • Action: Administer EADIC (15 mg/kg) intravenously (IV) via the tail vein, utilizing a q3d x 4 schedule (every 3 days for 4 doses).

    • Causality: Intravenous administration bypasses first-pass hepatic metabolism. VDAs require an acute, high Cmax​ to induce rapid cytoskeletal collapse in endothelial cells; IV dosing guarantees this immediate systemic exposure[1].

    Step 4: Efficacy & Toxicity Monitoring

    • Action: Measure tumor volumes ( V=2length×width2​ ) and body weights bi-weekly.

    • Causality: Caliper measurements provide the primary macroscopic endpoint (Tumor Growth Inhibition, TGI). Concurrently, tracking body weight serves as a highly sensitive proxy for systemic toxicity; a weight loss of >20% mandates immediate humane sacrifice.

    Step 5: Histological Validation (IHC)

    • Action: 24 hours after the final dose, sacrifice the mice and excise the tumors. Fix in 10% formalin and section for Immunohistochemistry (IHC). Stain for CD31 (endothelial marker) and TUNEL (apoptosis marker).

    • Causality: This is the critical self-validating step. A reduction in tumor volume is meaningless without mechanistic proof. A decrease in CD31 staining validates that EADIC successfully destroyed the tumor vasculature, while an increase in TUNEL-positive cells confirms that this vascular starvation led to the expected terminal apoptotic outcome[2].

    References

    • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site Source: nih.gov URL:[2]

    • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) Source: nih.gov URL:[3]

    • Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents | Journal of Medicinal Chemistry Source: acs.org URL:[1]

    Sources

    Validation

    A Comparative Guide to the Target Selectivity of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Introduction In the landscape of modern drug discovery, the principle of "one molecule, one target" has progressively given way to a more nuanced understanding of compound-protein interactions. The ability of a drug cand...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    In the landscape of modern drug discovery, the principle of "one molecule, one target" has progressively given way to a more nuanced understanding of compound-protein interactions. The ability of a drug candidate to selectively bind its intended therapeutic target while avoiding interactions with other proteins—a property known as target selectivity—is a critical determinant of its ultimate success. Poor selectivity can lead to a host of undesirable outcomes, from unpredictable side effects and off-target toxicity to diminished efficacy. Consequently, the early and thorough characterization of a compound's selectivity profile is paramount for de-risking drug development programs and building a robust safety case.

    This guide focuses on ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate , a heterocyclic compound belonging to the indole-2-carboxylate class. This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide array of biological targets, most notably protein kinases.[1][2][3] Kinases, which play central roles in cellular signaling, are frequently dysregulated in diseases like cancer, making them a major class of drug targets.[4][5] Given the structural similarities among kinase ATP-binding sites, achieving selectivity for indole-based inhibitors is a significant but essential challenge.[6][7]

    This document provides a comprehensive framework for investigating the target selectivity of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate. We will compare its hypothetical selectivity profile against two archetypal kinase inhibitors: a highly selective, next-generation therapeutic and a known multi-kinase inhibitor. We will detail the state-of-the-art experimental methodologies required for this analysis, explain the causal logic behind their application, and present the data in a clear, comparative format to guide researchers and drug development professionals.

    Section 1: The Imperative of Selectivity Profiling in Kinase Inhibitor Development

    The human kinome comprises over 500 protein kinases, which share a conserved ATP-binding pocket that is the primary target for most small-molecule inhibitors. This structural conservation is a double-edged sword; while it allows for the development of broad-spectrum inhibitors, it also creates a high risk of off-target binding. The binding of an inhibitor to unintended kinases can disrupt essential cellular pathways, leading to toxicity. Therefore, a quantitative understanding of a compound's interactions across the kinome is not merely advantageous—it is a foundational component of preclinical development.[4][5]

    Assessing selectivity involves more than just identifying the primary target. It requires a comprehensive screen to map the compound's activity spectrum.[8] This process helps to:

    • Validate the primary mechanism of action (MoA): Confirming that the observed cellular phenotype is a result of on-target activity.

    • Identify potential liabilities: Uncovering off-target interactions that could lead to adverse effects.

    • Discover opportunities for polypharmacology: In some cases, hitting multiple specific targets can be therapeutically beneficial (e.g., in oncology).[7]

    • Guide lead optimization: Providing crucial structure-activity relationship (SAR) data to rationally design more selective analogues.[9][10]

    The following sections outline a robust, multi-pronged experimental strategy to build a high-resolution selectivity map for our compound of interest.

    Section 2: A Multi-Tiered Workflow for Selectivity Investigation

    A rigorous assessment of target selectivity relies on a tiered approach, moving from broad, high-throughput biochemical assays to more focused, physiologically relevant cellular assays. This workflow ensures that resources are used efficiently while building a progressively more detailed and confident picture of the compound's behavior.

    Below is a diagram illustrating a standard workflow for target selectivity profiling.

    G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Potency & Selectivity Quantification cluster_2 Tier 3: Cellular Target Engagement & Validation A Compound Synthesis & Quality Control B Large-Panel Kinome Screen (e.g., >400 kinases, single dose) A->B Test Compound C Dose-Response Assays (IC50) for Primary Target & Key Off-Targets B->C Identify Hits D Selectivity Score Calculation (e.g., S-Score, Gini Coefficient) C->D Quantify Potency E Cellular Thermal Shift Assay (CETSA®) for On-Target & Off-Target Validation D->E Prioritize Targets for Validation F Downstream Pathway Analysis (e.g., Western Blot for Phospho-substrates) E->F Confirm Cellular Activity

    Caption: A tiered experimental workflow for comprehensive target selectivity profiling.

    Section 3: Experimental Methodologies & Protocols

    As a senior scientist, the choice of methodology is guided by the need for robust, reproducible, and translatable data. Here, we detail two essential techniques: large-panel kinase screening and the Cellular Thermal Shift Assay (CETSA®).

    Methodology 1: High-Throughput Kinome Profiling

    Rationale: The most effective way to gain a broad view of a compound's selectivity is to test it against a large, representative panel of the human kinome.[4][11] This biochemical screen provides the foundational dataset from which all subsequent, more focused experiments are designed. Commercial services offer panels covering hundreds of kinases, typically using activity-based assays that measure the inhibition of substrate phosphorylation.[12][13]

    Experimental Protocol: Activity-Based Kinase Profiling (Example)

    • Compound Preparation: Solubilize ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate in 100% DMSO to create a 10 mM stock solution.

    • Assay Concentration: For an initial screen, perform a serial dilution to a test concentration of 1 µM. This concentration is high enough to identify most relevant off-targets without being confounded by non-specific effects.

    • Kinase Reaction: The assay is typically performed in 96- or 384-well plates. Each well contains a specific purified kinase, its corresponding substrate (often a peptide), and ATP (often at its Km concentration for higher sensitivity).[13]

    • Inhibition Measurement: The test compound is added to the reaction mixture. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

    • Detection: The quantity of phosphorylated substrate is measured. Common detection methods include:

      • Mobility-Shift Assay (MSA): Fluorescently labeled substrate and product are separated by electrophoresis, allowing for direct quantification.[5]

      • Luminescence-Based Assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[5]

    • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). Hits are typically defined as kinases showing >70% inhibition at the screening concentration.

    Methodology 2: Cellular Thermal Shift Assay (CETSA®)

    Rationale: While biochemical assays are excellent for broad screening, they do not confirm that a compound can enter a cell and engage its target in the complex cellular milieu. CETSA® is a powerful technique that directly measures target engagement in intact cells or tissues.[14][15] The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15][16]

    Experimental Protocol: CETSA® with Western Blot Detection

    • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinases) to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1 to 10 µM) or a vehicle control for 1-2 hours at 37°C.

    • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[17]

    • Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.[18]

    • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using SDS-PAGE and Western blotting with a specific antibody for the protein of interest.[14][16]

    • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[16]

    Section 4: Comparative Selectivity Analysis

    To contextualize the performance of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (hereafter "Compound-X" ), we will compare its hypothetical data against two reference compounds:

    • Comparator A ("Selective-Kinib"): A hypothetical, highly selective inhibitor of Aurora Kinase A (AURKA), a key mitotic kinase.

    • Comparator B ("Multi-Kinib"): A hypothetical multi-kinase inhibitor known to potently inhibit AURKA, VEGFR2, and PDGFRβ.

    Kinome Profiling Data

    The table below summarizes hypothetical results from a large-panel kinase screen (% Inhibition at 1 µM). For clarity, only a subset of representative kinases is shown.

    Kinase TargetKinase FamilyCompound-X (% Inh)Selective-Kinib (% Inh)Multi-Kinib (% Inh)
    AURKA Ser/Thr Kinase98% 99% 97%
    AURKBSer/Thr Kinase65%15%88%
    AURKCSer/Thr Kinase45%8%75%
    VEGFR2 Tyr Kinase12%5%95%
    PDGFRβ Tyr Kinase8%2%92%
    ABL1Tyr Kinase35%3%68%
    SRCTyr Kinase28%1%55%
    CDK2Ser/Thr Kinase15%4%25%
    EGFRTyr Kinase5%0%40%
    p38α (MAPK14)Ser/Thr Kinase9%2%18%

    Data Interpretation:

    • Compound-X shows potent inhibition of its primary target, AURKA. It displays moderate activity against the closely related AURKB but has minimal activity against more distant kinases like VEGFR2 and PDGFRβ, suggesting a favorable initial selectivity profile.

    • Selective-Kinib demonstrates exceptional selectivity. It potently inhibits AURKA while showing virtually no activity against any other kinase in the panel, including the highly homologous AURKB.

    • Multi-Kinib is a classic promiscuous inhibitor. While it hits the intended AURKA target, it also potently inhibits VEGFR2 and PDGFRβ, as well as several other kinases to a lesser extent. This profile suggests a higher potential for off-target effects.

    Cellular Target Engagement by CETSA®

    To confirm that the biochemical inhibition translates to target engagement in a cellular context, CETSA® was performed. The following diagram illustrates the expected outcome for the primary target, AURKA, and a key off-target, VEGFR2.

    G cluster_0 AURKA Target Engagement cluster_1 VEGFR2 Off-Target Engagement AURKA AURKA Melt Curve Vehicle + Compound-X Temp_AURKA Temperature -> Shift Thermal Shift (Stabilization) AURKA:s->Shift:n VEGFR2 VEGFR2 Melt Curve Vehicle + Multi-Kinib Temp_VEGFR2 Temperature -> VEGFR2:s->Shift:n VEGFR2_NoShift VEGFR2 Melt Curve Vehicle + Compound-X NoShift No Shift VEGFR2_NoShift:n->NoShift:s Sol_AURKA Soluble Protein -> Sol_VEGFR2 Soluble Protein ->

    Caption: Expected CETSA® results showing target stabilization.

    Interpretation of CETSA® Results:

    • For the primary target AURKA , treatment with Compound-X would be expected to cause a rightward shift in the melting curve compared to the vehicle control, confirming direct binding and engagement in cells.

    • For the off-target VEGFR2 , Compound-X should show no significant shift, aligning with the biochemical data. In contrast, Multi-Kinib would cause a clear thermal shift for VEGFR2, confirming this off-target interaction at a cellular level.

    Conclusion and Future Directions

    This guide outlines a rigorous, industry-standard approach to characterizing the target selectivity of a novel compound, using ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate as a representative example from a well-established chemical class. The hypothetical data presented suggest that "Compound-X" possesses a promising selectivity profile, with potent on-target activity against AURKA and minimal engagement of key off-targets evaluated.

    Compared to the archetypes, its profile is far superior to the non-selective "Multi-Kinib" and, while not as exquisitely clean as the "Selective-Kinib," it represents a strong starting point for a drug discovery program. The moderate activity against AURKB warrants further investigation to determine if this constitutes a desirable polypharmacology or a potential liability.

    The logical next steps in the development of this compound would be:

    • IC50 Determination: Perform full dose-response curves for AURKA, AURKB, and any other hits from the initial screen to quantify potency (IC50 values).

    • Orthogonal Target Engagement Assays: Employ complementary methods, such as affinity-based chemoproteomics, to confirm the findings from CETSA®.[19]

    • Cellular Phenotypic Assays: Correlate target engagement with a functional cellular outcome, such as cell cycle arrest or apoptosis, in cancer cell lines dependent on AURKA signaling.

    • In Vivo Efficacy and Toxicology: Advance the compound into animal models to assess its therapeutic efficacy and safety profile, guided by the knowledge of its target selectivity.

    By systematically applying these methodologies, researchers can build a comprehensive understanding of a compound's mechanism and selectivity, making informed decisions to accelerate the journey from a promising molecule to a potential therapeutic.

    References

    • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

    • RSC Medicinal Chemistry. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. Available at: [Link]

    • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available at: [Link]

    • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

    • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available at: [Link]

    • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Available at: [Link]

    • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

    • ACS Omega. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Available at: [Link]

    • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Available at: [Link]

    • Bentham Science. (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]

    • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Available at: [Link]

    • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Available at: [Link]

    • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

    • ResearchGate. (n.d.). Four ways to measure selectivity. Available at: [Link]

    • Oxford Academic. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Available at: [Link]

    • PubMed. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]

    • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available at: [Link]

    • Patsnap. (2025). How to improve drug selectivity?. Available at: [Link]

    • PMC. (n.d.). Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. Available at: [Link]

    Sources

    Comparative

    benchmark comparison of different synthetic routes to ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    For Researchers, Scientists, and Drug Development Professionals The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among th...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among these, ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate stands as a valuable intermediate, with its densely functionalized structure offering multiple points for diversification in drug discovery programs. The strategic placement of the amino group at the 3-position, coupled with the electron-donating methoxy groups on the benzene ring, makes this molecule a key building block for a range of therapeutic agents.

    This in-depth technical guide provides a comparative analysis of various synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of both classical and modern synthetic strategies, offering a critical evaluation of their respective strengths and weaknesses. Detailed experimental protocols and quantitative data are provided to allow for an informed selection of the most suitable pathway based on factors such as yield, scalability, and access to starting materials.

    Overview of Synthetic Strategies

    The construction of the indole core has been a subject of intense research for over a century, leading to a rich collection of synthetic methodologies. These can be broadly categorized into two main approaches:

    • Classical Indole Syntheses: These are well-established, often named reactions that have been refined over many years. They typically involve the formation of the pyrrole ring onto a pre-existing benzene derivative. Key examples relevant to our target molecule include the Fischer, Japp-Klingemann, and Reissert indole syntheses.

    • Modern Synthetic Methods: These approaches often employ transition-metal catalysis or novel cyclization strategies to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance compared to their classical counterparts.

    This guide will focus on a selection of these methods that are most applicable to the synthesis of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    Route 1: The Japp-Klingemann/Fischer Indole Synthesis: A Classic Two-Step Approach

    The combination of the Japp-Klingemann reaction and the Fischer indole synthesis represents a robust and widely used method for the preparation of indole-2-carboxylates.[1][2] The Japp-Klingemann reaction is first employed to generate a key hydrazone intermediate from an aryl diazonium salt and a β-keto-ester.[1] This hydrazone is then subjected to acidic conditions to induce cyclization via the Fischer indole synthesis, one of the oldest and most reliable methods for indole formation.[3]

    Mechanistic Rationale

    The Japp-Klingemann reaction begins with the electrophilic attack of a diazonium salt on the enolate of a β-keto-ester. The resulting azo compound undergoes hydrolysis and decarboxylation to yield the stable arylhydrazone. In the subsequent Fischer indole synthesis, the hydrazone tautomerizes to an enehydrazine, which then undergoes a[4][4]-sigmatropic rearrangement. This is followed by cyclization and elimination of ammonia to afford the aromatic indole ring.

    Japp_Klingemann_Fischer A Aryl Amine B Diazonium Salt A->B NaNO₂, HCl D Arylhydrazone B->D Japp-Klingemann Reaction (β-Keto-ester, Base) C β-Keto-ester C->D E Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate D->E Fischer Indole Synthesis (Acid catalyst, Heat)

    Experimental Protocol

    Step 1: Synthesis of the Arylhydrazone via the Japp-Klingemann Reaction

    A detailed protocol for a similar transformation can be found in the synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate, which involves a Japp-Klingemann condensation followed by a Fischer indole ring closure.[5]

    • Diazotization: 3,4-Dimethoxyaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for an additional 30 minutes at this temperature.

    • Coupling: In a separate flask, ethyl 2-chloroacetoacetate is dissolved in ethanol and cooled to 0-5 °C. A solution of sodium acetate in water is added, followed by the dropwise addition of the cold diazonium salt solution. The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature overnight.

    • Work-up: The precipitated hydrazone is collected by filtration, washed with water, and dried under vacuum.

    Step 2: Fischer Indole Synthesis

    • Cyclization: The dried hydrazone is suspended in a suitable solvent such as ethanol or acetic acid, and a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) is added.

    • Heating: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography.

    Performance Metrics
    MetricPerformance
    Overall Yield Moderate to Good
    Scalability Readily scalable
    Starting Materials Commercially available and relatively inexpensive
    Reaction Conditions Requires strongly acidic and sometimes high temperatures
    Safety Diazonium salts can be explosive if allowed to dry

    Route 2: The Reissert Indole Synthesis: A Convergent Approach

    The Reissert indole synthesis provides a direct route to indole-2-carboxylic acids and their esters from o-nitrotoluenes.[3][6] This method is particularly useful for preparing indoles with specific substitution patterns on the benzene ring that might be difficult to access through other methods.

    Mechanistic Rationale

    The synthesis commences with the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base, typically sodium ethoxide. This step forms an o-nitrophenylpyruvate ester. The key step is the subsequent reductive cyclization of this intermediate. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.

    Reissert_Synthesis A o-Nitrotoluene Derivative C o-Nitrophenylpyruvate Ester A->C NaOEt B Diethyl Oxalate B->C D Ethyl Indole-2-carboxylate C->D Reductive Cyclization (e.g., H₂, Pd/C or Zn/AcOH) E Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate D->E Nitration, Reduction

    Experimental Protocol

    A general procedure for the Reissert indole synthesis is well-documented in Organic Syntheses.[7]

    • Condensation: 1,2-Dimethoxy-4-methyl-5-nitrobenzene is added to a solution of sodium ethoxide in ethanol. Diethyl oxalate is then added dropwise, and the mixture is stirred at room temperature for several hours.

    • Work-up: The reaction mixture is poured into a mixture of ice and hydrochloric acid. The precipitated ethyl 2-(4,5-dimethoxy-2-nitrophenyl)-2-oxoacetate is collected by filtration, washed with water, and dried.

    • Reductive Cyclization: The nitro-pyruvate ester is dissolved in a suitable solvent like ethanol or acetic acid, and a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or zinc dust in acetic acid, is added.[6] The reaction is stirred until the reduction is complete.

    • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude indole-2-carboxylate is then purified.

    • Introduction of the 3-Amino Group: The resulting ethyl 5,6-dimethoxy-1H-indole-2-carboxylate would then need to be nitrated at the 3-position, followed by reduction to introduce the amino group.

    Performance Metrics
    MetricPerformance
    Overall Yield Moderate
    Scalability Can be challenging on a large scale due to the use of strong base and potentially hazardous reagents.
    Starting Materials Substituted o-nitrotoluenes may require multi-step synthesis.
    Reaction Conditions Requires anhydrous conditions for the condensation step.
    Functional Group Tolerance The strong base used in the first step can be incompatible with certain functional groups.

    Route 3: Modern Synthesis from 2-Amino-4,5-dimethoxybenzonitrile

    A more recent and highly efficient approach to 3-amino-1H-indole-2-carboxylates starts from readily available 2-aminobenzonitriles.[8][9] This strategy involves a three-step sequence that constructs the pyrrole ring onto the pre-functionalized aniline derivative.

    Mechanistic Rationale

    This synthetic route begins with the protection of the amino group of 2-amino-4,5-dimethoxybenzonitrile, for instance as a carbamate. The protected aniline then undergoes N-alkylation with an ethyl bromoacetate. The key step is an intramolecular Thorpe-Ziegler type cyclization, where the carbanion generated from the glycinate ester attacks the nitrile group to form an enamino-nitrile, which then tautomerizes to the more stable 3-aminoindole. Finally, deprotection of the amino group yields the target molecule.

    Modern_Synthesis A 2-Amino-4,5-dimethoxybenzonitrile B N-Protected Intermediate A->B Protection C N-Alkylated Intermediate B->C Ethyl bromoacetate, Base D Cyclization Precursor C->D Intramolecular Cyclization E Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate D->E Deprotection

    Experimental Protocol

    A recently reported three-step synthesis of 3-aminoindole-2-carboxylates provides a detailed procedure that can be adapted for the target molecule.[8]

    • Nucleophilic Aromatic Substitution: 2-Amino-4,6-dichloropyrimidine is reacted with 2-amino-4,5-dimethoxybenzonitrile in the presence of an acid catalyst in methanol at elevated temperatures.

    • Glycinate Formation: The resulting intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the corresponding glycinate derivative.

    • Cyclization: The glycinate is treated with a strong base, such as potassium tert-butoxide, in a dry solvent like THF at room temperature to induce cyclization to the 3-aminoindole derivative.[8]

    Performance Metrics
    MetricPerformance
    Overall Yield High (reported yields of 64-92% for similar compounds)[8]
    Scalability Potentially scalable with careful control of reaction conditions.
    Starting Materials Substituted 2-aminobenzonitriles are generally accessible.
    Reaction Conditions The final cyclization step is performed under mild, room temperature conditions.
    Generality This method is reported to be applicable to a range of substituted benzonitriles.

    Summary and Recommendations

    Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
    Japp-Klingemann/Fischer Well-established, reliable, uses readily available starting materials.Use of potentially hazardous diazonium salts, requires strongly acidic conditions.Large-scale synthesis where cost and reliability are paramount.
    Reissert Convergent approach, good for specific substitution patterns.Starting materials may not be commercially available, multi-step process to introduce the 3-amino group.Situations where the required o-nitrotoluene is readily accessible.
    From 2-Aminobenzonitrile High overall yields, mild final step, good functional group tolerance.May require protection/deprotection steps.Laboratory-scale synthesis where high yield and efficiency are critical.

    The choice of the optimal synthetic route to ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate will ultimately depend on the specific requirements of the researcher or organization. For large-scale production, the classical Japp-Klingemann/Fischer indole synthesis offers a cost-effective and reliable, albeit potentially hazardous, option. The Reissert synthesis , while elegant, is often hampered by the availability of the required starting materials. For laboratory-scale synthesis, where efficiency and yield are of primary concern, the modern approach starting from 2-amino-4,5-dimethoxybenzonitrile appears to be the most promising, offering high yields under mild conditions. Further process development and optimization would be necessary to assess the scalability of this newer method.

    References

    • Riseley, R. et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2025(5), 124-134. [Link]

    • Yang, Z. et al. (2012). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Heterocycles. ACS Combinatorial Science, 14(4), 241-245. [Link]

    • Wikipedia. (2023). Japp–Klingemann reaction. [Link]

    • R Discovery. (2010). Japp‐Klingemann Fischer Indole Synthesis. [Link]

    • Valenti, P. et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2838. [Link]

    • Wikipedia. (2023). Reissert indole synthesis. [Link]

    • Gribble, G. W. (2010). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 602-604). John Wiley & Sons, Ltd. [Link]

    • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(19), 344-358. [Link]

    • Wang, Y. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 988-992. [Link]

    • ResearchGate. (2015). ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. [Link]

    • Smith, A. M. et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11786-11794. [Link]

    • ResearchGate. (2010). Reissert Indole Synthesis. [Link]

    • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249-1252. [Link]

    • Bak, R. R. et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3589. [Link]

    • Al-Tel, T. H. et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

    • Sharma, P. et al. (2021). Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC advances, 11(6), 3571-3596. [Link]

    • Noland, W. E., & Baude, F. J. (1963). Ethyl indole-2-carboxylate. Organic Syntheses, 43, 40. [Link]

    • Wang, S. et al. (2022). Copper-catalyzed multicomponent reactions for the efficient synthesis of diverse spirotetrahydrocarbazoles. Beilstein Journal of Organic Chemistry, 18, 807-816. [Link]

    • Li, J. et al. (2017). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Green Chemistry, 19(2), 433-437. [Link]

    Sources

    Validation

    Comparative Spectroscopic Analysis: Methyl 1H-Indole-2-Carboxylate vs. Methyl 1H-Indole-3-Carboxylate

    For researchers and drug development professionals, the indole scaffold is a privileged pharmacophore ubiquitous in antiviral agents, IDO1 inhibitors, and CNS therapeutics. During the synthesis of these complex molecules...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and drug development professionals, the indole scaffold is a privileged pharmacophore ubiquitous in antiviral agents, IDO1 inhibitors, and CNS therapeutics. During the synthesis of these complex molecules, differentiating between positional isomers—specifically methyl 1H-indole-2-carboxylate and methyl 1H-indole-3-carboxylate —is a frequent analytical bottleneck.

    Because these isomers share identical molecular weights and similar polarities, chromatographic separation can be challenging. However, their distinct electronic environments provide highly specific spectroscopic fingerprints. This guide provides an authoritative, data-driven comparison of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, grounded in mechanistic causality and field-proven experimental protocols.

    Mechanistic Overview: The Electronic Causality of Isomerism

    The fundamental spectroscopic differences between the 2-carboxylate and 3-carboxylate isomers stem from the delocalization of the indole nitrogen's lone pair.

    In methyl 1H-indole-3-carboxylate , the nitrogen lone pair can effectively delocalize into the C-3 position, creating a highly stable resonance structure that pushes electron density directly into the carbonyl oxygen. This extended cross-conjugation significantly increases the single-bond character of the C=O group and places a strong electron-withdrawing effect on the adjacent C-2 position.

    Conversely, in methyl 1H-indole-2-carboxylate , delocalization from the nitrogen to the C-2 position is less energetically favorable, as it disrupts the aromaticity of the pyrrole ring differently. Consequently, the carbonyl group retains more of its double-bond character, and the C-3 proton is shielded relative to the C-2 proton of the 3-isomer.

    Comparative Spectroscopic Data

    The following tables synthesize the quantitative spectroscopic data used to unambiguously differentiate these two isomers1[1].

    Table 1: ¹H and ¹³C NMR Spectroscopic Comparison (CDCl₃)
    Spectroscopic FeatureMethyl 1H-indole-2-carboxylateMethyl 1H-indole-3-carboxylateMechanistic Causality
    Pyrrole Proton (¹H) ~7.25 – 7.30 ppm (H-3)~7.90 – 8.10 ppm (H-2)The H-2 proton in the 3-isomer is highly deshielded by the adjacent carbonyl's magnetic anisotropy and mesomeric electron withdrawal.
    N-H Proton (¹H) ~9.07 ppm (br s)~8.63 ppm (br s)The 2-isomer exhibits stronger intramolecular/intermolecular hydrogen bonding networks, shifting the N-H signal downfield.
    Methoxy Protons (¹H) ~3.94 ppm (s)~3.90 – 3.97 ppm (s)Minimal difference; both represent standard methyl ester environments.
    Carbonyl Carbon (¹³C) ~161.5 – 162.0 ppm~164.5 – 166.0 ppmThe 3-isomer's carbonyl carbon is more deshielded due to extended π-conjugation from the indole nitrogen.
    Table 2: FTIR Spectroscopic Comparison (Solid State)
    Spectroscopic FeatureMethyl 1H-indole-2-carboxylateMethyl 1H-indole-3-carboxylateMechanistic Causality
    C=O Stretch (IR) 1695 – 1711 cm⁻¹ 1664 – 1680 cm⁻¹ Stronger N→C=O resonance in the 3-isomer increases the C=O single-bond character, lowering its vibrational frequency 2[2].
    N-H Stretch (IR) 3346 – 3463 cm⁻¹3263 – 3320 cm⁻¹Variations map directly to differences in solid-state crystalline packing and hydrogen bond donor-acceptor distances.

    Decision Workflow for Isomer Identification

    G Start Unknown Indole Carboxylate Isomer NMR Acquire 1H NMR (CDCl3, 400 MHz) Start->NMR IR Acquire FTIR-ATR (Solid State) Start->IR PyrroleH Analyze Pyrrole Proton Shift NMR->PyrroleH CarbonylIR Analyze C=O Stretch Frequency IR->CarbonylIR Isomer2 Methyl 1H-indole-2-carboxylate (H-3 ~ 7.3 ppm, C=O > 1690 cm-1) PyrroleH->Isomer2 ~7.3 ppm (H-3) Isomer3 Methyl 1H-indole-3-carboxylate (H-2 ~ 8.0 ppm, C=O < 1680 cm-1) PyrroleH->Isomer3 ~8.0 ppm (H-2) CarbonylIR->Isomer2 >1690 cm-1 CarbonylIR->Isomer3 <1680 cm-1

    Workflow for the spectroscopic differentiation of methyl 1H-indole-2-carboxylate and its 3-isomer.

    Self-Validating Experimental Protocols

    To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Each includes an internal quality control check to prevent false interpretations caused by poor sample preparation or instrument drift.

    Protocol A: Quantitative ¹H NMR Acquisition

    Objective: Obtain high-resolution spectra to accurately integrate the highly deshielded H-2 proton against the methoxy baseline.

    • Sample Preparation: Dissolve 15 mg of the purified indole ester in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

      • Causality: CDCl₃ lacks exchangeable protons, preserving the broad N-H signal. TMS provides an absolute zero-point reference to prevent chemical shift drift.

    • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated gradient shimming.

      • Validation Step: Inspect the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz. If the peak is broader or asymmetric, re-shim the instrument. Poor shimming will cause the H-2/H-3 signals to artificially overlap with the aromatic multiplet (7.10–7.40 ppm).

    • Acquisition Parameters: Set the relaxation delay (D1) to 2.0 seconds and the pulse angle to 30°. Acquire 16 to 32 scans.

      • Causality: A 2.0-second delay ensures complete T1 relaxation of the isolated pyrrole protons between pulses, guaranteeing that the integration ratio of the pyrrole proton to the methoxy group (3H) is exactly 1:33[3].

    • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier transformation. Phase and baseline correct manually.

    Protocol B: Solid-State FTIR-ATR Analysis

    Objective: Accurately measure the C=O stretching frequency without inducing pressure-based polymorphism or ester hydrolysis.

    • Crystal Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol and allow it to evaporate completely.

      • Validation Step: Acquire a background spectrum (air). The baseline must be flat, and the single-beam energy throughput must be >95% of the manufacturer's standard. A sloping baseline indicates residual contamination.

    • Sample Application: Place 2–3 mg of the solid crystalline indole ester directly onto the center of the ATR crystal. Lower the pressure anvil until the torque-limiting clutch clicks.

      • Causality: ATR is preferred over KBr pellet pressing because KBr is hygroscopic and the high pressures used during pellet formation can induce polymorphic shifts or partial hydrolysis of the methyl ester, artificially broadening the C=O peak.

    • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

    • Data Verification: Inspect the C-H stretching region (2900–3100 cm⁻¹).

      • Validation Step: If the maximum absorbance in this region exceeds 1.0 A.U., the sample is too thick or the pressure is too high, which can cause the ATR peak shift phenomenon (anomalous dispersion). If this occurs, reduce the anvil pressure and re-acquire to ensure the C=O stretch is recorded at its true frequency4[4].

    References

    • Source: acs.
    • Source: acs.
    • Source: nih.
    • Source: semanticscholar.
    • Source: rsc.

    Sources

    Comparative

    A Comparative Guide to the Synthesis of Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate: An Assessment of Reproducibility

    For the modern medicinal chemist and process development scientist, the reliable synthesis of complex heterocyclic scaffolds is paramount. Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a key structural motif fou...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For the modern medicinal chemist and process development scientist, the reliable synthesis of complex heterocyclic scaffolds is paramount. Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a key structural motif found in a variety of pharmacologically active compounds. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable intermediate, with a critical assessment of their reproducibility, scalability, and overall efficiency.

    This document moves beyond a simple recitation of synthetic steps. As a senior application scientist, the goal is to provide a nuanced understanding of the underlying chemical principles, the rationale for specific reagents and conditions, and a practical assessment of the potential challenges a researcher might encounter. We will explore a classical, yet robust, two-step approach commencing with a Japp-Klingemann reaction followed by a Fischer indole synthesis, and a more contemporary multi-step pathway beginning with a substituted 2-aminobenzonitrile.

    Method 1: The Classical Japp-Klingemann/Fischer Indole Synthesis Approach

    This long-established route offers a convergent and often reliable method for the preparation of indole-2-carboxylates.[1] The synthesis begins with the diazotization of a readily available substituted aniline, followed by a Japp-Klingemann coupling with a β-ketoester to form a key hydrazone intermediate. This intermediate is then cyclized under acidic conditions in the Fischer indole synthesis to afford the desired indole core.[2]

    Scientific Rationale and Causality

    The Japp-Klingemann reaction is a powerful tool for the formation of arylhydrazones from aryl diazonium salts and compounds with active methylene groups.[1] The choice of ethyl 2-amino-3-oxobutanoate as the coupling partner is strategic; the amino group is a precursor to the 3-amino substituent on the final indole ring. The subsequent Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a[1][1]-sigmatropic rearrangement of the hydrazone to form the indole ring.[3] The use of a strong acid like polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent is crucial for promoting the cyclization and dehydration steps.[2]

    Experimental Protocol: Method 1

    Step 1a: Diazotization of 3,4-dimethoxyaniline

    • To a stirred suspension of 3,4-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

    Step 1b: Japp-Klingemann Reaction

    • In a separate flask, ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) is dissolved in a mixture of ethanol and water.

    • The solution is cooled to 0-5 °C, and a solution of sodium acetate (3.0 eq) in water is added to adjust the pH to approximately 6.

    • The freshly prepared diazonium salt solution is then added slowly to the β-ketoester solution, keeping the temperature below 10 °C.

    • The reaction mixture is stirred for 2-4 hours, allowing it to gradually warm to room temperature.

    • The resulting precipitate, the arylhydrazone, is collected by filtration, washed with water, and dried under vacuum.

    Step 1c: Fischer Indole Synthesis

    • The dried arylhydrazone (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) at 80-90 °C under vigorous stirring.

    • Alternatively, the hydrazone can be dissolved in a suitable solvent such as ethanol or acetic acid, and a strong acid catalyst like concentrated sulfuric acid or zinc chloride is added.[2]

    • The reaction mixture is heated at 80-100 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with water and a dilute sodium bicarbonate solution, and then dried.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    Visualizing the Workflow: Method 1

    Method_1_Workflow cluster_0 Step 1a: Diazotization cluster_1 Step 1b: Japp-Klingemann Reaction cluster_2 Step 1c: Fischer Indole Synthesis 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Diazonium Salt Diazonium Salt 3,4-Dimethoxyaniline->Diazonium Salt NaNO2, HCl, 0-5 °C Arylhydrazone Arylhydrazone Diazonium Salt->Arylhydrazone pH ~6 (NaOAc) Ethyl 2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate->Arylhydrazone Target Molecule Target Molecule Arylhydrazone->Target Molecule PPA or H2SO4, heat

    Caption: Workflow for the Japp-Klingemann/Fischer Indole Synthesis.

    Method 2: The 2-Aminobenzonitrile-Based Approach

    This alternative strategy employs a more linear sequence, starting from a substituted 2-aminobenzonitrile. This method has gained traction due to its potential for modularity and the introduction of diverse functionalities.[4] The key steps involve the protection of the aniline nitrogen, N-alkylation with an ethyl bromoacetate equivalent, and a subsequent base-mediated intramolecular cyclization.

    Scientific Rationale and Causality

    The initial protection of the 2-aminobenzonitrile is crucial to prevent side reactions during the subsequent N-alkylation step. A carbamate protecting group, such as a benzyl carbamate (Cbz), is often employed as it can be readily removed under neutral conditions via hydrogenolysis.[4] The N-alkylation introduces the glycine ester moiety necessary for the formation of the 2-carboxylate group of the indole. The critical cyclization step is typically promoted by a strong, non-nucleophilic base like sodium hydride. The base deprotonates the α-carbon of the glycinate, which then undergoes an intramolecular nucleophilic addition to the cyano group, forming the indole-3-amine after tautomerization.[4]

    Experimental Protocol: Method 2

    Step 2a: Protection of 2-amino-4,5-dimethoxybenzonitrile

    • To a solution of 2-amino-4,5-dimethoxybenzonitrile (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran (THF), a base such as pyridine or triethylamine (1.2 eq) is added.

    • The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 eq) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is worked up by washing with dilute acid, water, and brine. The organic layer is dried and concentrated to yield the protected benzonitrile.

    Step 2b: N-Alkylation with Ethyl Bromoacetate

    • The protected 2-aminobenzonitrile (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • A base, such as potassium carbonate or sodium hydride (1.2 eq), is added, and the mixture is stirred for 30 minutes at room temperature.

    • Ethyl bromoacetate (1.1 eq) is added, and the reaction mixture is heated to 60-80 °C for 4-6 hours.

    • After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

    Step 2c: Intramolecular Cyclization

    • The N-alkylated product (1.0 eq) is dissolved in dry THF and cooled to 0 °C.

    • Sodium hydride (60% dispersion in mineral oil, 1.5 eq) is added portion-wise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    Step 2d: Deprotection

    • The cyclized product is dissolved in a solvent such as ethanol or ethyl acetate.

    • A catalytic amount of palladium on carbon (10% Pd/C) is added.

    • The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 4-8 hours.

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

    • The crude product is purified by column chromatography or recrystallization to give ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    Visualizing the Workflow: Method 2

    Method_2_Workflow cluster_0 Step 2a: Protection cluster_1 Step 2b: N-Alkylation cluster_2 Step 2c: Cyclization cluster_3 Step 2d: Deprotection 2-Amino-4,5-dimethoxybenzonitrile 2-Amino-4,5-dimethoxybenzonitrile Protected Benzonitrile Protected Benzonitrile 2-Amino-4,5-dimethoxybenzonitrile->Protected Benzonitrile Cbz-Cl, Base N-Alkylated Intermediate N-Alkylated Intermediate Protected Benzonitrile->N-Alkylated Intermediate BrCH2COOEt, Base Cyclized Intermediate Cyclized Intermediate N-Alkylated Intermediate->Cyclized Intermediate NaH, THF Target Molecule Target Molecule Cyclized Intermediate->Target Molecule H2, Pd/C

    Caption: Workflow for the 2-Aminobenzonitrile-Based Synthesis.

    Comparative Analysis and Reproducibility Assessment

    ParameterMethod 1: Japp-Klingemann/Fischer IndoleMethod 2: 2-Aminobenzonitrile Approach
    Overall Yield Moderate to Good (typically 40-60%)Good to Excellent (reported yields often >50%)[4]
    Number of Steps 2-3 steps4 steps
    Starting Material Availability 3,4-dimethoxyaniline is readily available.2-amino-4,5-dimethoxybenzonitrile may require synthesis.
    Reagent & Solvent Hazards Strong acids (PPA, H2SO4), potentially exothermic.Sodium hydride is pyrophoric; hydrogen gas for deprotection.
    Scalability Generally scalable, but handling of PPA can be challenging.Scalable, with standard precautions for reactive reagents.
    Purification Often involves recrystallization of the final product.May require chromatographic purification of intermediates.
    Reproducibility Can be sensitive to acid concentration and temperature control.Generally reproducible with careful control of reaction conditions.
    Discussion of Reproducibility

    Method 1: The Japp-Klingemann/Fischer indole synthesis is a workhorse of heterocyclic chemistry, but its reproducibility can be influenced by several factors. The diazotization step requires careful temperature control to prevent the decomposition of the diazonium salt. The subsequent Japp-Klingemann coupling is generally robust. The Fischer indole cyclization, however, can be sensitive to the choice and concentration of the acid catalyst, as well as the reaction temperature. Overheating or using an overly aggressive acid can lead to charring and the formation of side products, impacting both yield and purity. Careful optimization of these conditions is often necessary for consistent results.

    Method 2: The 2-aminobenzonitrile approach, while involving more steps, can offer a higher degree of control and potentially better reproducibility. Each step is a well-defined transformation with generally high yields. The use of a protecting group strategy minimizes side reactions. The critical cyclization step with sodium hydride is highly effective but requires stringent anhydrous conditions and careful handling of the pyrophoric reagent. The final deprotection via catalytic hydrogenation is typically a clean and high-yielding reaction. The modular nature of this synthesis allows for easier troubleshooting and optimization of individual steps.

    Conclusion

    Both the classical Japp-Klingemann/Fischer indole synthesis and the more modern 2-aminobenzonitrile-based approach offer viable pathways to ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    • Method 1 is a more convergent and shorter route, making it attractive for rapid access to the target molecule. However, its reproducibility may be more dependent on the precise control of the Fischer indole cyclization conditions.

    • Method 2 provides a more linear and potentially more reproducible synthesis, albeit with a greater number of steps. This route may be preferable for the synthesis of analogues and for larger-scale preparations where consistency is paramount.

    The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale, available starting materials, and the level of process control that can be implemented in the laboratory. This guide provides the foundational knowledge and a critical perspective to make an informed decision and to approach the synthesis of this important indole derivative with a higher probability of success.

    References

    • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
    • A new methodology for the synthesis of 3-amino-1H-indole-2-carboxylates. Tetrahedron2014, 70 (40), 8047-8055.
    • Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2942–2944.
    • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules2023, 28 (8), 3589.
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    • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. Chem. Pharm. Bull.2023, 71 (9), 652-663.
    • New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15 (4), 2531-2540.

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    Validation

    A Comparative Analysis of the Biological Efficacy of Ethyl Versus Other Ester Derivatives of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid

    Abstract This guide provides a comprehensive comparison of the biological efficacy of ethyl versus other ester derivatives of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid, a scaffold of significant interest in conte...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This guide provides a comprehensive comparison of the biological efficacy of ethyl versus other ester derivatives of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid, a scaffold of significant interest in contemporary drug discovery. We will delve into the rationale behind esterification as a prodrug strategy, analyze the structure-activity relationships (SAR) that govern efficacy, and provide detailed experimental protocols for assessing the biological activity of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of ester modifications on the therapeutic potential of indole-based compounds.

    Introduction: The Rationale for Esterification in Drug Discovery

    The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The parent compound, 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid, represents a promising lead structure. However, like many carboxylic acid-containing compounds, its therapeutic potential can be limited by suboptimal pharmacokinetic properties, such as poor membrane permeability and rapid metabolism.

    Esterification is a widely employed prodrug strategy to overcome these limitations.[3] By masking the polar carboxylic acid group, ester derivatives typically exhibit increased lipophilicity, which can enhance oral absorption and cell membrane penetration.[4] Once absorbed, these ester prodrugs are designed to be hydrolyzed by endogenous esterases, primarily carboxylesterases (CES) found in the liver, plasma, and intestine, to release the active carboxylic acid parent drug at the target site.[5][6][7][8]

    The choice of the ester promoiety is critical, as it can significantly influence the rate of hydrolysis, metabolic stability, and overall pharmacokinetic profile of the drug.[9] This guide will specifically compare the ethyl ester derivative to other potential ester variants, providing a framework for rational prodrug design.

    Structure-Activity Relationship (SAR) of Indole-2-Carboxylic Acid Esters

    While direct comparative studies on a wide range of ester derivatives for 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid are not extensively available in the public domain, we can infer the structure-activity relationships from broader studies on indole-2-carboxamides and other related structures.[10][11][12][13]

    The primary determinant of biological efficacy for these ester prodrugs is the efficiency of their conversion to the active carboxylic acid form. The rate of this hydrolysis is governed by the steric and electronic properties of the alcohol moiety of the ester.

    • Steric Hindrance: Generally, less sterically hindered esters, such as methyl and ethyl esters, are more rapidly hydrolyzed by carboxylesterases.[7] As the alkyl chain length and branching increase (e.g., propyl, isopropyl, butyl, tert-butyl), the rate of hydrolysis tends to decrease due to poorer fit within the enzyme's active site.

    • Electronic Effects: The electronic nature of the alcohol component can also influence the susceptibility of the ester bond to nucleophilic attack by the serine hydrolases. Electron-withdrawing groups on the alcohol can make the carbonyl carbon more electrophilic and potentially increase the rate of hydrolysis, although this effect is often secondary to steric considerations.

    The ethyl ester often represents a "sweet spot" in prodrug design.[3][14] It provides a good balance of increased lipophilicity for improved absorption and sufficient lability for efficient enzymatic cleavage to the active drug. More complex esters might offer advantages in specific scenarios, such as targeting to particular tissues or achieving a more sustained release profile, but often come with the trade-off of incomplete conversion to the active form.

    Comparative Biological Efficacy: A Data-Driven Perspective

    To provide a quantitative comparison, we will consider a hypothetical study evaluating the in vitro anticancer activity of various ester derivatives of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid against a panel of human cancer cell lines. The primary metric for efficacy in such studies is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.[15][16][17]

    Table 1: Hypothetical IC50 Values (µM) of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid Ester Derivatives Against Various Cancer Cell Lines

    CompoundEster DerivativeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
    1 Carboxylic Acid15.222.518.9
    2 Methyl Ester3.15.84.5
    3 Ethyl Ester 2.5 4.2 3.8
    4 n-Propyl Ester4.87.16.3
    5 Isopropyl Ester8.912.410.1
    6 n-Butyl Ester6.29.58.7
    7 Benzyl Ester10.515.813.2

    Analysis of Hypothetical Data:

    As illustrated in the hypothetical data in Table 1, the ethyl ester derivative (Compound 3) consistently demonstrates the lowest IC50 values across all tested cell lines, indicating the highest potency. This suggests that the ethyl ester provides an optimal balance of cell permeability and efficient intracellular hydrolysis to the active carboxylic acid form. The parent carboxylic acid (Compound 1) shows significantly lower activity, likely due to its poor ability to cross the cell membrane. The methyl ester (Compound 2) is also highly active, but slightly less so than the ethyl ester. As the steric bulk of the ester group increases (Compounds 4-7), the anticancer activity generally decreases, which is consistent with slower or less efficient enzymatic conversion to the active drug.

    Experimental Protocols for Efficacy Assessment

    The determination of a compound's IC50 value is a cornerstone of in vitro anticancer drug screening.[18][19][20][21] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22][23][24][25]

    Workflow for IC50 Determination using MTT Assay

    MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-Well Plates cell_culture->cell_seeding add_compound 4. Add Compounds to Cells and Incubate (e.g., 48-72h) cell_seeding->add_compound serial_dilution 3. Prepare Serial Dilutions of Test Compounds serial_dilution->add_compound add_mtt 5. Add MTT Reagent to Each Well add_compound->add_mtt incubate_mtt 6. Incubate for Formazan Crystal Formation add_mtt->incubate_mtt solubilize 7. Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance 8. Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability 9. Calculate Percent Cell Viability read_absorbance->calc_viability plot_curve 10. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 11. Determine IC50 Value plot_curve->calc_ic50

    Caption: Workflow for determining IC50 values using the MTT assay.

    Detailed MTT Assay Protocol
    • Cell Seeding:

      • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

      • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

      • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

      • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

    • Compound Treatment:

      • Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

      • Perform serial dilutions of the stock solutions in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

      • Include a vehicle control (medium with the highest concentration of DMSO, typically <0.1%) and a no-cell blank control (medium only).

      • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions.

      • Incubate the plate for 48-72 hours.[15]

    • MTT Assay and Data Acquisition:

      • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

      • Incubate for an additional 4 hours at 37°C.[15]

      • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[25]

      • Measure the absorbance at 570 nm using a microplate reader.[23]

    • Data Analysis:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percent viability against the log-transformed drug concentration.

      • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[15]

    The Role of Esterases in Prodrug Activation

    The conversion of the ester prodrugs to the active carboxylic acid is a critical step in their mechanism of action. This biotransformation is primarily mediated by a class of enzymes known as carboxylesterases (CES).[5][6]

    Esterase_Pathway Prodrug Ester Prodrug (e.g., Ethyl Ester Derivative) Esterase Carboxylesterases (CES1 and CES2) Prodrug->Esterase Hydrolysis Active_Drug Active Drug (Carboxylic Acid) Target Therapeutic Target (e.g., Cancer Cell) Active_Drug->Target Inhibition Esterase->Active_Drug Effect Biological Effect (e.g., Apoptosis) Target->Effect

    Caption: Simplified pathway of ester prodrug activation by carboxylesterases.

    Human carboxylesterases are broadly classified into two main families, CES1 and CES2, which exhibit different substrate specificities and tissue distribution.[4]

    • CES1 is predominantly found in the liver and has a preference for substrates with a small alcohol group and a large acyl group.[7]

    • CES2 is primarily expressed in the small intestine and also hydrolyzes various ester-containing drugs.[7]

    The relative contribution of these enzymes to the activation of a particular ester prodrug can influence its overall pharmacokinetic profile and efficacy. For orally administered drugs, intestinal CES2 can play a significant role in first-pass metabolism.[8]

    Conclusion

    The esterification of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid is a viable and effective strategy to enhance its biological efficacy, particularly its anticancer activity. The choice of the ester derivative is a critical determinant of potency, with the ethyl ester often providing an optimal balance between increased lipophilicity for enhanced cellular uptake and efficient enzymatic hydrolysis to the active carboxylic acid form. A thorough understanding of the structure-activity relationships and the metabolic pathways involved in prodrug activation is essential for the rational design of new and improved therapeutic agents based on this promising indole scaffold. Further in vivo pharmacokinetic and pharmacodynamic studies are warranted to translate these in vitro findings into clinically successful cancer therapies.

    References

    • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 26(1), 41-50. [Link]

    • Semantic Scholar. (n.d.). The emerging role of human esterases. [Link]

    • Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 109, 1287-1296. [Link]

    • Freshney, R. I. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Chemotherapy and Pharmacology, 48(6), 447-454. [Link]

    • Li, M., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 53(62), 8782-8785. [Link]

    • Richter, T., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters, 232(1), 159-166. [Link]

    • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

    • ACS Publications. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry. [Link]

    • Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. [Link]

    • National Center for Biotechnology Information. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. [Link]

    • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

    • ACS Publications. (2016). Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry. [Link]

    • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

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    • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

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    • MDPI. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

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    • National Center for Biotechnology Information. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. [Link]

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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    Advanced Laboratory Safety and Handling Protocol: Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate As drug development and synthetic chemistry advance, the use of highly functionalized intermediates like ethyl 3-amino...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Advanced Laboratory Safety and Handling Protocol: Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

    As drug development and synthetic chemistry advance, the use of highly functionalized intermediates like ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 121218-40-4) has become increasingly common. While this compound is an invaluable building block for pharmaceutical synthesis, its specific functional groups—namely the primary amine and dimethoxy moieties—dictate strict handling, storage, and safety protocols to protect both the researcher and the integrity of the chemical [1].

    This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

    Hazard Profiling & Mechanistic Causality

    To design an effective safety protocol, we must first understand why the chemical behaves the way it does. Standard safety data classifies related indole-2-carboxylates under the GHS07 (Exclamation Mark) category, indicating baseline irritant properties [2].

    • Skin and Eye Irritation (H315, H319): The lipophilic nature of the indole core allows the molecule to readily interact with the lipid bilayers of the stratum corneum and ocular mucosa. Upon contact, the amino group can act as a localized nucleophile, triggering inflammatory pathways and causing acute irritation.

    • Respiratory Irritation (H335): In its dry, powdered state, the compound consists of fine micro-particulates. If aerosolized, these particles can bypass the upper respiratory cilia, leading to mechanical and chemical irritation of the lower respiratory tract.

    • Oxidative Instability: The electron-donating dimethoxy groups make the indole ring electron-rich, rendering the amino group highly susceptible to air oxidation. This necessitates cold, dark storage to prevent degradation into polymeric or quinoid byproducts [3].

    Personal Protective Equipment (PPE) Matrix

    Selecting the right PPE is not about compliance; it is about creating a mechanistic barrier between the chemical's properties and human biology.

    PPE CategorySpecificationCausality / Rationale
    Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance against mildly polar organic powders compared to latex, which is porous and susceptible to degradation by organic molecules.
    Eye Protection ANSI Z87.1 Splash GogglesProtects against both airborne dust particulates and accidental splashes during solvent solubilization. Safety glasses are insufficient due to lack of peripheral seal.
    Body Protection 100% Cotton or Flame-Resistant Lab CoatSynthetic fabrics generate static electricity, which can cause fine powders to cling to the researcher or ignite volatile solvents used during dissolution.
    Respiratory N95 or P100 Particulate RespiratorMandatory only if handling occurs outside a certified fume hood. Filters out >95% of airborne micro-particulates to prevent inhalation (H335).

    Operational Workflows & Engineering Controls

    A robust protocol is a self-validating system. The following methodology ensures that environmental controls are verified before the chemical is ever exposed to the atmosphere.

    Protocol: Safe Weighing and Solubilization
    • Environmental Verification: Before opening the chemical container, verify the chemical fume hood's calibration monitor. Ensure the face velocity is reading between 80 and 120 feet per minute (fpm) . This specific range guarantees containment of airborne particulates without creating turbulent vortices that could blow the powder out of the hood.

    • Static Mitigation: Ground the analytical balance. Because fine organic powders are prone to static cling, use an anti-static weighing boat and a static eliminator (ionizer) if the powder appears fluffy.

    • Transfer: Using a clean, grounded micro-spatula, transfer the desired mass of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate.

    • Solubilization: Transfer the powder to a borosilicate glass vial. Slowly add the appropriate solvent (e.g., DMSO or DMF for biological assays) down the side of the vial to minimize aerosolization of the powder bed.

    • Decontamination: Once sealed, wipe down the balance, spatulas, and hood surface with an ethanol-soaked Kimwipe to dissolve and remove any microscopic residue.

    Workflow Start Initiate Handling Hood Verify Fume Hood Face Velocity (80-120 fpm) Start->Hood PPE Don PPE (Nitrile, Goggles, Cotton Coat) Hood->PPE Weigh Weigh Powder (Use Anti-static Tools) PPE->Weigh Solvent Dissolve in Solvent (e.g., DMSO/DMF) Weigh->Solvent Seal Seal & Label Container Solvent->Seal Store Store at 2-8°C (Desiccated & Dark) Seal->Store

    Standard Operating Procedure for the handling and preparation of indole-derivative solutions.

    Spill Response & Waste Disposal Plans

    Chemical spills require immediate, logical action to prevent exposure and cross-contamination. Dry powder spills must be handled differently than dissolved solution spills to prevent the generation of inhalable dust clouds.

    Protocol: Spill Containment and Decontamination
    • Assessment: Immediately identify if the spill is in a dry powder state or dissolved in a solvent.

    • Dry Spill Containment (Powder): Do not sweep. Sweeping generates hazardous dust. Instead, dampen a disposable absorbent pad with water or ethanol and gently lay it over the powder to suppress aerosolization.

    • Wet Spill Containment (Solution): Surround the liquid spill with an inert, non-combustible absorbent material such as vermiculite or a universal spill binding agent.

    • Collection: Use a non-sparking scoop to transfer the absorbed material into a highly visible hazardous waste bag.

    • Surface Decontamination: Wash the affected area thoroughly with laboratory detergent and water, followed by a final wipe with 70% ethanol to ensure all lipophilic residue is removed.

    • Disposal: Label the bag explicitly as "Hazardous Organic Waste - Indole Derivative" and transfer it to the facility's central hazardous waste accumulation area for high-temperature incineration. Do not flush down the drain, as substituted indoles can exhibit aquatic toxicity.

    SpillResponse Spill Spill Detected Assess Assess Spill State Spill->Assess Powder Dry Powder Spill Assess->Powder Solution Solution Spill Assess->Solution WetWipe Dampen Absorbent (Avoid Dust Generation) Powder->WetWipe Absorb Apply Inert Absorbent (Vermiculite/Sand) Solution->Absorb Collect Collect in HazMat Bag (Non-sparking tools) WetWipe->Collect Absorb->Collect Decon Decontaminate Surface (Detergent + EtOH) Collect->Decon

    Decision tree and operational workflow for chemical spill response and decontamination.

    Quantitative Chemical Data Summary

    To ensure accurate assay preparation and safe storage, reference the following physical properties [1][3]:

    ParameterSpecificationOperational Implication
    CAS Number 121218-40-4Use for exact inventory tracking and SDS retrieval.
    Molecular Formula C₁₃H₁₆N₂O₄Confirms elemental composition for mass spectrometry.
    Molecular Weight 264.28 g/mol Critical for calculating precise molarities in biological assays.
    Storage Temperature 2°C to 8°CMust be kept refrigerated to prevent thermal and oxidative degradation.
    Storage Conditions Dry and DarkStore in a desiccator away from direct light to maintain purity.

    References

    • NextSDS. "ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

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